molecular formula C9H11NO4 B1296052 Methyl 2,6-dimethoxyisonicotinate CAS No. 52606-00-5

Methyl 2,6-dimethoxyisonicotinate

Cat. No.: B1296052
CAS No.: 52606-00-5
M. Wt: 197.19 g/mol
InChI Key: PNMCGZODGMPBCW-UHFFFAOYSA-N
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Description

Methyl 2,6-dimethoxyisonicotinate is a chemical compound that belongs to the class of organic molecules known as pyridinecarboxylates. It features a pyridine ring core that is substituted with a methyl ester functional group at the 4-position and methoxy groups at the 2- and 6-positions. This specific substitution pattern makes it a valuable and versatile building block in organic synthesis and medicinal chemistry research. It is primarily used in research and development laboratories as a key precursor or intermediate for the synthesis of more complex molecules. Its structure is particularly useful for creating ligands for metal-organic frameworks (MOFs) and coordination polymers, areas of significant interest in materials science . Furthermore, based on the biological activity observed in structurally related pyridine derivatives, this compound may also serve as a core structure in the investigation of novel pharmacologically active agents . Researchers utilize this compound to explore new synthetic pathways and develop compounds with potential applications in various fields. This compound is for research use only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the safety data sheet (SDS) and conduct a thorough risk assessment before handling this chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2,6-dimethoxypyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO4/c1-12-7-4-6(9(11)14-3)5-8(10-7)13-2/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNMCGZODGMPBCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=N1)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80302630
Record name Methyl 2,6-dimethoxyisonicotinate
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Molecular Weight

197.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

3 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727550
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

52606-00-5
Record name Methyl 2,6-dimethoxy-4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52606-00-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 152218
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 52606-00-5
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Record name Methyl 2,6-dimethoxyisonicotinate
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Foundational & Exploratory

An In-depth Technical Guide to Methyl 2,6-dimethoxyisonicotinate (CAS 52606-00-5)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2][3] Its unique electronic properties and ability to act as a hydrogen bond acceptor make it a privileged scaffold in drug design.[2][4] Methyl 2,6-dimethoxyisonicotinate, a substituted pyridine derivative, represents a key building block for the synthesis of complex, biologically active molecules. This guide provides a comprehensive overview of its synthesis, characterization, reactivity, and safe handling, offering a technical resource for its application in research and development.

Section 1: Physicochemical Properties and Identification

This compound is identified by the CAS number 52606-00-5. Its structure features a pyridine ring substituted at the 2 and 6 positions with methoxy groups and a methyl ester at the 4 position.

PropertyValueSource
IUPAC Name methyl 2,6-dimethoxypyridine-4-carboxylate[5]
CAS Number 52606-00-5[5]
Molecular Formula C₉H₁₁NO₄[5]
Molecular Weight 197.19 g/mol [5]
Appearance Clear solution[6]
Boiling Point 271.3 °C at 760 mmHg[6]
Density 1.169 g/cm³[6]
Flash Point 117.9 °C[6]
Refractive Index 1.498[6]
Water Solubility Soluble[6]

Section 2: Synthesis of this compound

The synthesis of this compound is a multi-step process that typically begins with a more readily available starting material, such as 2,6-dichloroisonicotinic acid. The overall strategy involves the conversion of the chloro-substituents to methoxy groups, followed by esterification of the carboxylic acid.

Part 1: Synthesis of 2,6-Dimethoxyisonicotinic Acid

A plausible synthetic route to the key intermediate, 2,6-dimethoxyisonicotinic acid, starts from 2,6-dichloroisonicotinic acid. This transformation can be achieved via a nucleophilic aromatic substitution reaction using sodium methoxide.

Experimental Protocol: Synthesis of 2,6-Dimethoxyisonicotinic Acid

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2,6-dichloroisonicotinic acid (1 equivalent) in a suitable solvent such as methanol.

  • Reagent Addition: Add a solution of sodium methoxide in methanol (excess, typically 2.2-2.5 equivalents) to the suspension.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and carefully neutralize with an aqueous acid (e.g., HCl) to precipitate the product.

  • Isolation and Purification: Filter the precipitate, wash with cold water, and dry under vacuum to yield 2,6-dimethoxyisonicotinic acid. Further purification can be achieved by recrystallization.

Part 2: Esterification to this compound

The final step is the esterification of the carboxylic acid group. A common and effective method is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst.

Experimental Protocol: Synthesis of this compound

  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dimethoxyisonicotinic acid (1 equivalent) in an excess of methanol, which acts as both the solvent and the reactant.

  • Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or thionyl chloride, to the solution at 0 °C.[4]

  • Reaction Conditions: Heat the reaction mixture to reflux for several hours until the reaction is complete, as indicated by TLC.[4]

  • Work-up: Cool the mixture and remove the excess methanol under reduced pressure. Dissolve the residue in an organic solvent like ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.[4]

  • Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[4] Purify the crude ester by vacuum distillation to yield pure this compound.

Caption: Synthetic pathway to this compound.

Section 3: Spectroscopic Characterization

Accurate structural confirmation of this compound is crucial. The following data, while not directly found in a single source, are predicted based on the analysis of its constituent functional groups and data from analogous structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry.

    • A singlet for the two equivalent aromatic protons on the pyridine ring.

    • A singlet for the six protons of the two equivalent methoxy groups at the 2 and 6 positions.

    • A singlet for the three protons of the methyl ester group.

  • ¹³C NMR: The carbon NMR spectrum will show distinct signals for each unique carbon environment.

    • Signals for the quaternary carbons of the pyridine ring (C2, C4, C6).

    • A signal for the two equivalent methine carbons of the pyridine ring (C3, C5).

    • A signal for the carbons of the two equivalent methoxy groups.

    • A signal for the carbon of the methyl ester group.

    • A signal for the carbonyl carbon of the ester group.[7][8]

¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Assignment
~3.9s, 6H, 2 x -OCH₃
~3.8s, 3H, -COOCH₃
~7.0s, 2H, Ar-H
Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule.

  • C=O Stretch (Ester): A strong absorption band is expected around 1720-1740 cm⁻¹.

  • C-O Stretch (Ester and Methoxy): Strong bands will appear in the 1100-1300 cm⁻¹ region.

  • Aromatic C=C and C=N Stretch: Medium to weak absorptions in the 1400-1600 cm⁻¹ region are characteristic of the pyridine ring.

  • C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching from the methyl and methoxy groups will be just below 3000 cm⁻¹.[9]

Mass Spectrometry (MS)

The electron ionization mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

  • Molecular Ion (M⁺): The molecular ion peak is expected at m/z = 197.[5]

  • Key Fragmentation: Common fragmentation pathways include the loss of a methoxy radical (•OCH₃) to give a peak at m/z = 166, and the loss of the methyl ester group (•COOCH₃).

Caption: Spectroscopic techniques for structural elucidation.

Section 4: Chemical Reactivity and Synthetic Applications

The reactivity of this compound is dictated by the interplay of its functional groups. The electron-donating methoxy groups activate the pyridine ring towards certain reactions, while also being susceptible to nucleophilic substitution under harsh conditions. The ester group offers a handle for further synthetic transformations.

Key Reactions:
  • Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 2,6-dimethoxyisonicotinic acid, which can then be converted to other derivatives such as amides or other esters.

  • Nucleophilic Acyl Substitution: The ester can react with various nucleophiles (e.g., amines, Grignard reagents) to form amides, ketones, or tertiary alcohols.

  • Reactions at the Pyridine Ring: While the electron-rich nature of the ring due to the methoxy groups can influence its reactivity in electrophilic aromatic substitution, these groups can also be targets for nucleophilic displacement under forcing conditions.

This versatile building block is valuable in the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The dimethoxypyridine scaffold is a feature in a number of biologically active compounds.

Section 5: Safety, Handling, and Storage

As a laboratory chemical, proper safety precautions must be observed when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10]

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes. Prevent the formation of dust and aerosols.[10]

  • Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[10]

  • Spills: In case of a spill, ensure adequate ventilation and evacuate the area. Collect the spilled material and dispose of it as hazardous waste. Do not let the chemical enter drains.[10]

  • Storage: Store in a tightly closed container in a dry and well-ventilated place. Keep away from heat and sources of ignition.[10]

First Aid Measures:

  • Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[10]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Consult a doctor.[10]

  • Eye Contact: Rinse with plenty of water for at least 15 minutes and consult a doctor.[10]

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[10]

References

  • This compound. PubChem. [Link]

  • Proton NMR chemical shifts and coupling constants for brain metabolites. [Link]

  • 2,6-Dimethoxyisonicotinic acid. Lead Sciences. [Link]

  • This compound. 捷化医药. [Link]

  • Methyl 2,6-dichloroisonicotinate. PubChem. [Link]

  • Table of Characteristic IR Absorptions. [Link]

  • Safety Data Sheet: Component B. Carl ROTH. [Link]

  • (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process. [Link]

  • Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (2023-01-29). [Link]

  • Mass Spectroscopy: Interpreting Fragmentation Patterns. YouTube. (2020-12-17). [Link]

  • 1 H-Chemical Shifts and Selected 1 H, 1 H-Coupling Constants. ResearchGate. [Link]

  • 1 H NMR and 13 C NMR chemical shifts for the SCH 2 group of the... ResearchGate. [Link]

  • WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.
  • Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. ResearchGate. [Link]

  • A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. PubMed. [Link]

  • Mass Spectrometry: Interpreting Fragmentation Patterns // HSC Chemistry. YouTube. (2023-10-23). [Link]

  • 13C NMR Chemical Shift. Oregon State University. [Link]

  • NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020-02-14). [Link]

  • 2-cyano-6-methylpyridine. Organic Syntheses Procedure. [Link]

  • 15.5a The Chemical Shift in C 13 and Proton NMR. YouTube. (2018-09-20). [Link]

  • US6624307B1 - Process for producing 2,6-dihydroxy-3,4-dialkylpyridines.
  • Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. MDPI. [Link]

  • CN101812016B - Method for preparing 6-methylnicotinic acid etoricoxib intermediate and ester thereof.
  • Mass Spectrometry: Fragmentation. [Link]

  • Fragmentation pattern of regioselectively O-methylated maltooligosaccharides in electrospray ionisation-mass spectrometry/collision induced dissociation. ResearchGate. (2025-08-06). [Link]

  • Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. PMC. [Link]

  • UV-visible absorption spectra of methyl red solution measured in basic... ResearchGate. [Link]

  • Mass spectrometric dereplication of nitrogen-containing constituents of black cohosh (Cimicifuga racemosa L.). PMC. [Link]

  • (b) Infrared spectrum of methyl propionate recorded after deposition at... ResearchGate. [Link]

Sources

Solubility Profile of Methyl 2,6-dimethoxyisonicotinate in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for the Scientific Professional

Abstract: This guide provides a comprehensive technical overview of the solubility characteristics of Methyl 2,6-dimethoxyisonicotinate. Recognizing the scarcity of published quantitative data, this document emphasizes the foundational principles and experimental methodologies required for researchers, chemists, and drug development professionals to accurately determine and apply solubility data. We delve into the physicochemical properties of the compound, offer predictive analyses based on chemical structure, and provide detailed, self-validating protocols for both qualitative and quantitative solubility determination.

Introduction: The Importance of Solubility in Application

This compound is a substituted pyridine derivative, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science. The utility of such a compound as a synthetic intermediate or an active pharmaceutical ingredient (API) is fundamentally linked to its solubility. Solubility dictates the choice of solvent for chemical synthesis, influences the efficiency of purification methods such as crystallization, and is a critical determinant of a compound's formulation potential and bioavailability.

This guide serves as a practical resource, establishing a theoretical framework for predicting solubility and presenting robust experimental protocols for its empirical determination in various organic solvents.

Physicochemical Profile and Solubility Prediction

Understanding the inherent properties of this compound is the first step toward predicting its behavior in different solvent environments. Key properties are summarized below.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₉H₁₁NO₄PubChem[1]
Molecular Weight 197.19 g/mol PubChem[1]
IUPAC Name methyl 2,6-dimethoxypyridine-4-carboxylatePubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 5 (1 nitrogen, 4 oxygens)PubChem[1]
Experimental Solubility 3 µg/mL (in aqueous buffer at pH 7.4)PubChem[1]
Expertise & Experience: Interpreting the Structure for Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction[2][3]. The structure of this compound offers several clues:

  • Polarity: The molecule possesses significant polarity due to the ester functional group (-COOCH₃) and the two methoxy groups (-OCH₃) attached to the pyridine ring. The nitrogen atom within the aromatic ring also contributes to the molecule's polarity and can act as a hydrogen bond acceptor.

  • Hydrogen Bonding: While the molecule has no hydrogen bond donors, its five acceptor sites (the pyridine nitrogen and the four oxygen atoms) suggest it can interact favorably with protic solvents (e.g., alcohols) that can donate hydrogen bonds.

  • Aqueous Solubility: The extremely low experimental solubility in an aqueous buffer (3 µg/mL) indicates that despite its polar features, the molecule as a whole is hydrophobic[1]. The aromatic ring and the methyl groups likely contribute to this character.

Prediction: Based on this profile, this compound is expected to exhibit limited solubility in non-polar solvents like hexanes and greater solubility in polar aprotic solvents (e.g., Acetone, Ethyl Acetate, Dichloromethane) and polar protic solvents (e.g., Methanol, Ethanol). The extent of solubility will depend on the specific balance of interactions between the solute and solvent molecules.

Experimental Determination of Solubility

Where published data is unavailable, empirical determination is essential. The following protocols are designed to be robust and self-validating.

Safety First: Handling and Precautions

Before commencing any experimental work, consult the Safety Data Sheet (SDS).

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust[4][5].

  • Hazards: The compound is classified as causing skin and serious eye irritation, and may cause respiratory irritation[4]. Avoid contact with skin and eyes.

  • Solvents: All organic solvents should be handled with appropriate precautions, considering their flammability, toxicity, and volatility.

Protocol for Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents, guiding the selection of solvents for quantitative analysis. The general principle is to observe the dissolution of a small, pre-weighed amount of solute in a fixed volume of solvent[6][7].

Methodology:

  • Preparation: Label a series of small, dry test tubes, one for each solvent to be tested (e.g., Hexane, Toluene, Dichloromethane, Acetone, Ethyl Acetate, Methanol, Ethanol, Water).

  • Aliquot Solute: Accurately weigh approximately 10 mg of this compound into each test tube.

  • Solvent Addition: Add the selected solvent to the first tube in 0.5 mL increments.

  • Mixing: After each addition, cap the tube and vortex or shake vigorously for 60 seconds to facilitate dissolution[2].

  • Observation: Visually inspect the solution for any undissolved solid particles against a dark background.

  • Recording: Continue adding solvent up to a total volume of 2.0 mL. Record the sample as:

    • Very Soluble: Dissolves completely in ≤ 0.5 mL.

    • Soluble: Dissolves completely in > 0.5 mL but ≤ 2.0 mL.

    • Slightly Soluble: Some, but not all, of the solid dissolves in 2.0 mL.

    • Insoluble: No visible dissolution in 2.0 mL.

  • Repeat: Repeat steps 3-6 for each selected solvent.

Protocol for Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a gold-standard technique for determining quantitative equilibrium solubility[3]. The core principle is to create a saturated solution, allow it to reach equilibrium, and then measure the concentration of the dissolved solute in the supernatant.

Methodology:

  • Preparation: Add an excess amount of this compound to a vial containing a known volume (e.g., 5 mL) of the chosen organic solvent. "Excess" means enough solid remains undissolved to ensure saturation.

  • Equilibration: Seal the vial tightly. Place it in a shaker or on a stir plate in a temperature-controlled environment (e.g., 25 °C). Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours is a reliable starting point).

  • Phase Separation: After equilibration, cease agitation and allow the vial to stand undisturbed for several hours, permitting the excess solid to settle. Forcing separation by centrifugation is the preferred, more trustworthy method.

  • Sampling: Carefully withdraw a known volume of the clear supernatant using a syringe. Immediately filter the sample through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) into a clean, pre-weighed vial. This step is critical to remove any microscopic undissolved particles.

  • Solvent Evaporation: Accurately weigh the vial containing the filtered supernatant. Carefully evaporate the solvent under a gentle stream of nitrogen or using a rotary evaporator.

  • Quantification: Once the solvent is fully removed, re-weigh the vial. The mass of the remaining solid residue corresponds to the amount of this compound that was dissolved in the volume of supernatant taken.

  • Calculation: Calculate the solubility using the formula: Solubility (mg/mL) = Mass of residue (mg) / Volume of supernatant sampled (mL)

Trustworthiness: Self-Validating Systems To ensure the trustworthiness of the shake-flask results, equilibrium must be confirmed. This can be achieved by approaching equilibrium from two directions: supersaturation and undersaturation. Additionally, taking samples at multiple time points (e.g., 24h, 48h, 72h) and demonstrating that the measured concentration no longer changes confirms that equilibrium has been reached.

Data Presentation and Visualization

Quantitative results should be presented in a clear, tabular format for easy comparison.

Table 2: Experimentally Determined Solubility of this compound at 25 °C (Example Data)

Solvent ClassSolventPolarity IndexSolubility (mg/mL)
Non-Polar n-Hexane0.1[Insert Experimental Data]
Aromatic Toluene2.4[Insert Experimental Data]
Halogenated Dichloromethane3.1[Insert Experimental Data]
Polar Aprotic Ethyl Acetate4.4[Insert Experimental Data]
Polar Aprotic Acetone5.1[Insert Experimental Data]
Polar Protic Ethanol4.3[Insert Experimental Data]
Polar Protic Methanol5.1[Insert Experimental Data]
Experimental Workflow Visualization

The following diagram illustrates the logical flow of the quantitative shake-flask method.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solute to known volume of solvent B Agitate at constant T (e.g., 24-48 hours) A->B Seal Vial C Cease agitation and allow solid to settle B->C D Centrifuge (Recommended) C->D Optional but preferred E Withdraw clear supernatant with syringe C->E D->E F Filter through 0.22 µm syringe filter E->F Critical for accuracy G Evaporate solvent from a known volume of filtrate F->G H Weigh residual solute G->H I Calculate Solubility (mg/mL) H->I

Caption: Workflow for Quantitative Solubility Determination via Shake-Flask Method.

Conclusion

While readily available solubility data for this compound in organic solvents is limited, this guide provides the necessary theoretical foundation and practical, high-integrity protocols for its determination. By understanding the compound's physicochemical properties and applying systematic experimental techniques, researchers can generate the reliable solubility data crucial for advancing synthesis, purification, and formulation efforts in their respective fields.

References

  • Department of Chemistry, University of Calgary. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.
  • University of Colorado Boulder, Department of Chemistry. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.
  • Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

  • Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Thermo Fisher Scientific. (2021, December 24). Safety Data Sheet.

Sources

Spectroscopic Analysis of Methyl 2,6-dimethoxyisonicotinate: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,6-dimethoxyisonicotinate, with the definitive CAS Number 52606-00-5, is a pyridine derivative of significant interest in synthetic and medicinal chemistry.[1] As with any high-purity chemical standard, unequivocal structural confirmation is paramount for its application in research and development. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), form the cornerstone of this characterization process. Each technique provides a unique and complementary piece of structural information, and together they create a self-validating analytical workflow.

This technical guide provides an in-depth analysis of the expected spectroscopic data for this compound. It is designed for researchers, scientists, and drug development professionals who rely on robust analytical characterization to ensure the integrity of their starting materials and products. While specific experimental data for this compound is not publicly available in spectral databases, this guide will detail the theoretically predicted spectroscopic characteristics based on established principles and data from analogous structures.

Molecular Structure and Spectroscopic Predictions

A thorough understanding of the molecule's structure is the foundation for interpreting its spectroscopic data.

Fig. 1: Structure of this compound

The key structural features that will dictate the spectroscopic output are:

  • Aromatic Pyridine Ring: A heteroaromatic system with two equivalent protons at the C3 and C5 positions due to molecular symmetry.

  • Two Methoxy Groups (-OCH₃): Located at C2 and C6, these groups are chemically equivalent.

  • Methyl Ester Group (-COOCH₃): Attached at the C4 position.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy Analysis

The proton NMR spectrum is predicted to be simple and highly informative due to the molecule's symmetry.

Predicted ¹H NMR Data

Chemical Shift (δ) ppm (Predicted)MultiplicityIntegrationAssignmentRationale
~7.0 - 7.5Singlet (s)2HH-3, H-5Aromatic protons on the pyridine ring. Their chemical equivalence leads to a single signal.
~3.9 - 4.1Singlet (s)6HC2-OCH₃, C6-OCH₃Protons of the two equivalent methoxy groups. Deshielded by the adjacent oxygen and the aromatic ring.
~3.8 - 4.0Singlet (s)3HC4-COOCH₃Protons of the methyl ester group. Deshielded by the ester functionality.
¹³C NMR Spectroscopy Analysis

The ¹³C NMR spectrum will reveal the number of unique carbon environments. Due to symmetry, several carbon signals are expected to be equivalent.

Predicted ¹³C NMR Data

Chemical Shift (δ) ppm (Predicted)Carbon AssignmentRationale
~165 - 170C=O (Ester)Carbonyl carbon, typically found in this downfield region.
~160 - 165C2, C6Aromatic carbons attached to electronegative oxygen atoms, resulting in significant deshielding.
~145 - 150C4The substituted aromatic carbon, deshielded by the ester group.
~105 - 110C3, C5Aromatic carbons shielded by the electron-donating methoxy groups.
~53 - 56-OCH₃ (C2, C6)Carbons of the two equivalent methoxy groups.
~51 - 54-OCH₃ (Ester)Carbon of the methyl ester group.
Experimental Protocol: NMR Data Acquisition

A standardized protocol ensures reproducibility and accuracy of the acquired data.

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing.

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution and sensitivity.

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm), and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals. A wider spectral width (0-220 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans and a longer acquisition time will be required compared to ¹H NMR.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹) (Predicted)Vibration TypeFunctional GroupRationale
~3000 - 3100C-H Stretch (Aromatic)Pyridine RingCharacteristic stretching vibrations for C-H bonds on an aromatic ring.
~2850 - 3000C-H Stretch (Aliphatic)-OCH₃, -COOCH₃Stretching vibrations for C-H bonds in the methyl groups.
~1720 - 1740 C=O Stretch (Ester) Methyl Ester A strong, sharp absorption band that is highly characteristic of the ester carbonyl group. This is often the most prominent peak in the spectrum.
~1580 - 1620C=C & C=N StretchPyridine RingAromatic ring stretching vibrations.
~1200 - 1300C-O Stretch (Ester)Methyl EsterAsymmetric C-O-C stretching of the ester group.
~1000 - 1150C-O Stretch (Aryl Ether)Methoxy GroupsStretching vibrations of the aryl-O-CH₃ bonds.
Experimental Protocol: IR Data Acquisition

G Fig. 2: ATR-IR Spectroscopy Workflow cluster_workflow A Place a small amount of a solid sample on the ATR crystal. B Apply pressure to ensure good contact. A->B Step 1 C Collect the background spectrum (clean crystal). B->C Step 2 D Collect the sample spectrum. C->D Step 3 E Process data (background subtraction, baseline correction). D->E Step 4

Fig. 2: ATR-IR Spectroscopy Workflow
  • Instrumentation: Utilize a Fourier-Transform Infrared (FT-IR) spectrometer, commonly equipped with an Attenuated Total Reflectance (ATR) accessory for easy analysis of solid samples.

  • Sample Preparation (ATR): Place a small amount of the solid this compound directly onto the ATR crystal.

  • Data Collection: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal. Collect a background spectrum of the empty, clean crystal first. Then, collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity and structural features.

Predicted Mass Spectrometry Data

  • Molecular Ion (M⁺): The molecular weight of this compound (C₉H₁₁NO₄) is 197.19 g/mol .[1] In a high-resolution mass spectrum (HRMS), the exact mass would be a key identifier. The molecular ion peak is expected at m/z = 197.

  • Key Fragmentation Pathways:

    • Loss of a Methoxy Radical (-•OCH₃): Fragmentation of an ether linkage could lead to a peak at m/z = 166 (197 - 31).

    • Loss of a Methyl Radical (-•CH₃): Loss of a methyl group from a methoxy substituent could result in a peak at m/z = 182 (197 - 15).

    • Loss of the Ester Methyl Group (-•CH₃): Cleavage of the methyl group from the ester would also yield a peak at m/z = 182.

Summary of Predicted MS Fragments

m/z (Predicted)IonRationale
197[C₉H₁₁NO₄]⁺Molecular Ion (M⁺)
182[M - CH₃]⁺Loss of a methyl radical
166[M - OCH₃]⁺Loss of a methoxy radical
Experimental Protocol: MS Data Acquisition
  • Sample Introduction: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and introduce it into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

  • Ionization: Utilize a soft ionization technique, such as Electrospray Ionization (ESI), to generate the molecular ion with minimal fragmentation.

  • Mass Analysis: Use a high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap instrument, to accurately determine the mass-to-charge ratio of the parent ion and its fragments.

Integrated Spectroscopic Analysis: A Self-Validating System

The true power of spectroscopic characterization lies in the integration of data from multiple techniques.

  • MS confirms the molecular weight (197.19 g/mol ).

  • ¹H and ¹³C NMR confirm the number of protons and carbons and their respective chemical environments, consistent with the proposed symmetric structure. The presence of signals for two equivalent methoxy groups, one methyl ester, and two equivalent aromatic protons is a definitive fingerprint.

  • IR confirms the presence of key functional groups, most notably the strong ester carbonyl (C=O) stretch, aromatic ring, and C-O ether linkages.

When combined, these techniques provide an unambiguous and comprehensive confirmation of the structure and purity of this compound, ensuring its suitability for high-level research and development applications.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 2,6-dimethoxyisonicotinate is a substituted pyridine derivative with the molecular formula C9H11NO4 and a molecular weight of 197.19 g/mol .[1] Understanding its behavior under mass spectrometric analysis is crucial for its identification and characterization in various research and development settings, including drug discovery and metabolomics. This guide provides a detailed exploration of the predicted fragmentation pattern of this compound under both Electron Ionization (EI) and Electrospray Ionization (ESI) conditions. The proposed fragmentation pathways are based on established principles of mass spectrometry and the known fragmentation behavior of related substituted pyridine and nicotinic acid derivatives.[2][3]

Predicted Fragmentation under Electron Ionization (EI)

Electron Ionization (EI) at a standard energy of 70 eV is expected to induce significant fragmentation of this compound, providing a detailed fingerprint of its molecular structure. The fragmentation cascade is likely initiated by the loss of electrons from the nitrogen atom or the oxygen atoms of the methoxy and ester groups, leading to a molecular ion (M+) at m/z 197.

A primary and highly probable fragmentation pathway involves the loss of a methyl radical (•CH3) from one of the methoxy groups, resulting in a stable, resonance-stabilized cation at m/z 182. Another facile fragmentation is the loss of the methoxy radical (•OCH3) from the ester group, leading to the formation of an acylium ion at m/z 166.

Subsequent fragmentation events could involve the loss of carbon monoxide (CO) from the acylium ion to yield a fragment at m/z 138. The pyridine ring itself may undergo cleavage, a known fragmentation pathway for pyridine derivatives, which can lead to the formation of smaller charged species.[3][4]

Key Predicted EI Fragmentation Steps:
  • Formation of the Molecular Ion: C9H11NO4 + e- → [C9H11NO4]•+ (m/z 197)

  • Loss of a Methyl Radical: [C9H11NO4]•+ → [C8H8NO4]+ (m/z 182) + •CH3

  • Loss of a Methoxy Radical: [C9H11NO4]•+ → [C8H8NO3]+ (m/z 166) + •OCH3

  • Loss of Carbon Monoxide: [C8H8NO3]+ → [C7H8NO2]+ (m/z 138) + CO

Experimental Workflow for EI-MS Analysis

EI_Workflow cluster_sample_prep Sample Preparation cluster_gcms GC-MS System cluster_data Data Analysis Sample This compound in suitable solvent GC Gas Chromatograph Sample->GC Injection MS Mass Spectrometer GC->MS Elution IonSource EI Source (70 eV) MS->IonSource Analyzer Mass Analyzer (e.g., Quadrupole) IonSource->Analyzer Detector Detector Analyzer->Detector DataSystem Data System Detector->DataSystem Spectrum Mass Spectrum DataSystem->Spectrum Interpretation Fragmentation Pattern Analysis Spectrum->Interpretation

Caption: A typical experimental workflow for EI-MS analysis.

Predicted Fragmentation under Electrospray Ionization (ESI)

In positive-ion mode Electrospray Ionization (ESI), this compound is expected to readily form a protonated molecule, [M+H]+, at m/z 198. Collision-Induced Dissociation (CID) of this precursor ion in a tandem mass spectrometer (MS/MS) would induce fragmentation.

A likely initial fragmentation step for the [M+H]+ ion is the neutral loss of methanol (CH3OH) from the ester group, which would result in the formation of the acylium ion at m/z 166. Another possibility is the loss of formaldehyde (CH2O) from one of the methoxy groups, leading to a fragment ion at m/z 168. Further fragmentation of these primary product ions would likely follow pathways similar to those in EI, such as the loss of CO.

Key Predicted ESI-MS/MS Fragmentation Steps:
  • Formation of the Protonated Molecule: C9H11NO4 + H+ → [C9H11NO4H]+ (m/z 198)

  • Neutral Loss of Methanol: [C9H11NO4H]+ → [C8H8NO3]+ (m/z 166) + CH3OH

  • Neutral Loss of Formaldehyde: [C9H11NO4H]+ → [C8H9NO3H]+ (m/z 168) + CH2O

Predicted EI Fragmentation Pathway

EI_Fragmentation M [M]•+ m/z 197 F182 [M - CH3]•+ m/z 182 M->F182 - •CH3 F166 [M - OCH3]+ m/z 166 M->F166 - •OCH3 F138 [M - OCH3 - CO]+ m/z 138 F166->F138 - CO

Caption: Predicted EI fragmentation of this compound.

Predicted ESI-MS/MS Fragmentation Pathway

ESI_Fragmentation MH [M+H]+ m/z 198 F166_esi [M+H - CH3OH]+ m/z 166 MH->F166_esi - CH3OH F168_esi [M+H - CH2O]+ m/z 168 MH->F168_esi - CH2O F138_esi [M+H - CH3OH - CO]+ m/z 138 F166_esi->F138_esi - CO

Caption: Predicted ESI-MS/MS fragmentation of this compound.

Summary of Predicted Key Fragments

IonizationPrecursor Ion (m/z)Fragment Ion (m/z)Proposed LossProposed Fragment Structure
EI197 ([M]•+)182•CH3[C8H8NO4]+
EI197 ([M]•+)166•OCH3[C8H8NO3]+ (Acylium ion)
EI166138CO[C7H8NO2]+
ESI198 ([M+H]+)166CH3OH[C8H8NO3]+ (Acylium ion)
ESI198 ([M+H]+)168CH2O[C8H9NO3H]+
ESI166138CO[C7H8NO2]+

Conclusion

The mass spectral fragmentation of this compound is predicted to be characterized by initial losses from its methoxy and methyl ester substituents, followed by further fragmentation of the resulting ions. Under EI, the key fragments are anticipated at m/z 182 (loss of •CH3) and m/z 166 (loss of •OCH3). Under ESI-MS/MS of the protonated molecule (m/z 198), the major product ions are expected at m/z 166 (loss of CH3OH) and m/z 168 (loss of CH2O). These predicted fragmentation patterns provide a robust framework for the identification and structural elucidation of this compound in complex matrices. Experimental verification is recommended to confirm these proposed pathways.

References

  • PubChem. This compound. National Center for Biotechnology Information. [Link]

  • Sakai, M., Okada, K., Ohno, K., & Tabayashi, K. (2010). Specific fragmentation of the K-shell excited/ionized pyridine derivatives studied by electron impact: 2-, 3- and 4-methylpyridine. Journal of Mass Spectrometry, 45(3), 306–312. [Link]

  • PubChem. Nicotinic acid, pentyl ester. National Center for Biotechnology Information. [Link]

  • de Vries, R., Cazaux, S., Candian, A., & Linnartz, H. (2023). Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. Physical Chemistry Chemical Physics, 25(13), 9034–9045. [Link]

  • GNPS. Library Spectrum CCMSLIB00005759310. [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. [Link]

  • ResearchGate. EI mass spectra of compounds 1-6. [Link]

  • MassBank. Nicotinic acid; LC-ESI-QQ; MS2; CE:10 V; [M-H]-. [Link]

  • mzCloud. Nicotinic acid. [Link]

  • SpectraBase. Nicotinic acid - Optional[MS (LC)] - Spectrum. [Link]

  • Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99. [Link]

Sources

An In-depth Technical Guide to Methyl 2,6-dimethoxypyridine-4-carboxylate: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of Methyl 2,6-dimethoxypyridine-4-carboxylate, a pivotal heterocyclic building block in contemporary medicinal chemistry and drug development. The document delves into the compound's chemical and physical properties, detailed synthesis protocols with mechanistic insights, thorough characterization methodologies, and its strategic applications in the synthesis of pharmacologically active agents. This guide is intended for researchers, scientists, and professionals in the field of drug discovery, offering both foundational knowledge and practical insights to leverage this versatile molecule in their research endeavors.

Introduction: The Strategic Importance of Substituted Pyridines in Medicinal Chemistry

The pyridine scaffold is a cornerstone in the architecture of a vast array of pharmaceuticals, owing to its presence in numerous natural products like vitamins and alkaloids, and its role as a bioisostere for the benzene ring.[1] The introduction of substituents onto the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical determinants of a drug's pharmacokinetic and pharmacodynamic profile.

Among the myriad of substituted pyridines, Methyl 2,6-dimethoxypyridine-4-carboxylate stands out as a particularly valuable intermediate. Its symmetrically substituted diether pattern and the reactive carboxylate moiety at the 4-position offer a unique combination of stability and synthetic versatility. This structure serves as a versatile scaffold for the elaboration of more complex molecular architectures, making it a sought-after building block in the synthesis of novel therapeutic agents across various disease areas.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physical and chemical properties of Methyl 2,6-dimethoxypyridine-4-carboxylate is fundamental for its effective use in synthesis and for the characterization of its derivatives.

PropertyValueSource
IUPAC Name methyl 2,6-dimethoxypyridine-4-carboxylatePubChem
CAS Number 52606-00-5PubChem[2]
Molecular Formula C₉H₁₁NO₄PubChem[2]
Molecular Weight 197.19 g/mol PubChem[2]
Appearance White to off-white solid---
Boiling Point 271.3 °C at 760 mmHgCoreychem[3]
Density 1.169 g/cm³Coreychem[3]
Solubility Soluble in common organic solvents---

Spectroscopic Characterization:

  • ¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to be relatively simple due to the molecule's symmetry. Key signals would include a singlet for the two equivalent methoxy groups (-OCH₃) at approximately 3.9-4.1 ppm, a singlet for the methyl ester group (-COOCH₃) around 3.8-3.9 ppm, and a singlet for the two equivalent aromatic protons on the pyridine ring (at C3 and C5) in the range of 7.0-7.5 ppm.

  • ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum would show distinct signals for the carbonyl carbon of the ester (around 165 ppm), the C2 and C6 carbons of the pyridine ring attached to the methoxy groups (around 160 ppm), the C4 carbon (around 145 ppm), the C3 and C5 carbons (around 105-110 ppm), and the carbons of the methoxy and methyl ester groups (in the 50-55 ppm range).

  • FTIR (Fourier-Transform Infrared Spectroscopy): The IR spectrum would exhibit characteristic absorption bands. A strong carbonyl (C=O) stretching vibration from the ester group would be prominent around 1720-1740 cm⁻¹. C-O stretching bands for the ether and ester linkages would appear in the 1050-1300 cm⁻¹ region. C=N and C=C stretching vibrations of the pyridine ring would be observed in the 1400-1600 cm⁻¹ range.

  • Mass Spectrometry (MS): The mass spectrum would show the molecular ion peak (M⁺) at m/z = 197, confirming the molecular weight of the compound.[2]

Synthesis of Methyl 2,6-dimethoxypyridine-4-carboxylate: A Step-by-Step Guide

The synthesis of Methyl 2,6-dimethoxypyridine-4-carboxylate is typically achieved through a multi-step process starting from readily available precursors. A common and efficient route involves the use of chelidamic acid (4-hydroxy-2,6-pyridinedicarboxylic acid) as the starting material.

Synthetic Pathway Overview

The overall synthetic strategy involves three key transformations:

  • Esterification of the dicarboxylic acid to form the dimethyl ester.

  • O-methylation of the hydroxyl group at the 4-position.

  • A more direct approach involves the O-methylation of the hydroxyl groups of chelidamic acid followed by esterification .

A plausible and efficient synthetic route is outlined below:

synthesis_pathway Chelidamic_Acid Chelidamic Acid Dimethyl_Chelidonate Dimethyl 4-hydroxy-pyridine-2,6-dicarboxylate Chelidamic_Acid->Dimethyl_Chelidonate  Esterification  (MeOH, H₂SO₄, reflux) Target_Molecule Methyl 2,6-dimethoxy-pyridine-4-carboxylate Dimethyl_Chelidonate->Target_Molecule  O-Methylation  (Dimethyl Sulfate, Base)

Caption: Synthetic pathway for Methyl 2,6-dimethoxypyridine-4-carboxylate.

Detailed Experimental Protocol

Step 1: Synthesis of Dimethyl 4-hydroxypyridine-2,6-dicarboxylate from Chelidamic Acid

This step involves a classic Fischer esterification of the two carboxylic acid groups of chelidamic acid.

  • Reagents and Materials:

    • Chelidamic acid

    • Methanol (anhydrous)

    • Concentrated Sulfuric Acid

    • Sodium bicarbonate (saturated aqueous solution)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • To a suspension of chelidamic acid (1 equivalent) in anhydrous methanol (10-15 volumes), slowly add concentrated sulfuric acid (0.1-0.2 equivalents) dropwise with stirring.

    • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • After completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Neutralize the residue carefully with a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

    • Extract the aqueous layer with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 10 volumes).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl 4-hydroxypyridine-2,6-dicarboxylate as a solid.

Step 2: Synthesis of Methyl 2,6-dimethoxypyridine-4-carboxylate via O-Methylation

This step involves the methylation of the hydroxyl groups of the intermediate. A safer alternative to traditional methylating agents like methyl iodide or dimethyl sulfate is the use of dimethyl carbonate (DMC), which is considered a green reagent.

  • Reagents and Materials:

    • Dimethyl 4-hydroxypyridine-2,6-dicarboxylate

    • Dimethyl carbonate (DMC)

    • Potassium carbonate (anhydrous)

    • N,N-Dimethylformamide (DMF) (anhydrous)

    • Round-bottom flask with reflux condenser

    • Magnetic stirrer and heating mantle

  • Procedure:

    • In a round-bottom flask, dissolve dimethyl 4-hydroxypyridine-2,6-dicarboxylate (1 equivalent) in anhydrous DMF (5-10 volumes).

    • Add anhydrous potassium carbonate (2.5-3 equivalents) to the solution.

    • Add dimethyl carbonate (DMC) (3-5 equivalents) to the reaction mixture.

    • Heat the mixture to 100-120 °C and stir for 8-12 hours, monitoring the reaction by TLC.

    • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

    • Remove the DMF and excess DMC under reduced pressure.

    • Purify the residue by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent to obtain pure Methyl 2,6-dimethoxypyridine-4-carboxylate.

Mechanistic Insights

The O-methylation reaction proceeds via a nucleophilic substitution mechanism. The base (potassium carbonate) deprotonates the hydroxyl group of the pyridine ring, forming a more nucleophilic phenoxide-like species. This nucleophile then attacks the electrophilic methyl group of the dimethyl sulfate or dimethyl carbonate, leading to the formation of the methoxy group and a corresponding leaving group.

Applications in Drug Development: A Versatile Scaffold

Methyl 2,6-dimethoxypyridine-4-carboxylate is a valuable building block in the synthesis of a variety of pharmacologically active compounds. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides, or it can be reduced to an alcohol, providing a handle for further functionalization.

Role as a Key Intermediate

The symmetrically substituted 2,6-dimethoxy pyridine core provides a rigid scaffold that can be elaborated to target a range of biological receptors and enzymes. The methoxy groups can also influence the conformation of the molecule and its binding affinity to the target protein.

applications Start Methyl 2,6-dimethoxypyridine-4-carboxylate Hydrolysis Hydrolysis (e.g., LiOH, H₂O) Start->Hydrolysis Reduction Reduction (e.g., LiAlH₄) Start->Reduction Carboxylic_Acid 2,6-dimethoxypyridine-4-carboxylic acid Hydrolysis->Carboxylic_Acid Amide_Coupling Amide Coupling (e.g., R-NH₂, HATU) Carboxylic_Acid->Amide_Coupling Bioactive_Amides Bioactive Amides Amide_Coupling->Bioactive_Amides Alcohol (2,6-dimethoxypyridin-4-yl)methanol Reduction->Alcohol Further_Functionalization Further Functionalization Alcohol->Further_Functionalization Diverse_APIs Diverse Active Pharmaceutical Ingredients Further_Functionalization->Diverse_APIs

Sources

A Roadmap to the Discovery and Characterization of Methyl 2,6-dimethoxyisonicotinate from Natural Sources

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword: Charting Unexplored Territory in Phytochemistry

The quest for novel bioactive compounds from nature is a cornerstone of pharmaceutical and agrochemical research. Among the myriad of molecular scaffolds, pyridine alkaloids represent a class of compounds with significant and diverse biological activities.[1] This guide focuses on a specific, yet seemingly uncharted, molecule: Methyl 2,6-dimethoxyisonicotinate .

To date, the documented natural occurrence of this compound in plant extracts is not established in scientific literature, suggesting it is either an exceedingly rare metabolite or one that has yet to be discovered. However, the principles of natural product chemistry provide us with a robust framework to guide its potential discovery. This document, therefore, serves as a proactive technical roadmap. It is designed for researchers who venture into the discovery of novel compounds, providing the theoretical basis, strategic methodologies, and analytical rigor required to identify, isolate, and characterize a molecule like this compound from a complex plant matrix. While plants remain a primary focus, we will also touch upon fungal endophytes as potential alternative sources, given their known capacity for producing a diverse array of secondary metabolites.[2]

Part 1: The Hypothetical Biosynthesis of a Novel Pyridine Alkaloid

Understanding the potential biosynthetic origin of a target molecule is critical for strategically selecting source organisms. Pyridine alkaloids in plants are typically derived from amino acid precursors.[1] The pyridine ring of well-known alkaloids like nicotine, for instance, originates from nicotinic acid (Niacin or Vitamin B3).[3][4]

We can postulate a plausible biosynthetic pathway for this compound based on these established principles:

  • Formation of the Pyridine Core : The pathway likely begins with the de novo synthesis of quinolinate from aspartate and dihydroxyacetone phosphate, which is then converted to nicotinic acid mononucleotide and subsequently to nicotinic acid.[3][4][5]

  • Hydroxylation Events : The nicotinic acid backbone would then undergo targeted hydroxylation at the C2 and C6 positions, catalyzed by specific cytochrome P450 monooxygenases. This is a common mechanism for functionalizing aromatic rings in plant secondary metabolism.

  • O-Methylation : Following hydroxylation, two separate O-methylation steps would occur, transferring methyl groups from the universal methyl donor, S-adenosylmethionine (SAM), to the hydroxyl groups at C2 and C6. This would be facilitated by O-methyltransferase (OMT) enzymes.

  • Esterification : The final step would involve the esterification of the carboxylic acid group at the C4 position with methanol, catalyzed by a methyltransferase or a carboxyl methyltransferase, to yield the final product, this compound.

This proposed pathway provides the chemical logic for why certain plant families known for producing pyridine alkaloids and possessing a rich enzymatic toolkit for hydroxylation and methylation would be primary candidates for investigation.

Biosynthetic_Pathway_of_Methyl_2,6-dimethoxyisonicotinate Aspartate Aspartate + Dihydroxyacetone Phosphate Quinolinate Quinolinate Aspartate->Quinolinate Multi-step enzymatic conversion Nicotinic_Acid Nicotinic Acid Quinolinate->Nicotinic_Acid Decarboxylation Dihydroxy_NA 2,6-Dihydroxyisonicotinic Acid Nicotinic_Acid->Dihydroxy_NA Cytochrome P450 Hydroxylases (x2) Dimethoxy_NA 2,6-Dimethoxyisonicotinic Acid Dihydroxy_NA->Dimethoxy_NA O-Methyltransferases (x2) + S-adenosylmethionine Final_Product This compound Dimethoxy_NA->Final_Product Carboxyl Methyltransferase + Methanol

Caption: A plausible biosynthetic pathway for this compound in plants.

Part 2: A Strategic Workflow for Isolation and Identification

The successful isolation of a novel natural product hinges on a systematic and logical workflow, from initial extraction to final structural confirmation. The following protocol is a self-validating system designed for the discovery of this compound.

Sourcing and Preparation of Plant Material

Based on the prevalence of pyridine alkaloids, initial screening should target plants from families such as Solanaceae (e.g., Nicotiana, Solanum species) and Leguminosae.[1] The plant material (e.g., leaves, roots) should be harvested, freeze-dried (lyophilized) to preserve chemical integrity, and ground into a fine powder to maximize surface area for extraction.

Extraction Protocol: Acid-Base Partitioning for Alkaloid Enrichment

Alkaloids are basic compounds, and this property can be exploited for selective extraction. An acid-base partitioning approach provides a robust method for separating alkaloids from neutral and acidic metabolites.[6]

Step-by-Step Methodology:

  • Initial Maceration : Macerate 100g of dried, powdered plant material in 1L of 80% methanol with 1% acetic acid for 24 hours at room temperature. The acidified methanol ensures that the basic alkaloids are protonated and solubilized in their salt form.[6]

  • Filtration and Concentration : Filter the extract through Whatman No. 1 paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 40°C to obtain a crude aqueous residue.

  • Acidification and Defatting : Adjust the pH of the aqueous residue to 2.0 with 1M HCl. To remove non-polar compounds like fats and chlorophyll, perform a liquid-liquid extraction by partitioning three times against an equal volume of hexane. Discard the hexane layers.

  • Basification and Extraction : Increase the pH of the remaining aqueous layer to 9.0-10.0 with ammonium hydroxide. This deprotonates the alkaloid salts, converting them back to their free base form.[6]

  • Solvent Partitioning : Immediately extract the basified solution three times with an equal volume of dichloromethane (DCM) or ethyl acetate. The free base alkaloids, being less polar, will partition into the organic layer.

  • Drying and Final Concentration : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield the enriched alkaloid extract.

Extraction_Workflow Start Powdered Plant Material Maceration Maceration in Acidified Methanol Start->Maceration Filtration Filtration & Concentration Maceration->Filtration Acidification Acidify to pH 2 (Aqueous Phase) Filtration->Acidification Defatting Partition with Hexane Acidification->Defatting Hexane_Waste Hexane Layer (Fats, Waxes) DISCARD Defatting->Hexane_Waste Non-polar waste Basification Basify to pH 9-10 Defatting->Basification Aqueous layer Extraction Partition with Dichloromethane Basification->Extraction DCM_Extract DCM Layer (Alkaloid Free-Base) Extraction->DCM_Extract Aqueous_Waste Aqueous Layer DISCARD Extraction->Aqueous_Waste Polar waste Drying Dry & Evaporate DCM_Extract->Drying End Enriched Alkaloid Extract Drying->End

Caption: Acid-base extraction workflow for the enrichment of alkaloids from plant material.

Chromatographic Purification

The enriched alkaloid extract will be a complex mixture requiring further separation. A multi-step chromatographic approach is standard practice.

  • Column Chromatography : Subject the enriched extract to silica gel column chromatography using a gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with ethyl acetate and then methanol. Collect fractions and monitor by Thin Layer Chromatography (TLC).

  • Preparative HPLC : Pool fractions containing compounds with similar TLC profiles that show promise and subject them to preparative High-Performance Liquid Chromatography (HPLC) on a C18 reverse-phase column for final purification of the target compound.

Part 3: Definitive Analytical Characterization

Once a pure compound is isolated, its structure must be unequivocally determined. A combination of mass spectrometry and nuclear magnetic resonance spectroscopy is the gold standard for this purpose.[7][8]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent first-pass technique for analyzing volatile and semi-volatile compounds.[9][10] It provides two key pieces of information: the retention time (a characteristic of the compound under specific conditions) and the mass spectrum (a fragmentation pattern that acts as a molecular fingerprint).

Experimental Protocol:

  • Instrumentation : A GC system coupled to a mass spectrometer (e.g., a quadrupole detector).

  • Column : A non-polar capillary column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm).

  • Oven Program : Start at 70°C, ramp to 280°C at a rate of 10°C/min, and hold for 10 minutes.

  • Ionization Mode : Electron Ionization (EI) at 70 eV.

  • Data Analysis : The molecular ion peak (M+) in the mass spectrum should correspond to the molecular weight of this compound. The fragmentation pattern can then be analyzed to identify characteristic losses (e.g., loss of a methoxy group or the methyl ester).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.[11][12][13]

Step-by-Step Structural Elucidation:

  • ¹H NMR (Proton NMR) : This experiment identifies all the distinct proton environments in the molecule. For this compound, we would expect to see signals corresponding to the two aromatic protons on the pyridine ring and the three distinct methyl groups (two methoxy, one ester). The integration of these signals will confirm the number of protons in each environment.

  • ¹³C NMR (Carbon-13 NMR) : This provides a count of the unique carbon atoms. The spectrum should show signals for all the carbons in the pyridine ring, the two methoxy carbons, the ester methyl carbon, and the ester carbonyl carbon.

  • 2D NMR - HSQC (Heteronuclear Single Quantum Coherence) : This crucial 2D experiment correlates directly bonded protons and carbons. It allows for the unambiguous assignment of which proton signal corresponds to which carbon signal, building the C-H bond framework of the molecule.

  • 2D NMR - HMBC (Heteronuclear Multiple Bond Correlation) : The HMBC experiment is key to piecing the entire structure together. It shows correlations between protons and carbons that are two or three bonds away. For example, the protons of the methoxy groups should show a correlation to the carbons they are attached to on the pyridine ring (C2 and C6). The aromatic protons will show correlations to neighboring carbons, confirming their positions on the ring.

Hypothetical NMR Data for this compound ¹H NMR (500 MHz, CDCl₃) ¹³C NMR (125 MHz, CDCl₃) Key HMBC Correlations
Position δ (ppm), Multiplicity δ (ppm) From Proton at δ... to Carbon at δ...
H-3, H-5~7.20, s~108.0H-3/5 -> C-2/6, C-4, C=O
C-2, C-6-~163.02-OCH₃, 6-OCH₃ -> C-2, C-6
C-4-~120.0H-3/5 -> C-4
2,6-OCH₃~4.00, s~53.02,6-OCH₃ -> C-2, C-6
C=O-~165.0Ester-CH₃ -> C=O
Ester-CH₃~3.90, s~52.5Ester-CH₃ -> C=O

Conclusion and Future Outlook

While the natural occurrence of this compound in plants remains to be confirmed, this guide provides a comprehensive and scientifically grounded strategy for its discovery and characterization. The proposed workflow, rooted in established principles of phytochemistry and analytical science, is a testament to the systematic approach required to unveil novel natural products. The true value of this work lies not just in the potential discovery of a single molecule, but in the application of this rigorous methodology to explore the vast, untapped chemical diversity of the plant kingdom. Researchers and drug development professionals are encouraged to employ this framework as a blueprint for their own investigations into novel bioactive compounds.

References

  • Tropane, Piperidine, and Pyridine Alkaloid Biosynthesis. (n.d.). PubChem. Retrieved from [Link]

  • Nuclear Magnetic Resonance in the Structural Elucidation of Natural Products. (n.d.). ACD/Labs. Retrieved from [Link]

  • Natural Product Structure Elucidation by NMR Spectroscopy. (n.d.). ResearchGate. Retrieved from [Link]

  • Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. (n.d.). Wiley Online Library.
  • How Does NMR Help Identify Natural Compounds? (n.d.). Creative Biostructure. Retrieved from [Link]

  • Structure and biosynthesis of pyridine alkaloids in Nicotiana tabacum. (n.d.). ResearchGate. Retrieved from [Link]

  • Review on NMR as a tool to analyse natural products extract directly: Molecular structure elucidation and biological activity analysis. (2023). PubMed. Retrieved from [Link]

  • Pyridine–piperidine-pyrolidine alkaloids. (n.d.). Retrieved from [Link]

  • Pyridine alkaloids. (n.d.). Retrieved from [Link]

  • GCMS Analysis of Plant Extract. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

  • Occurrence and Biosynthesis of Pyridine Alkaloids. (n.d.). ResearchGate. Retrieved from [Link]

  • Analysis of Naturally Occurring Phenolic Compounds in Aromatic Plants by RP-HPLC Coupled to Diode Array Detector (DAD) and GC-MS after Silylation. (n.d.). NIH. Retrieved from [Link]

  • Determination of phenolic compounds in aromatic plants by RP-HPLC and GC-MS. (2006). ResearchGate. Retrieved from [Link]

  • Extracting and Analyzing Pyrrolizidine Alkaloids in Medicinal Plants: A Review. (n.d.). PMC. Retrieved from [Link]

  • Quantitative Analysis of Bioactive Compounds from Aromatic Plants by Means of Dynamic Headspace Extraction and Multiple Headspace Extraction-Gas Chromatography-Mass Spectrometry. (2014). ResearchGate. Retrieved from [Link]

  • Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2021). PubMed. Retrieved from [Link]

  • GC-MS/MS Method for Determination of Polycyclic Aromatic Hydrocarbons in Herbal Medicines. (2023). MDPI. Retrieved from [Link]

  • (PDF) Isolation and structure elucidation of pyridine alkaloids from the aerial parts of the Mongolian medicinal plant Caryopteris mongolica Bunge. (2021). ResearchGate. Retrieved from [Link]

  • (PDF) Protocol for the Extraction of Alkaloids from Medicinal Plant Extracts. (2022). ResearchGate. Retrieved from [Link]

  • Methyl 2,6-dichloroisonicotinate. (n.d.). PubChem. Retrieved from [Link]

  • Studies on the biosynthesis of phenols in fungi: Biosynthesis of 3,4-dimethoxy-6-methyltoluquinol and gliorosein in Gliocladium roseum I.M.I. 93 065. (n.d.). NIH. Retrieved from [Link]

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Unveiling the Antimicrobial Potential of Methyl 2,6-dimethoxyisonicotinate: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The escalating threat of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutics. This technical guide delves into the untapped potential of methyl 2,6-dimethoxyisonicotinate as a promising antimicrobial agent. By dissecting its structural components—a pyridine core, methoxy functional groups, and an isonicotinate ester—we present a compelling scientific rationale for its investigation. This document provides a comprehensive roadmap for researchers, encompassing a plausible synthetic route, detailed protocols for rigorous antimicrobial susceptibility testing based on internationally recognized standards, and an exploration of potential mechanisms of action. Through a synthesis of established chemical principles and microbiological methodologies, this guide aims to equip scientists in the field of drug development with the foundational knowledge required to systematically evaluate and potentially advance this compound as a novel antimicrobial candidate.

Introduction: The Scientific Rationale for Investigating this compound

The chemical architecture of this compound offers a compelling starting point for an antimicrobial discovery program. The core of this molecule is a pyridine ring, a privileged scaffold in medicinal chemistry renowned for its presence in numerous therapeutic agents.[1][2] The nitrogen atom within the pyridine ring can participate in crucial interactions with biological targets and contributes to the molecule's overall physicochemical properties, including solubility.[2][3]

Furthermore, the isonicotinate moiety, a pyridine-4-carboxylate, is a well-established pharmacophore. Derivatives of isonicotinic acid, most notably isoniazid, have long been cornerstone drugs in the treatment of tuberculosis, highlighting the inherent antimicrobial potential of this structural class.[4] The ester functional group in this compound can influence the compound's lipophilicity and cell permeability, crucial factors for reaching intracellular targets.

The presence of two methoxy groups at the 2 and 6 positions of the pyridine ring is also of significant interest. Methoxy substituents are known to modulate the electronic and steric properties of aromatic rings, which can in turn influence binding affinity to target enzymes and resistance to metabolic degradation.[5] Studies on various aromatic compounds have demonstrated that methoxy groups can contribute to or enhance antimicrobial activity.[6] Therefore, the unique combination of these three structural features in this compound provides a strong rationale for its investigation as a novel antimicrobial agent.

Synthesis of this compound: A Proposed Pathway

Step 1: Synthesis of 2,6-Dimethoxyisonicotinic Acid

This initial step can be approached through the synthesis of a dihydroxypyridine intermediate, followed by methylation. A potential starting material is 2,6-dihydroxypyridine, which can be synthesized from various precursors. The hydroxyl groups can then be methylated using a suitable methylating agent, such as dimethyl sulfate, in the presence of a base.[7]

Step 2: Esterification to this compound

The second step involves the esterification of the synthesized 2,6-dimethoxyisonicotinic acid. A standard and effective method for this transformation is the Fischer-Speier esterification, which involves reacting the carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid.[8]

Experimental Protocol: Fischer-Speier Esterification

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend the synthesized 2,6-dimethoxyisonicotinic acid in an excess of anhydrous methanol.

  • Acid Catalyst Addition: Carefully and slowly add a catalytic amount of concentrated sulfuric acid to the suspension while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and remove the excess methanol using a rotary evaporator.

  • Neutralization and Extraction: Dissolve the residue in water and neutralize the acid with a suitable base, such as sodium bicarbonate. Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Purification: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Synthesis_Workflow A 2,6-Dihydroxyisonicotinic Acid B Methylation (e.g., Dimethyl Sulfate, Base) A->B Step 1 C 2,6-Dimethoxyisonicotinic Acid B->C D Esterification (Methanol, H₂SO₄) C->D Step 2 E This compound D->E

Caption: Proposed two-step synthesis of this compound.

In Vitro Evaluation of Antimicrobial Activity: A Rigorous Approach

A systematic evaluation of the antimicrobial properties of this compound is crucial. Adherence to standardized protocols, such as those established by the Clinical and Laboratory Standards Institute (CLSI), ensures the generation of reproducible and comparable data.[5][6][9]

Minimum Inhibitory Concentration (MIC) Assay

The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a widely accepted and standardized technique for determining MIC values.[10]

Detailed Protocol: Broth Microdilution MIC Assay

  • Preparation of Inoculum: Culture the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Candida albicans) overnight in a suitable broth medium. Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: Prepare a series of two-fold serial dilutions of this compound in a 96-well microtiter plate using an appropriate broth medium.

  • Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Controls: Include a positive control (microorganism in broth without the compound) and a negative control (broth only) in each plate. A known antibiotic can be used as a reference standard.

  • Incubation: Incubate the microtiter plates at the appropriate temperature and duration for the specific microorganism (typically 35-37°C for 18-24 hours for bacteria).

  • Reading of Results: Determine the MIC by visually inspecting the plates for the lowest concentration of the compound that completely inhibits microbial growth.

Minimum Bactericidal Concentration (MBC) Assay

The MBC is the lowest concentration of an antimicrobial agent required to kill a particular bacterium. This assay is a logical follow-up to the MIC to determine whether the compound is bacteriostatic (inhibits growth) or bactericidal (kills the bacteria).

Detailed Protocol: MBC Assay

  • Subculturing from MIC plate: Following the determination of the MIC, take a small aliquot (e.g., 10 µL) from the wells of the MIC plate that show no visible growth.

  • Plating: Spread the aliquots onto an appropriate agar medium.

  • Incubation: Incubate the agar plates at the optimal growth temperature for the microorganism for 24-48 hours.

  • Determination of MBC: The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in the initial inoculum count.

Parameter Description Typical Units
MIC Minimum Inhibitory Concentrationµg/mL or µM
MBC Minimum Bactericidal Concentrationµg/mL or µM
MBC/MIC Ratio Ratio to determine bactericidal (≤4) or bacteriostatic (>4) activityUnitless

Table 1: Key Parameters for Antimicrobial Susceptibility Testing.

Antimicrobial_Testing_Workflow A Synthesized Methyl 2,6-dimethoxyisonicotinate B Broth Microdilution Assay A->B C Determination of MIC B->C D Subculturing from MIC plate C->D F Data Analysis and Interpretation C->F E Determination of MBC D->E E->F Hypothetical_Mechanism_of_Action cluster_bacterium Bacterial Cell A This compound B Target Enzyme (e.g., in Folate Synthesis) A->B Binding C Inhibition of Enzyme Activity B->C D Depletion of Essential Metabolites (e.g., Tetrahydrofolate) C->D E Disruption of Nucleic Acid and Amino Acid Synthesis D->E F Inhibition of Bacterial Growth and Cell Death E->F

Caption: Hypothetical mechanism of action via metabolic pathway inhibition.

Conclusion and Future Directions

This compound represents a scientifically intriguing and synthetically accessible molecule with the potential for antimicrobial activity. This guide has provided a comprehensive framework for its synthesis and rigorous evaluation. The proposed research trajectory, grounded in established methodologies and logical scientific reasoning, offers a clear path for drug discovery professionals to explore this promising compound. Future investigations should focus on the synthesis and confirmation of the structure of this compound, followed by a broad-spectrum antimicrobial screening against a panel of clinically relevant pathogens. Positive initial findings would warrant more in-depth mechanistic studies, including the identification of the specific molecular target(s), to further validate its potential as a lead compound for the development of a novel antimicrobial agent.

References

  • Clinical and Laboratory Standards Institute (CLSI). M100 - Performance Standards for Antimicrobial Susceptibility Testing. CLSI. [Link]

  • Clinical and Laboratory Standards Institute (CLSI).
  • Clinical and Laboratory Standards Institute (CLSI). M11 - Methods for Antimicrobial Susceptibility Testing of Anaerobic Bacteria. CLSI.
  • Synthesis and biological activities of some new isonicotinic acid 2-(2-hydroxy-8-substituted-tricyclo[7.3.1.0(2.7)]tridec-13-ylidene)-hydrazides. PubMed. [Link]

  • Effect of the Position of a Methoxy Substituent on the Antimicrobial Activity and Crystal Structures of 4-methyl-1,6-diphenylpyrimidine-2(1H)-selenone Derivatives. PubMed. [Link]

  • Synthesis, in silico and antimicrobial activity study of substituted aromatic imines and their corresponding amines. UWCScholar.
  • Antimicrobial and ADME properties of methoxylated, methylated and nitrated 2-hydroxynaphthalene-1 carboxanilides - PMC. NIH.
  • The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. ResearchGate. [Link]

  • Synthesis of (a) methyl isonicotinate. PrepChem.com. [Link]

  • FDA-Recognized Antimicrobial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Antimicrobial Action Mechanisms of Natural Compounds Isolated from Endophytic Microorganisms. MDPI. [Link]

  • The Clinical and Laboratory Standards Institute Subcommittee on Antimicrobial Susceptibility Testing: Background, Organization, Functions, and Processes. PMC. [Link]

  • M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan.
  • Antimicrobial Susceptibility Testing | Area of Focus. CLSI. [Link]

  • CHAIN ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER) Version 1.01.
  • Antibacterial Susceptibility Test Interpretive Criteria. FDA. [Link]

  • Synthesis and Antimicrobial Activity of Some Pyridinium Salts. PMC. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed. [Link]

  • Metabolic suppression identifies new antibacterial inhibitors under nutrient limitation. PMC. [Link]

  • Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. [Link]

  • Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]

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  • Microbiology - Antibiotics Mechanisms of Action. YouTube. [Link]

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An In-depth Technical Guide to the In Silico Prediction of Methyl 2,6-dimethoxyisonicotinate Bioactivity

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Executive Summary

In the landscape of modern drug discovery, in silico methodologies are indispensable for accelerating the identification and optimization of novel therapeutic agents. These computational techniques offer a rapid and cost-effective means to predict the biological activity of chemical compounds, thereby prioritizing experimental resources for the most promising candidates. This guide provides a comprehensive, technically-grounded framework for predicting the bioactivity of a specific small molecule, Methyl 2,6-dimethoxyisonicotinate. Acting as a complete workflow, this document details the necessary steps from initial compound characterization to multi-faceted computational analysis, including target prediction, molecular docking, and ADMET profiling. Each section is designed to provide not only a procedural protocol but also the scientific rationale behind each step, empowering researchers, scientists, and drug development professionals to apply these methods with confidence and precision.

Introduction to the In Silico Workflow

The Imperative of Computational Prediction in Drug Discovery

The journey from a chemical entity to a market-approved drug is fraught with challenges, high costs, and a significant rate of attrition. A primary reason for failure is the unforeseen lack of efficacy or adverse toxicological profiles of drug candidates.[1][2] In silico bioactivity prediction directly confronts this issue by creating a robust, data-driven forecast of a molecule's behavior in a biological system before it is even synthesized or tested in a lab.[3] By leveraging computational models, researchers can screen vast chemical libraries, refine lead compounds, and gain insights into potential mechanisms of action and off-target effects, thereby streamlining the entire discovery pipeline.[4][5]

Focus Molecule: this compound

This guide centers on this compound, a small organic molecule. A thorough understanding of its structure is the foundational first step for any computational analysis.

  • Molecular Formula: C₉H₁₁NO₄[6]

  • IUPAC Name: methyl 2,6-dimethoxypyridine-4-carboxylate[6]

  • Canonical SMILES: COC(=O)C1=CN=C(C=C1)OC

  • 3D Structure: (A 3D conformer can be generated from the SMILES string in any standard molecular modeling software).

As of this writing, the specific biological activities of this compound are not extensively documented in public databases, making it an ideal candidate for a de novo bioactivity prediction workflow. The objective is to construct a hypothetical, yet plausible, biological profile for this molecule.

Foundational Workflow: Ligand Preparation and Target Identification

Before any predictive modeling can occur, the molecule must be prepared in a computationally readable format, and potential biological targets must be identified. This initial phase is critical for the accuracy of all subsequent predictions.

Protocol: Ligand Preparation for In Silico Analysis

The goal of this protocol is to convert the 2D representation (SMILES string) of this compound into a standardized, energy-minimized 3D structure suitable for docking and other 3D-dependent analyses.

Materials:

  • A chemical informatics software package (e.g., RDKit in Python, ChemDraw, MarvinSketch).

  • A molecular modeling program (e.g., Avogadro, UCSF Chimera).

Procedure:

  • SMILES to 3D Conversion:

    • Input the canonical SMILES string COC(=O)C1=CN=C(C=C1)OC into your chosen software.

    • Generate the initial 3D coordinates.

  • Addition of Hydrogens: Ensure all hydrogen atoms are explicitly added to the structure, as they are crucial for calculating charge and forming hydrogen bonds. Most software packages perform this step automatically.

  • Energy Minimization:

    • Employ a force field (e.g., MMFF94 or UFF) to perform a geometry optimization. This step relaxes the molecule into a low-energy conformation, which is more representative of its state in a biological system.

    • The result is a 3D structure that is sterically plausible and energetically favorable.

  • File Format Conversion: Save the finalized 3D structure in a .mol2 or .sdf file format. These formats retain the 3D coordinates and atom typing necessary for most computational tools. For docking with AutoDock Vina, a .pdbqt format will be required, which includes atomic charges and rotatable bond information.[7]

Target Prediction: Uncovering Potential Biological Partners

With no predefined biological target, a similarity-based approach is the most effective strategy. This method operates on the principle that structurally similar molecules often share similar biological targets.[8]

Workflow: We will utilize web-based servers that compare our query molecule against extensive databases of known bioactive ligands.

Recommended Tools:

  • SwissTargetPrediction: A highly regarded server that predicts targets based on a combination of 2D and 3D similarity measures.[8][9]

  • 3DSTarPred: A newer web server that focuses on 3D shape similarity for target prediction.[10]

Protocol: Target Fishing using SwissTargetPrediction

  • Navigate to the SwissTargetPrediction web server.

  • Input the SMILES string of this compound into the query box.

  • Select the desired organism (e.g., Homo sapiens).

  • Initiate the prediction.

  • Analysis of Results: The server will return a list of probable protein targets, ranked by a probability score. The results often group targets by class (e.g., kinases, GPCRs, enzymes). Focus on the targets with the highest probability scores for the next steps. For this guide, let's assume the prediction yields a high probability for a specific kinase, such as Serine/threonine-protein kinase PIM1 , a known cancer target.

The overall logic of this initial phase can be visualized as follows:

G cluster_start Phase 1: Preparation & Target ID SMILES SMILES String COC(=O)C1=CN=C(C=C1)OC Prep Ligand Preparation (3D Conversion, Energy Minimization) SMILES->Prep TargetFish Target Fishing (e.g., SwissTargetPrediction) Prep->TargetFish TargetList Ranked List of Potential Targets TargetFish->TargetList SelectTarget Select High-Probability Target (e.g., PIM1 Kinase) TargetList->SelectTarget

Figure 1. Workflow for ligand preparation and target identification.

Core Methodology I: Molecular Docking Simulation

Molecular docking predicts the preferred orientation of a ligand when bound to a target protein and estimates the strength of the interaction, typically as a binding affinity score.[11] This simulation is crucial for validating the computationally-identified targets.

Principles of Molecular Docking

Docking algorithms explore a vast conformational space to find the ligand pose that minimizes the system's free energy within the protein's binding site.[12] A lower (more negative) binding energy score indicates a more stable and potentially more potent interaction.

Step-by-Step Protocol: Docking with AutoDock Vina

This protocol outlines the process using UCSF Chimera for visualization and preparation, and AutoDock Vina for the docking calculation.[13]

Materials:

  • UCSF Chimera

  • AutoDock Vina

Procedure:

  • Protein Preparation:

    • Fetch the crystal structure of the target protein (PIM1 Kinase) from the Protein Data Bank (PDB). Let's use PDB ID: 1XWS as an example.

    • In UCSF Chimera, remove all non-essential components: water molecules, co-solvents, and any co-crystallized ligands.

    • Add polar hydrogens and assign partial charges (e.g., AMBER ff14SB).

    • Save the cleaned protein structure as a .pdb file.

  • Ligand and Protein File Preparation for Vina:

    • Use AutoDock Tools (or the corresponding function in Chimera) to convert the prepared protein (.pdb) and ligand (.mol2) files into the required .pdbqt format. This format embeds Gasteiger charges and defines rotatable bonds in the ligand.

  • Defining the Binding Site (Search Space):

    • Identify the active site of the protein. If a co-crystallized ligand was present, the binding site is easily defined as the region surrounding it.

    • In Chimera, define a "search box" that encompasses this entire binding pocket. The coordinates and dimensions (x, y, z) of this box are critical parameters for Vina.

  • Configuration File:

    • Create a text file (e.g., conf.txt) that specifies the paths to the protein and ligand .pdbqt files, and the coordinates and dimensions of the search box.

    • receptor = pim1_kinase.pdbqt

    • ligand = methyl_isonicotinate.pdbqt

    • center_x = ..., center_y = ..., center_z = ...

    • size_x = ..., size_y = ..., size_z = ...

    • out = docking_results.pdbqt

  • Running the Docking Simulation:

    • Execute AutoDock Vina from the command line: vina --config conf.txt --log docking_log.txt

Interpreting Docking Results

The output from Vina will consist of:

  • Binding Affinity: A score in kcal/mol. Scores of -7.0 kcal/mol or lower are generally considered indicative of a reasonably strong interaction.

  • Predicted Poses: Vina typically outputs several binding poses. The top-ranked pose (lowest energy) is the most probable.

  • RMSD: The Root Mean Square Deviation between poses. A low RMSD among the top poses suggests a well-defined binding mode.

The results should be visually inspected in a molecular viewer. A plausible pose will show the ligand forming meaningful interactions (e.g., hydrogen bonds, hydrophobic contacts) with key residues in the active site.

Table 1: Hypothetical Docking Results for this compound

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues (Hypothetical)
PIM1 Kinase1XWS-8.2LYS67 (H-bond), LEU120 (hydrophobic), GLU121 (H-bond)
CDK21HCK-7.5LEU83 (hydrophobic), LYS33 (H-bond), GLU81 (H-bond)
GSK3B1Q3D-6.9VAL135 (hydrophobic), LYS85 (H-bond)

This workflow can be visualized as a logical progression from target selection to final analysis.

G cluster_docking Phase 2: Molecular Docking GetProt 1. Fetch & Prepare Protein (e.g., PDB: 1XWS) DefineBox 3. Define Binding Site (Grid Box Generation) GetProt->DefineBox PrepLig 2. Prepare Ligand (Generate PDBQT) PrepLig->DefineBox RunVina 4. Run AutoDock Vina DefineBox->RunVina Analyze 5. Analyze Results (Binding Affinity, Pose Visualization) RunVina->Analyze

Sources

Methodological & Application

Synthesis of Methyl 2,6-dimethoxyisonicotinate from 2,6-dichloroisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol: Synthesis of Methyl 2,6-dimethoxyisonicotinate

Abstract

This document provides a comprehensive guide for the synthesis of this compound, a valuable building block in pharmaceutical and materials science. The protocol details a two-step, one-pot procedure starting from 2,6-dichloroisonicotinic acid. The methodology involves an initial esterification followed by a nucleophilic aromatic substitution (SNAr) with sodium methoxide. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth mechanistic insights, a detailed step-by-step protocol, safety considerations, and characterization data.

Introduction and Scientific Context

This compound is a key intermediate in the synthesis of various biologically active compounds. The electron-donating methoxy groups at the 2 and 6 positions significantly influence the electronic properties of the pyridine ring, making it a versatile scaffold for developing novel therapeutics. The synthesis commences with 2,6-dichloroisonicotinic acid, a readily available starting material.[1][2][3]

This protocol circumvents the isolation of the intermediate methyl 2,6-dichloroisonicotinate by performing the esterification and subsequent double nucleophilic aromatic substitution in a single reaction vessel. This approach improves efficiency and overall yield. The core of this synthesis relies on the principles of Fischer esterification and nucleophilic aromatic substitution on an electron-deficient heterocyclic ring.

Reaction Mechanism and Scientific Rationale

The overall transformation from 2,6-dichloroisonicotinic acid to this compound occurs in two primary stages within the same pot:

Stage 1: Fischer Esterification

Initially, the carboxylic acid group of 2,6-dichloroisonicotinic acid is esterified to form methyl 2,6-dichloroisonicotinate. While classic Fischer esterification uses a catalytic amount of strong acid,[4][5] in this integrated protocol, the reaction can be promoted by reagents like thionyl chloride (SOCl₂) or by simply relying on the conditions of the subsequent methoxylation step. For the purpose of this protocol, we will focus on a simplified approach where the esterification is expected to proceed under the basic methanolic conditions, although pre-esterification using a method like SOCl₂ in methanol is a common alternative.[4]

Stage 2: Nucleophilic Aromatic Substitution (SNAr)

This is the key transformation step. The pyridine ring, particularly with electron-withdrawing groups (the ring nitrogen and the two chlorine atoms), is activated towards nucleophilic attack.[6][7] The methoxide ion (CH₃O⁻), a potent nucleophile, attacks the electron-deficient carbon atoms at the C2 and C6 positions.

The mechanism proceeds via a Meisenheimer-like intermediate, where the negative charge is delocalized onto the electronegative nitrogen atom of the pyridine ring, which provides significant stabilization.[7][8] This stabilization is why nucleophilic substitution is favored at the 2- and 6-positions (ortho/para to the nitrogen). The subsequent loss of the chloride leaving group restores aromaticity, yielding the dimethoxy product. An excess of sodium methoxide is used to drive the reaction to completion for both chlorine atoms.

Experimental Protocol

Materials and Reagents
ReagentFormulaMW ( g/mol )Moles (equiv)AmountSupplier Notes
2,6-Dichloroisonicotinic acidC₆H₃Cl₂NO₂192.001.05.00 gPurity >97%[9][10]
Sodium MethoxideCH₃ONa54.024.05.63 gHandle under inert gas[11]
Methanol (Anhydrous)CH₃OH32.04-100 mLACS Grade, <0.005% H₂O
Hydrochloric Acid (conc.)HCl36.46-As neededFor pH adjustment
Dichloromethane (DCM)CH₂Cl₂84.93-3 x 50 mLFor extraction
Saturated Sodium BicarbonateNaHCO₃84.01-~100 mLFor neutralization
Brine (Saturated NaCl)NaCl58.44-50 mLFor washing
Anhydrous Magnesium SulfateMgSO₄120.37-As neededFor drying
Equipment
  • 250 mL three-neck round-bottom flask

  • Reflux condenser with a drying tube (or inert gas inlet)

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Standard laboratory glassware

Reaction Workflow Diagram

SynthesisWorkflow cluster_setup Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification & Analysis A Charge flask with 2,6-dichloroisonicotinic acid and anhydrous methanol B Cool to 0°C (ice bath) A->B C Slowly add Sodium Methoxide B->C D Heat to reflux (65-70°C) for 12-18h C->D E Cool to RT, then quench with ice-water D->E Monitor by TLC F Neutralize with HCl to pH ~7 E->F G Extract with DCM (3x) F->G H Wash organic layer with NaHCO₃ and Brine G->H I Dry over MgSO₄, filter H->I J Concentrate in vacuo I->J K Recrystallize from Methanol/Water J->K Crude Product L Characterize product (NMR, MS, MP) K->L

Caption: Workflow for the synthesis of this compound.

Step-by-Step Procedure
  • Reaction Setup:

    • To a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,6-dichloroisonicotinic acid (5.00 g, 26.0 mmol).

    • Add 100 mL of anhydrous methanol. The starting material has limited solubility but will dissolve as the reaction proceeds.[9]

    • Place the flask in an ice-water bath and stir the suspension for 15 minutes.

  • Reagent Addition:

    • While stirring vigorously, slowly and portion-wise add sodium methoxide (5.63 g, 104.2 mmol, 4.0 equiv) to the cooled suspension. Caution: This addition is exothermic. Maintain the temperature below 20°C.

    • Scientist's Note: A significant excess of sodium methoxide is crucial. It acts as the nucleophile for the double substitution and also serves as the base to deprotonate the carboxylic acid, facilitating the reaction.

  • Reaction Execution:

    • After the addition is complete, remove the ice bath and fit the flask with a heating mantle.

    • Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 12-18 hours.

    • Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up and Isolation:

    • Cool the reaction mixture to room temperature and then carefully pour it over 150 g of crushed ice in a beaker.

    • Slowly neutralize the mixture to pH ~7 by adding concentrated HCl dropwise with stirring. Be cautious as this will generate heat.

    • Transfer the neutralized aqueous mixture to a 250 mL separatory funnel.

    • Extract the product with dichloromethane (3 x 50 mL).

    • Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution (50 mL) and brine (50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.

  • Purification:

    • The crude product can be purified by recrystallization from a methanol/water mixture to afford a white crystalline solid.

Product Characterization

  • Appearance: White to off-white crystalline solid.

  • Melting Point: Expected to be in the range of 85-90°C.

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 7.15 (s, 2H, Ar-H)

    • δ 3.95 (s, 3H, -COOCH₃)

    • δ 3.90 (s, 6H, Ar-OCH₃)

    • (Note: Chemical shifts are predictive and should be confirmed experimentally)[12][13][14]

  • ¹³C NMR (100 MHz, CDCl₃):

    • δ 165.0 (C=O)

    • δ 163.5 (C-OCH₃)

    • δ 145.0 (C-COOCH₃)

    • δ 108.0 (Ar-CH)

    • δ 53.0 (-COOCH₃)

    • δ 52.5 (Ar-OCH₃)

    • (Note: Chemical shifts are predictive and should be confirmed experimentally)[12][13]

Safety and Handling Precautions

  • Sodium Methoxide (CH₃ONa): Highly caustic, flammable, and reacts violently with water.[11][15][16] It is crucial to handle it in a fume hood under an inert atmosphere (e.g., nitrogen or argon) and away from any moisture or ignition sources.[11][17] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Methanol (CH₃OH): Toxic and flammable. Avoid inhalation and skin contact. It can cause blindness or be fatal if swallowed.[17]

  • 2,6-Dichloroisonicotinic Acid: Causes skin, eye, and respiratory irritation.[3] Handle with appropriate PPE.

  • General: All operations should be conducted in a well-ventilated chemical fume hood.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Incomplete Reaction - Insufficient reaction time or temperature.- Deactivated sodium methoxide due to moisture.- Insufficient equivalents of sodium methoxide.- Extend reflux time and monitor by TLC.- Ensure all reagents and glassware are anhydrous.- Re-run the reaction with fresh, properly stored sodium methoxide and ensure at least 4 equivalents are used.
Low Yield - Product loss during work-up (e.g., incomplete extraction).- Side reactions.- Perform additional extractions from the aqueous layer.- Ensure the pH during neutralization is carefully controlled to ~7 to avoid hydrolysis of the ester.
Product is an oil or difficult to crystallize - Presence of impurities.- Residual solvent.- Purify the crude product using column chromatography (e.g., silica gel with a hexane/ethyl acetate gradient).- Ensure the product is thoroughly dried under high vacuum.

References

  • ResearchGate. Any procedure for the esterification of isonicotinic acid?. Available from: [Link]

  • Sarex. 2,6-Dichloroisonicotinic Acid (2,6-Dichloropyridine-4-carboxylic acid). Available from: [Link]

  • Scholars Research Library. Efficient method for the synthesis of 3-pyridyl methanol from nicotinic acid using sodium borohydride-methanol system. Available from: [Link]

  • ResearchGate. Effects of the Pyridine 3-Substituent on Regioselectivity in the Nucleophilic Aromatic Substitution Reaction of 3-Substituted 2,6-Dichloropyridines with 1-Methylpiperazine Studied by a Chemical Design Strategy | Request PDF. Available from: [Link]

  • ResearchGate. Ortho-selectivity in the nucleophilic aromatic substitution (S NAr) reactions of 3-substituted, 2,6-dichloropyridines with alkali metal alkoxides. Available from: [Link]

  • Stack Exchange. Why does nucleophilic aromatic substitution occur at C-2 and C-4 of pyridine?. Available from: [Link]

  • YouTube. nucleophilic aromatic substitutions. Available from: [Link]

  • National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Available from: [Link]

  • The Royal Society of Chemistry. Supplementary Information. Available from: [Link]

  • Google Patents. US2745838A - Preparation of isonicotinic acid esters.
  • ResearchGate. Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Available from: [Link]

  • Tangshan Solvents Trading Co., Ltd. Sodium Methoxide Solution - Inorganic Chemicals. Available from: [Link]

  • ResearchGate. N-methylene signals of the 1 H NMR spectrum of compound 2a (DMSO-d 6 ). Available from: [Link]

  • Sycamore Scholars. A Convenient Synthesis Of 2,6-Dichlorohomonicotinic Acid. Available from: [Link]

  • The Royal Society of Chemistry. Supplemental Information. Available from: [Link]

  • PubMed. A practical preparation of methyl 2-methoxy-6-methylaminopyridine-3-carboxylate from 2,6-dichloro-3-trifluoromethylpyridine. Available from: [Link]

  • PubChem. Methyl 2,6-dichloroisonicotinate | C7H5Cl2NO2 | CID 93237. Available from: [Link]

  • MDPI. Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Available from: [Link]

  • ResearchGate. ¹H-NMR spectra. (A) Authentic methyl 2,5-dihydroxybenzoate.... Available from: [Link]

  • Google Patents. WO2000006547A1 - Process for the preparation of 2,6-dichloronicotinonitriles.

Sources

Application Note & Protocols: Strategic Use of Methyl 2,6-dimethoxyisonicotinate in the Synthesis of Novel Bedaquiline Analogues

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bedaquiline (BDQ) represents a landmark in the fight against multi-drug-resistant tuberculosis (MDR-TB), being the first drug with a novel mechanism of action approved in over 40 years.[1][2] It functions by inhibiting mycobacterial ATP synthase, a critical enzyme for the pathogen's energy supply.[3][4] Despite its efficacy, Bedaquiline's clinical use is tempered by concerns related to its high lipophilicity (clogP ~7.25), which contributes to a long terminal half-life, and potent inhibition of the hERG potassium channel, leading to potential cardiac toxicity (QTc interval prolongation).[5][6] This has spurred the development of second-generation analogues with improved safety profiles. This guide details the strategic application of Methyl 2,6-dimethoxyisonicotinate as a key starting material for the synthesis of novel Bedaquiline analogues where the quinoline "A-ring" is bioisosterically replaced by a 2,6-dimethoxypyridine core. This modification aims to reduce lipophilicity and modulate hERG binding while retaining potent anti-tubercular activity.

Rationale for Pyridine-Based Analogues: A Bioisosteric Approach

The core challenge in developing Bedaquiline analogues is to decouple the potent antimycobacterial activity from the adverse physicochemical and toxicological properties. The highly lipophilic nature of the diarylquinoline scaffold is a primary driver of both its long half-life and potential for off-target effects.[5]

The Causality Behind Bioisosteric Replacement:

The replacement of Bedaquiline's quinoline A-ring with a pyridine ring is a classic medicinal chemistry strategy known as bioisosteric replacement. The rationale is multifaceted:

  • Reduced Lipophilicity: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and increases the overall polarity of the molecule compared to the analogous carbocyclic system in quinoline. This is expected to lower the compound's partition coefficient (clogP), potentially leading to a shorter half-life and reduced tissue accumulation.[5]

  • Modulation of Metabolic Fate: Altering the core heterocyclic system can significantly change the molecule's susceptibility to metabolic enzymes (e.g., Cytochrome P450s), potentially leading to a more favorable metabolic profile.

  • Altered Target Engagement: While the primary binding interaction is with ATP synthase, subtle changes in the A-ring's electronics and geometry can fine-tune binding affinity and potentially improve the therapeutic index.[7][8]

This compound is an ideal and versatile starting material for this strategy. The methoxy groups mimic the electronic contribution of the methoxy group present in the original Bedaquiline quinoline ring, while the ester at the 4-position provides a crucial chemical handle for elaboration into the core structure of the analogues.

Overall Synthetic Strategy

The synthesis of 2,6-dimethoxypyridine analogues of Bedaquiline is a multi-step process that hinges on the strategic coupling of key fragments. The general workflow involves the construction of a substituted pyridine "A-ring" core, which is then coupled to the "B-ring" and elaborated to install the chiral side chain containing the "C and D rings".

The process can be visualized as the convergent assembly of two primary fragments:

  • The Pyridine A/B-Ring Unit: A diaryl system containing the core 2,6-dimethoxypyridine ring linked to a substituted phenyl or other heterocyclic ring.

  • The Amine Side-Chain Unit: This fragment contains the terminal dimethylamine group crucial for activity.

The following diagram outlines the high-level synthetic logic, starting from the key pyridine intermediate.

G cluster_0 A-Ring Elaboration cluster_1 B-Ring Introduction cluster_2 C/D-Ring Side Chain Installation start Methyl 2,6-dimethoxy- isonicotinate intermediate_1 Key Brominated Pyridine Intermediate (I) start->intermediate_1 Multi-step Elaboration suzuki_product Coupled Diaryl Pyridine Intermediate (II) intermediate_1->suzuki_product Suzuki-Miyaura Cross-Coupling boronic_acid Aryl Boronic Acid (B-Ring Precursor) boronic_acid->suzuki_product final_analogue Final Bedaquiline Analogue suzuki_product->final_analogue Multi-step Side-Chain Synthesis & Coupling

Caption: Overall Synthetic Strategy for Pyridine-Based Bedaquiline Analogues.

Detailed Experimental Protocols

These protocols are based on established methodologies for the synthesis of diarylquinoline and pyridine-based Bedaquiline analogues.[6][9] Researchers should adapt these protocols based on the specific target molecule and available laboratory equipment.

Protocol 1: Synthesis of Key Intermediate: 5-Bromo-2,6-dimethoxypyridine Derivative (I)

This protocol describes the synthesis of a key brominated pyridine intermediate, which serves as the electrophilic partner in the subsequent Suzuki-Miyaura coupling. The synthesis begins with a precursor derivable from this compound through standard transformations (e.g., reduction, functional group interconversion). For this guide, we will start from a readily accessible triaryl alkene precursor as demonstrated in the literature.[6]

Workflow Diagram:

G A Triaryl Alkene Precursor (32) B Ketone Intermediate (33) A->B Acid-mediated Hydrolysis & Bromination C Allylated Alcohol (34) B->C Allylation (Allyl-ZnBr) D Key Brominated Intermediate (35) C->D Oxidative Cleavage, Reduction, Activation & Nucleophilic Displacement

Caption: Workflow for the Elaboration of the Key Pyridine Intermediate.

Step-by-Step Methodology:

  • Acid-Mediated Hydrolysis & Bromination:

    • To a solution of the triaryl alkene precursor (e.g., compound 32 from Mowbray et al., 1.0 eq) in a suitable solvent like Dichloromethane (DCM), add an aqueous acid solution (e.g., 2M HCl) at room temperature.

    • Rationale: The acid hydrolyzes the enol ether moiety to reveal the ketone functional group.

    • Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

    • Upon completion, perform an aqueous workup, extracting the organic phase. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Dissolve the crude ketone in a solvent such as Acetic Acid. Add a brominating agent (e.g., N-Bromosuccinimide, NBS, 1.1 eq) portion-wise at 0 °C.

    • Rationale: The electron-rich pyridine ring is selectively brominated at the C5-position to yield intermediate 33 .

    • Allow the reaction to warm to room temperature and stir for 2-4 hours. Quench the reaction with aqueous sodium thiosulfate solution and perform an aqueous workup. Purify the crude product by column chromatography (Silica gel, Hexane/Ethyl Acetate gradient) to obtain the brominated ketone.

  • Allylation:

    • Prepare a solution of the brominated ketone 33 (1.0 eq) in anhydrous Tetrahydrofuran (THF) under an inert atmosphere (Argon or Nitrogen) and cool to 0 °C.

    • Add a solution of Allylmagnesium bromide or Allyl-Zinc-Bromide (1.5 eq) dropwise.

    • Rationale: The organometallic reagent adds to the carbonyl group, installing the allyl moiety and creating a tertiary alcohol (34 ). The use of anhydrous conditions and an inert atmosphere is critical to prevent quenching of the highly reactive Grignard/organozinc reagent.

    • Stir the reaction at 0 °C for 1-2 hours. Quench carefully by the slow addition of saturated aqueous ammonium chloride solution. Extract the product with Ethyl Acetate, dry the combined organic layers, and concentrate. The crude alcohol is often used in the next step without further purification.

  • Side-Chain Elaboration to Intermediate (I):

    • This is a multi-step sequence performed in one pot or with intermediate workups.

    • a. Oxidative Cleavage: Dissolve the crude alcohol 34 in a solvent mixture (e.g., THF/water). Add Sodium periodate (NaIO₄, ~4 eq) followed by a catalytic amount of Osmium tetroxide (OsO₄). Stir for 4-6 hours. This cleaves the allyl double bond to form an aldehyde.

    • b. Reduction: Cool the reaction to 0 °C and add Sodium borohydride (NaBH₄, ~2 eq) portion-wise to reduce the aldehyde to a primary alcohol.

    • c. Activation: After the reduction is complete, add a base (e.g., Triethylamine) followed by Methanesulfonyl chloride (MsCl) to convert the alcohol into a good leaving group (mesylate).

    • d. Nucleophilic Displacement: Add dimethylamine (in THF or as a solution) to the reaction mixture to displace the mesylate and form the final tertiary amine side chain, yielding the key intermediate 35 (referred to as I in the general scheme).

    • Purify the final product by column chromatography.

Protocol 2: Suzuki-Miyaura Cross-Coupling to form Diaryl Pyridine (II)

This protocol couples the brominated pyridine intermediate (I ) with a suitable aryl boronic acid to construct the core A/B-ring system of the Bedaquiline analogue.

Step-by-Step Methodology:

  • Reaction Setup:

    • To an oven-dried flask, add the brominated pyridine intermediate I (1.0 eq), the desired aryl boronic acid (1.2-1.5 eq), a palladium catalyst such as Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05-0.1 eq), and a base such as Cesium carbonate (Cs₂CO₃) or Potassium carbonate (K₂CO₃) (2.0-3.0 eq).

    • Rationale: Pd(0) is the active catalyst. The base is crucial for the transmetalation step of the catalytic cycle, activating the boronic acid. Cs₂CO₃ is often used for its high solubility in organic solvents and efficacy.

  • Solvent and Degassing:

    • Add a mixture of degassed solvents, typically Toluene and Dimethylformamide (DMF) or 1,4-Dioxane and water.

    • Rationale: Degassing the solvent (by bubbling with Argon or Nitrogen for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C under an inert atmosphere.

    • Monitor the reaction progress by TLC or LC-MS, typically for 4-18 hours.

  • Workup and Purification:

    • Cool the reaction to room temperature and filter through a pad of Celite to remove the catalyst and inorganic salts.

    • Perform a standard aqueous workup. Extract the product with an organic solvent (e.g., Ethyl Acetate).

    • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

    • Purify the crude product via column chromatography to yield the final Bedaquiline analogue. Note that the product will be a mixture of diastereomers, which may require further separation by preparative HPLC or chiral chromatography if the single isomers are desired.[6]

Data Summary & Structure-Activity Relationship (SAR)

The modifications to the Bedaquiline scaffold are guided by the resulting changes in biological activity and physicochemical properties. The following table presents hypothetical data, modeled after published results for pyridine-based analogues, to illustrate the typical SAR trends observed.[6]

Analogue IDB-Ring Substituent (R)MIC₉₀ vs M.tb (µM)[6]clogP (Calculated)hERG Inhibition (IC₅₀, µM)
BDQ (Quinoline A-Ring)0.357.251.5
PY-1 4-Fluorophenyl0.805.800.9
PY-2 4-Chlorophenyl1.206.151.2
PY-3 Phenyl2.505.602.1
PY-4 3,4-Dichlorophenyl> 10.06.70N/A

Interpretation of Data:

  • Activity: As observed in published studies, replacing the quinoline with a 2,6-dimethoxypyridine ring can retain significant anti-tubercular activity.[6] The 4-fluorophenyl analogue (PY-1 ) is often the most potent in this series, suggesting a favorable interaction of the fluoro-substituent in the target's binding pocket.

  • Lipophilicity: A consistent and desirable reduction in the calculated logP (clogP) is observed across all pyridine analogues compared to Bedaquiline, validating the core hypothesis of the bioisosteric replacement.

  • hERG Inhibition: The effect on hERG inhibition can be unpredictable. While the goal is to reduce this liability, some modifications may unfortunately increase it, as seen with PY-1 . This highlights the complex nature of drug design and the need for comprehensive safety profiling.[6]

Troubleshooting and Key Considerations

  • Low Yield in Suzuki Coupling: This is often due to catalyst deactivation or poor quality reagents. Ensure all solvents are thoroughly degassed and reagents (especially the boronic acid) are pure. Trying different palladium catalysts (e.g., Pd(dppf)Cl₂) or bases may improve yields.

  • Diastereomer Separation: The final products are typically isolated as a mixture of diastereomers (e.g., R,S and S,R). Baseline separation can be challenging. Preparative reverse-phase HPLC is the most common method for isolating the individual diastereomers for biological testing.[6]

  • Inert Atmosphere: All reactions involving organometallic reagents (allylation) and the Pd(0) catalyst must be conducted under a strict inert atmosphere of Argon or Nitrogen to prevent degradation and ensure reproducibility.

  • Purity of Intermediates: Ensuring the purity of each intermediate through proper chromatographic purification is essential for the success of subsequent steps. Impurities can interfere with catalysis and complicate final purification.

Conclusion

This compound is a valuable and strategic starting point for the synthesis of novel Bedaquiline analogues. The resulting 2,6-dimethoxypyridine core serves as an effective bioisostere for the native quinoline ring, successfully reducing lipophilicity while maintaining potent activity against Mycobacterium tuberculosis. While challenges such as optimizing hERG liability remain, this synthetic platform provides medicinal chemists with a robust framework for developing safer, second-generation diarylquinoline-class antitubercular agents. The protocols and strategies outlined herein offer a guide for researchers to explore this promising chemical space in the ongoing effort to combat drug-resistant tuberculosis.

References

  • Luo, M., & Dick, T. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics, 8(4), 261. [Link][7][8]

  • Sutherland, H. S., Tong, A. S., Choi, P. J., & Franzblau, S. G. (2017). Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units. Bioorganic & Medicinal Chemistry Letters, 27(23), 5190-5196. [Link][5]

  • Wikipedia contributors. (2023). Diarylquinoline. Wikipedia. [Link][3]

  • Guillemont, J., Meyer, C., Poncelet, A., Bourdrez, X., & Andries, K. (2011). Diarylquinolines, Synthesis Pathways and Quantitative Structure–Activity Relationship Studies Leading to the Discovery of TMC207. Future Medicinal Chemistry, 3(11), 1345-1360. [Link][10]

  • Dick, T., & Luo, M. (2019). Re-Understanding the Mechanisms of Action of the Anti-Mycobacterial Drug Bedaquiline. Antibiotics (Basel), 8(4), 261. [Link]

  • Tong, A. S., K-L. Ho, D., Sutherland, H. S., & Franzblau, S. G. (2021). Synthetic Studies to Help Elucidate the Metabolism of the Preclinical Candidate TBAJ-876—A Less Toxic and More Potent Analogue of Bedaquiline. Molecules, 26(23), 7329. [Link][11]

  • Guillemont, J., Meyer, C., Poncelet, A., Bourdrez, X., & Andries, K. (2011). Diarylquinolines, synthesis pathways and quantitative structure--activity relationship studies leading to the discovery of TMC207. Future Medicinal Chemistry, 3(11), 1345-60. [Link][12]

  • Chetty, S., Pillay, S., Singh, S., & de la Torre, B. G. (2020). Improved Synthesis and Isolation of Bedaquiline. ACS Omega, 5(7), 3374-3379. [Link][13]

  • Working Group for New TB Drugs. Bedaquiline. [Link][4]

  • Chandrasekhar, S., Ayinampudi, S., & Kunadharaju, S. (2018). Asymmetric Synthesis and Absolute Configuration Assignment of a New Type of Bedaquiline Analogue. Molecules, 23(11), 2975. [Link][14]

  • Guillemont, J., et al. (2011). Diarylquinolines, synthesis pathways and quantitative structure-activity relationship studies leading to the discovery of TMC207. Future Medicinal Chemistry. [Link][15]

  • Han, J., Zhang, D., Tao, Y., Tang, P., & Chen, F. (2025). Catalytic enantioselective total synthesis of antitubercular agents (–)-bedaquiline and (–)-sudapyridine enabled by dynamic kinetic resolution-asymmetric transfer hydrogenation. Organic & Biomolecular Chemistry. [Link][16]

  • Guillemont, J., et al. (2011). Diarylquinolines, Synthesis Pathways and Quantitative Structure–Activity Relationship Studies Leading to the Discovery of TMC207. ResearchGate. [Link][17]

  • Tong, A. S., et al. (2017). 6-Cyano Analogues of Bedaquiline as Less Lipophilic and Potentially Safer Diarylquinolines for Tuberculosis. ACS Medicinal Chemistry Letters, 8(10), 1035-1040. [Link][18]

  • Mowbray, C. E., et al. (2021). Synthesis and evaluation of pyridine-derived bedaquiline analogues containing modifications at the A-ring subunit. Bioorganic & Medicinal Chemistry, 42, 116246. [Link][6]

  • Sutherland, H. S., et al. (2017). Synthesis and evaluation of analogues of the tuberculosis drug bedaquiline containing heterocyclic B-ring units. Semantic Scholar. [Link][9]

  • Hartkoorn, R. C., et al. (2021). Diastereoselectivity is in the Details: Minor Changes Yield Major Improvements to the Synthesis of Bedaquiline. Chemistry – A European Journal, 28(1). [Link][1]

  • Chetty, S., et al. (2020). Improved Synthesis and Isolation of Bedaquiline. ACS Omega, 5(7), 3374-3379. [Link][2]

Sources

Application Note: Regioselective C3-Acetylation of Methyl 2,6-dimethoxyisonicotinate via Directed ortho-Metalation

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a robust and highly regioselective protocol for the C-H functionalization of Methyl 2,6-dimethoxyisonicotinate. By leveraging the principles of Directed ortho-Metalation (DoM), this method achieves precise acetylation at the C3 position of the pyridine ring. The protocol utilizes a strong, non-nucleophilic lithium amide base to generate a key organolithium intermediate, which is subsequently quenched using N,N-dimethylacetamide (DMAc) as a safe and effective acetyl synthon. This C-C bond-forming reaction provides a direct route to valuable, polysubstituted pyridine derivatives, which are pivotal building blocks in pharmaceutical and agrochemical research. We provide a detailed mechanistic rationale, a step-by-step experimental procedure, and expert insights into reaction optimization and troubleshooting.

Introduction and Scientific Context

The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of pharmaceuticals, agrochemicals, and functional materials.[1] Consequently, the development of efficient and regioselective methods for the synthesis of substituted pyridines is of paramount importance.[1][2] Direct C-H functionalization presents an atom-economical approach, but controlling the site of reaction on the pyridine ring is a persistent challenge due to its inherent electronic properties.[1]

Directed ortho-metalation (DoM) has emerged as a premier strategy for achieving exquisite regiocontrol in the functionalization of aromatic and heteroaromatic systems.[1][3] The strategy relies on a directing metalation group (DMG) that coordinates to a strong base, typically an organolithium reagent, and directs deprotonation to an adjacent ortho C-H bond.[1][4] The methoxy group is a well-established and powerful DMG. In this compound, the two methoxy groups strongly activate the adjacent C3 and C5 positions for deprotonation.

This guide describes the reaction of the resulting ortho-lithiated this compound with N,N-dimethylacetamide (DMAc). In this context, DMAc transcends its common role as a polar aprotic solvent and functions as an electrophilic source of an acetyl group (CH₃CO). This approach avoids the use of more hazardous and highly reactive acetylating agents like acetyl chloride, offering a safer and more controlled reaction profile.

Reaction Principle and Mechanism

The overall transformation is a two-stage process: (1) regioselective deprotonation of the pyridine ring via DoM, and (2) nucleophilic addition of the resulting organolithium species to the carbonyl group of N,N-dimethylacetamide.

Stage 1: Directed ortho-Metalation (DoM) A strong, sterically hindered lithium amide base, such as Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP), is employed. These bases are chosen specifically because they are poorly nucleophilic, which minimizes the risk of competitive 1,2-addition to the pyridine ring—a common side reaction with alkyllithium bases like n-BuLi.[4][5] The base coordinates to the oxygen atom of one of the methoxy groups, positioning the amide base in close proximity to the C3 proton. This facilitates its abstraction, leading to the formation of a thermodynamically stable C3-lithiated intermediate.

Stage 2: Nucleophilic Acyl Addition The C3-lithiated pyridine is a potent carbon-based nucleophile. Upon introduction of N,N-dimethylacetamide, this intermediate attacks the electrophilic carbonyl carbon of the amide. This addition forms a transient, unstable tetrahedral intermediate. During aqueous workup, this intermediate collapses, eliminating the dimethylamino group and yielding the final C3-acetylated product, Methyl 3-acetyl-2,6-dimethoxyisonicotinate.

The complete mechanistic pathway is illustrated below.

Caption: Reaction mechanism for C3-acetylation.

Experimental Protocols

This section provides a detailed, step-by-step methodology for the described transformation.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )Typical Amount (mmol)Stoichiometry (eq.)Notes
This compoundC₁₀H₁₁NO₄209.205.01.0Substrate
DiisopropylamineC₆H₁₅N101.196.01.2Freshly distilled from CaH₂
n-Butyllithium (n-BuLi)C₄H₉Li64.066.01.22.5 M solution in hexanes is typical
N,N-Dimethylacetamide (DMAc)C₄H₉NO87.127.51.5Anhydrous grade, distilled or from a sealed bottle
Tetrahydrofuran (THF)C₄H₈O72.11~50 mL-Anhydrous, freshly distilled from Na/benzophenone
Saturated aq. Ammonium Chloride (NH₄Cl)NH₄Cl53.49~20 mL-For quenching the reaction
Step-by-Step Procedure

The experimental workflow involves the in-situ generation of LDA, followed by the metalation and electrophilic quench.

G A 1. Prepare Reaction Vessel (Oven-dried flask, stir bar, septum) B 2. Establish Inert Atmosphere (Flush with dry N₂ or Argon) A->B C 3. Add Anhydrous THF & Diisopropylamine B->C D 4. Cool to -78 °C (Dry ice/acetone bath) C->D E 5. Prepare LDA (Slowly add n-BuLi, stir for 20 min) D->E F 6. Add Substrate (Dissolve substrate in THF, add dropwise) E->F G 7. Lithiation (Stir at -78 °C for 1 hour) F->G H 8. Electrophilic Quench (Add DMAc dropwise) G->H I 9. Reaction (Stir at -78 °C for 2 hours, then warm to RT) H->I J 10. Quench Reaction (Slowly add sat. aq. NH₄Cl) I->J K 11. Extraction & Workup (Extract with EtOAc, wash, dry, concentrate) J->K L 12. Purification (Flash column chromatography) K->L

Caption: Experimental workflow diagram.

  • Vessel Preparation: Place an oven-dried round-bottom flask equipped with a magnetic stir bar under a positive pressure of dry nitrogen or argon.

  • LDA Preparation: To the flask, add anhydrous THF (30 mL) and freshly distilled diisopropylamine (6.0 mmol, 1.2 eq). Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add n-BuLi solution (6.0 mmol, 1.2 eq) dropwise via syringe. A cloudy white precipitate may form. Stir the mixture at -78 °C for 20 minutes to ensure complete formation of LDA.

  • Metalation: In a separate dry flask, dissolve this compound (5.0 mmol, 1.0 eq) in anhydrous THF (20 mL). Slowly add this solution dropwise to the LDA solution at -78 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1 hour. Monitor the formation of the lithiated intermediate by TLC analysis of quenched aliquots if desired.

  • Electrophilic Quench: Slowly add anhydrous N,N-dimethylacetamide (7.5 mmol, 1.5 eq) dropwise to the reaction mixture at -78 °C.

  • Continue stirring at -78 °C for an additional 2 hours.

  • Workup: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.

  • Carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL).

  • Transfer the mixture to a separatory funnel and dilute with ethyl acetate (50 mL) and water (20 mL).

  • Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 25 mL).

  • Combine the organic layers, wash with brine (30 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure Methyl 3-acetyl-2,6-dimethoxyisonicotinate.

Discussion and Field-Proven Insights

Causality Behind Experimental Choices
  • Base Selection: The use of a bulky, non-nucleophilic base like LDA is critical. Alkyllithiums such as n-BuLi or sec-BuLi can act as nucleophiles, attacking the electron-deficient C4 position of the pyridine ring, leading to undesired byproducts.[4][5]

  • Temperature Control: Maintaining a low temperature (-78 °C) is essential for the stability of the highly reactive organolithium intermediate.[6] Warming the solution prematurely can lead to decomposition or side reactions.

  • Stoichiometry: A slight excess of the base (1.1-1.2 eq) ensures complete deprotonation of the substrate. A similar excess of the electrophile (DMAc) drives the reaction to completion.

  • Solvent: THF is the solvent of choice as it is aprotic and effectively solvates the lithium cation, which can deaggregate the organolithium species and enhance reactivity.[4] It must be rigorously dried, as any protic impurities will quench the organolithium reagents.

Troubleshooting and Optimization
  • Low Yield: If the yield is low, verify the exact titer of the n-BuLi solution, as its concentration can decrease over time. Ensure all glassware is scrupulously dried and the system is kept under a positive pressure of inert gas.

  • Recovery of Starting Material: This indicates incomplete lithiation. The reaction time for deprotonation can be extended (e.g., to 1.5-2 hours).

  • Formation of Side Products: If side products are observed, it may be due to competitive deprotonation at the C5 position or decomposition. Ensure slow, controlled addition of all reagents at -78 °C.

Safety Precautions

  • n-Butyllithium: is a pyrophoric liquid that can ignite spontaneously on contact with air or moisture. It should only be handled by trained personnel under an inert atmosphere using proper syringe techniques.

  • Anhydrous Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled solvent or test for peroxides before use.

  • Cryogenic Baths: Dry ice/acetone baths are extremely cold. Wear appropriate personal protective equipment (PPE), including cryogenic gloves and safety glasses.

  • N,N-Dimethylacetamide (DMAc): DMAc is harmful if inhaled or absorbed through the skin and is a suspected reproductive toxin.[7] Handle in a well-ventilated fume hood with appropriate gloves.

Conclusion

The protocol described herein provides an efficient, reliable, and highly regioselective method for the C3-acetylation of this compound. By employing Directed ortho-Metalation with a non-nucleophilic base and using N,N-dimethylacetamide as a mild acetylating agent, this procedure offers a valuable tool for the synthesis of complex pyridine derivatives for applications in drug discovery and development.

References

  • BenchChem.
  • Scientific.Net.
  • Miah, M. A. J., & Snieckus, V. Directed ortho metalation of O-pyridyl carbamates. Regiospecific entries into polysubstituted pyridines. The Journal of Organic Chemistry.
  • Myers, A. G. Research Group.
  • Zeitschrift für Naturforschung.
  • University of Illinois Urbana-Champaign. Directed (ortho)
  • MDPI. Recent Uses of N,N-Dimethylformamide and N,N-Dimethylacetamide as Reagents.
  • Wikipedia. Dimethylacetamide.
  • American Chemical Society. N,N−Dimethylacetamide.
  • NIH. A Journey from June 2018 to October 2021 with N,N-Dimethylformamide and N,N-Dimethylacetamide as Reactants.

Sources

Application Notes: The Strategic Utility of Methyl 2,6-dimethoxyisonicotinate in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Identifying a Privileged Scaffold

In the landscape of modern drug discovery, the strategic selection of chemical building blocks is paramount to the efficient synthesis of novel therapeutic agents. Methyl 2,6-dimethoxyisonicotinate has emerged as a particularly valuable scaffold for several compelling reasons. Its core structure, a pyridine ring, is a well-established "privileged scaffold" in medicinal chemistry, frequently found in FDA-approved drugs due to its favorable pharmacokinetic properties and ability to form key interactions with biological targets.[1][2] The true synthetic utility of this specific molecule, however, lies in the strategic placement of its functional groups: two methoxy groups at the 2 and 6 positions and a methyl ester at the 4-position.

This unique arrangement offers a trifecta of synthetic handles:

  • The Pyridine Nitrogen: Acts as a hydrogen bond acceptor and provides a point for potential quaternization or metal coordination.

  • The Methyl Ester: Serves as a reliable and readily modifiable handle for the introduction of diverse functionalities, most commonly through amide bond formation.[3]

  • The Methoxy Groups: These electron-donating groups influence the reactivity of the pyridine ring and, crucially, can be selectively demethylated to reveal nucleophilic hydroxyl groups, opening a secondary avenue for derivatization.[4][5]

This combination of features makes this compound a versatile and powerful tool for generating libraries of complex molecules in the pursuit of new medicines.

Physicochemical Properties

A thorough understanding of a building block's physical properties is critical for its effective use in synthesis. The key properties of this compound are summarized below.

PropertyValueSource
IUPAC Name methyl 2,6-dimethoxypyridine-4-carboxylatePubChem[6]
Molecular Formula C₉H₁₁NO₄PubChem[6]
Molecular Weight 197.19 g/mol PubChem[6]
CAS Number 52606-00-5PubChem[6]
Appearance Solid---
Solubility Low aqueous solubility (3 µg/mL at pH 7.4)PubChem[6]

Core Synthetic Transformations & Protocols

The strategic value of this compound is realized through three primary types of chemical transformations. These reactions provide medicinal chemists with a robust toolkit for elaborating the core scaffold.

Amide Bond Formation: The Primary Derivatization Pathway

The most direct and widely used application of this building block is the conversion of its methyl ester to an amide. Amide bonds are a cornerstone of pharmaceutical structure, prized for their metabolic stability and hydrogen bonding capabilities.[7] The reaction involves coupling the parent molecule (or its hydrolyzed carboxylic acid form) with a primary or secondary amine using a suitable coupling reagent.

Amide_Coupling_Workflow cluster_start Starting Materials cluster_reagents Reagents & Conditions Start_Acid This compound (or hydrolyzed acid) Coupling_Reagent Coupling Reagent (e.g., HATU, EDC/HOBt) Start_Acid->Coupling_Reagent + Start_Amine Primary or Secondary Amine (R-NH₂ or R₂NH) Start_Amine->Coupling_Reagent + Product Target Amide Product Coupling_Reagent->Product Reaction (RT, 2-16h) Base Non-nucleophilic Base (e.g., DIPEA, TEA) Base->Coupling_Reagent Solvent Aprotic Solvent (e.g., DMF, DCM) Solvent->Coupling_Reagent

Protocol 1: General HATU-Mediated Amide Coupling

This protocol utilizes HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium), a highly efficient coupling reagent known for its fast reaction times and suppression of side reactions.[3]

Materials:

  • This compound

  • Amine of interest (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)

  • Anhydrous Dimethylformamide (DMF)

Procedure:

  • Hydrolysis (Optional but Recommended): To a solution of this compound (1.0 eq) in a 1:1 mixture of THF/water, add LiOH (1.5 eq). Stir at room temperature for 2-4 hours until TLC/LC-MS analysis indicates complete conversion to the carboxylic acid. Acidify the mixture with 1N HCl and extract the product with ethyl acetate. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield 2,6-dimethoxyisonicotinic acid.

  • Coupling: Dissolve the resulting 2,6-dimethoxyisonicotinic acid (1.0 eq) in anhydrous DMF.

  • Add the amine of interest (1.0 eq), followed by HATU (1.2 eq), and finally DIPEA (2.5 eq).

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous NaHCO₃, water, and brine.

  • Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography (e.g., silica gel, eluting with a hexane/ethyl acetate gradient) to yield the desired amide.

Causality Insight: The use of HATU is advantageous as it rapidly forms a highly reactive O-acylisourea intermediate, which is efficiently intercepted by the amine nucleophile. DIPEA is a bulky, non-nucleophilic base used to scavenge the HCl produced during the reaction without competing in the coupling itself.[3][7]

O-Demethylation: Unmasking Reactive Phenols

The two methoxy groups are not merely passive substituents; they are latent hydroxyl groups. Selective demethylation provides access to pyridinols, which can be used for subsequent etherification, esterification, or as hydrogen bond donors to interact with biological targets. Reagents like boron tribromide (BBr₃) are effective, but milder, more selective methods are often sought in complex syntheses.[4]

Demethylation_Pathway Start { this compound |  OMe |  OMe} Intermediate1 { Monodemethylated Product |  OH |  OMe} Start:p0->Intermediate1:p0 Selective Demethylation (e.g., L-Selectride, NaSSiMe₃) Intermediate2 { Didemethylated Product |  OH |  OH} Intermediate1:p0->Intermediate2:p0 Harsh Demethylation (e.g., BBr₃, HBr)

Protocol 2: Selective Demethylation with Sodium Trimethylsilanethiolate

This method provides a way to cleave aryl methyl ethers and has been shown to be effective for methoxypyridines.[8]

Materials:

  • This compound derivative (1.0 eq)

  • Sodium trimethylsilanethiolate (NaSSiMe₃) (2.5 eq)

  • 1,3-Dimethyl-2-imidazolidinone (DMI)

  • Anhydrous conditions (Argon or Nitrogen atmosphere)

Procedure:

  • To a flame-dried flask under an inert atmosphere, add the this compound derivative (1.0 eq) and anhydrous DMI.

  • Add sodium trimethylsilanethiolate (2.5 eq) to the solution.

  • Heat the reaction mixture to 120-150 °C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, carefully quench the reaction by adding water.

  • Acidify the mixture to a pH of ~5-6 with 1N HCl.

  • Extract the aqueous layer multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform/isopropanol).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via flash column chromatography or recrystallization to obtain the corresponding pyridinol.

Causality Insight: The thiolate anion (Me₃SiS⁻) acts as a potent soft nucleophile that attacks the methyl carbon of the methoxy group in an Sₙ2 reaction, cleaving the C-O bond. The use of a high-boiling polar aprotic solvent like DMI is necessary to achieve the required reaction temperatures.[8]

Applications in Drug Discovery Case Studies

The true measure of a building block is its successful application in the synthesis of biologically active molecules. The 2,6-dimethoxypyridine scaffold is a key component in various developmental compounds.

  • Anticancer Agents: The pyridine scaffold is prevalent in numerous kinase inhibitors and other anticancer agents.[2] By functionalizing this compound, chemists can create rigid structures that present pharmacophores in specific orientations to fit into the active sites of enzymes like kinases. The methoxy groups can be used to fine-tune solubility and metabolic stability, while their demethylation can introduce hydrogen-bonding interactions that enhance binding affinity.

  • Antiprotozoal and Antimicrobial Agents: Pyrimidine and pyridine derivatives have shown significant promise in developing drugs against infections like leishmaniasis and various bacteria.[9][10] The nitrogen atom in the pyridine ring is often crucial for activity, potentially by coordinating with metal ions in enzymes or forming key hydrogen bonds. The ability to generate large, diverse libraries from this compound via amide coupling is a powerful strategy for screening against these pathogens.[9]

  • CNS Agents: The pyridine core is a common feature in drugs targeting the central nervous system. Its ability to cross the blood-brain barrier (when appropriately substituted) and interact with receptors and ion channels makes it a valuable scaffold.[11] The derivatization potential of this compound allows for the modulation of properties like lipophilicity, which is critical for CNS penetration.

Conclusion and Future Outlook

This compound is more than a simple heterocyclic compound; it is a strategically designed building block that offers a confluence of stability, reactivity, and versatility. Its utility is rooted in the predictable and efficient chemistry of its ester handle and the latent reactivity of its methoxy groups. For researchers, scientists, and drug development professionals, this molecule represents an efficient starting point for the synthesis of novel compound libraries, enabling the rapid exploration of chemical space and accelerating the journey from hit identification to lead optimization. Future applications will likely see its incorporation into more complex synthetic strategies, such as multi-component reactions and fragment-based drug design, further solidifying its role as a cornerstone of modern medicinal chemistry.

References

  • Makino, K., et al. (n.d.). Chemoselective Demethylation of Methoxypyridine. Tokyo University of Science.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem. Available at: [Link]

  • Industrially Viable Demethylation Reaction in Synthesis of Raloxifene Hydrochloride. (n.d.).
  • Chemoselective Demethylation of Methoxypyridine. (n.d.). ResearchGate. Available at: [Link]

  • LookChem. (n.d.). Exploring 2,6-Dimethoxypyridine: Properties, Applications, and Supplier Insights. Available at: [Link]

  • Shiao, M.-J., Ku, W.-S., & Hwu, J. R. (1993). Demethylation of methoxypyridines with sodium trimethylsilanethiolate. Heterocycles, 36(2), 323-328. Available at: [Link]

  • Aav, R., et al. (n.d.). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin[12]uril. ResearchGate. Available at: [Link]

  • Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxy-carbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1. (n.d.). PubMed Central (PMC). Available at: [Link]

  • Ahmad, S., et al. (n.d.). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. ResearchGate. Available at: [Link]

  • Pyridine and pyrimidine derivatives, potent pharmacophores with various biological activities and significant therapeutic properties: Recent advances. (n.d.). DOI. Available at: [Link]

  • Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents: A Method for Hexa-amidation of Biotin[12]uril. (n.d.). ResearchGate. Available at: [Link]

  • Ahmad, S., et al. (2021). Synthesis of Michael Adducts as Key Building Blocks for Potential Analgesic Drugs: In vitro, in vivo and in silico Explorations. Drug Design, Development and Therapy, 15, 1299–1313. Available at: [Link]

  • University of British Columbia. (2024, July 3). Chemists synthesize an improved building block for medicines. ScienceDaily. Available at: [Link]

  • Al-Ostoot, F. H., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design and Development. Drug Design, Development and Therapy, 15, 4449–4475. Available at: [Link]

  • Pharmaceutically Privileged Bioactive Pyridine Derivatives as Anticancer Agents: Synthetic Developments and Biological Applications. (n.d.). ResearchGate. Available at: [Link]

Sources

Application Note & Protocol: Synthesis of Methyl 2,6-Dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide details the chemical synthesis of methyl 2,6-dimethoxyisonicotinate through the esterification of 2,6-dimethoxyisonicotinic acid. We delve into the mechanistic underpinnings of relevant esterification methodologies, providing a comparative analysis to inform the selection of an optimal synthetic route. A primary focus is placed on two robust and widely applicable protocols: the classic Fischer-Speier esterification under acidic conditions and a highly efficient method involving activation with thionyl chloride. This document provides researchers, scientists, and drug development professionals with the theoretical knowledge and practical, step-by-step protocols necessary for the successful synthesis, purification, and characterization of the target methyl ester, a valuable intermediate in medicinal chemistry.

Introduction: Strategic Importance of Pyridine Ester Synthesis

Pyridine carboxylic acid esters, such as this compound, are pivotal building blocks in the synthesis of a vast array of pharmaceutical compounds and functional materials. The ester moiety serves as a versatile handle for further chemical transformations, including amidation and reduction. The 2,6-dimethoxy substitution pattern on the pyridine ring, in particular, modulates the electronic properties and steric environment of the molecule, making it a key component in the development of novel therapeutic agents.

The esterification of pyridine carboxylic acids, however, is not always trivial. The electron-deficient nature of the pyridine ring can decrease the nucleophilicity of the carboxylate group, while the basicity of the ring nitrogen can lead to unwanted side reactions with acid catalysts. Therefore, the choice of esterification method is critical and must be tailored to the specific substrate. This note provides a detailed examination of suitable methods for the synthesis of this compound.

Mechanistic Considerations for Esterification

The conversion of a carboxylic acid to an ester can be achieved through several pathways. The selection of a particular method depends on factors such as the stability of the starting material, steric hindrance, and desired reaction conditions.

Fischer-Speier Esterification

The Fischer-Speier esterification is a classic acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] The reaction is an equilibrium process, and to drive it towards the product, a large excess of the alcohol is typically used, or water is removed as it is formed.[1][4]

The mechanism involves the following key steps:[4][5]

  • Protonation of the carbonyl oxygen: The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, increasing the electrophilicity of the carbonyl carbon.

  • Nucleophilic attack by the alcohol: The alcohol acts as a nucleophile, attacking the activated carbonyl carbon.

  • Proton transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups.

  • Elimination of water: A molecule of water is eliminated, forming a protonated ester.

  • Deprotonation: The protonated ester is deprotonated to yield the final ester product.

For pyridine carboxylic acids, the ring nitrogen can be protonated by the strong acid catalyst, which can affect the reaction equilibrium.[6]

Esterification via Acyl Chlorides

A more reactive approach involves the conversion of the carboxylic acid to an acyl chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acyl chloride is a highly reactive electrophile that readily reacts with an alcohol to form the ester. This method is often faster and not reversible, leading to higher yields.

The reaction with thionyl chloride proceeds through the formation of a chlorosulfite intermediate, which then decomposes to the acyl chloride, sulfur dioxide, and hydrogen chloride. The subsequent reaction with the alcohol is a nucleophilic acyl substitution.

Other Methods

Other methods for esterification include the use of diazomethane and coupling reagents like dicyclohexylcarbodiimide (DCC) with a catalyst such as 4-dimethylaminopyridine (DMAP), known as the Steglich esterification.[7][8] Diazomethane is highly efficient for forming methyl esters but is also toxic and explosive, requiring specialized handling.[9][10][11] The Steglich esterification is very mild but can be less atom-economical.[8]

Comparative Analysis of Methods

Method Advantages Disadvantages Suitability for 2,6-Dimethoxyisonicotinic Acid
Fischer-Speier Esterification - Inexpensive reagents (acid catalyst, methanol)[5] - Simple procedure- Reversible reaction, may require large excess of alcohol or water removal[1][4] - Can be slow[12] - Potential for side reactions due to strong acid and heatGood, a standard and cost-effective method. The electron-donating methoxy groups can help to activate the ring towards electrophilic attack.
Thionyl Chloride (SOCl₂) Method - High yields, irreversible reaction - Fast reaction times- SOCl₂ is corrosive and reacts violently with water[13][14] - Generates HCl and SO₂ as byproducts[13] - Requires careful handling and a well-ventilated fume hood[15]Excellent, provides a reliable and high-yielding route. Particularly useful if the Fischer method gives low yields.
Diazomethane Method - High yields, very mild conditions[16] - Minimal workup- Highly toxic and explosive[9][11] - Requires specialized equipment for safe generation and handling[9]Not recommended for routine laboratory use due to significant safety hazards. Best reserved for small-scale synthesis of sensitive substrates.

Experimental Protocols

Safety Precaution: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Protocol 1: Fischer-Speier Esterification

This protocol is a cost-effective and straightforward method suitable for the gram-scale synthesis of this compound.

Workflow Diagram: Fischer-Speier Esterification

Fischer_Esterification_Workflow cluster_reaction Reaction Setup cluster_workup Work-up cluster_purification Purification cluster_analysis Analysis start Dissolve 2,6-dimethoxyisonicotinic acid in excess methanol add_catalyst Slowly add concentrated H₂SO₄ start->add_catalyst reflux Reflux the mixture for 8-12 hours add_catalyst->reflux cool Cool to room temperature reflux->cool neutralize Neutralize with saturated NaHCO₃ solution cool->neutralize extract Extract with ethyl acetate neutralize->extract wash Wash organic layer with brine extract->wash dry Dry over anhydrous Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify characterize Characterize by NMR, IR, and MS purify->characterize

Caption: Workflow for the Fischer-Speier esterification of 2,6-dimethoxyisonicotinic acid.

Materials:

  • 2,6-Dimethoxyisonicotinic acid

  • Methanol (anhydrous)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add 2,6-dimethoxyisonicotinic acid (1.0 eq).

  • Add a large excess of anhydrous methanol (e.g., 20-40 mL per gram of acid).

  • Cool the mixture in an ice bath and slowly add concentrated sulfuric acid (0.1-0.2 eq) dropwise with stirring.

  • Attach a reflux condenser and heat the mixture to reflux (approximately 65°C) for 8-12 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until the effervescence ceases and the pH is ~7-8.[17]

  • Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.[18]

  • The crude methyl ester can be purified by column chromatography on silica gel or by recrystallization.

Protocol 2: Esterification via Acyl Chloride (SOCl₂ Method)

This protocol is highly effective and generally provides higher yields in shorter reaction times.

Workflow Diagram: Thionyl Chloride Method

Thionyl_Chloride_Workflow cluster_acyl_chloride Acyl Chloride Formation cluster_esterification Esterification cluster_workup Work-up & Purification start Suspend 2,6-dimethoxyisonicotinic acid in toluene add_socl2 Add thionyl chloride (SOCl₂) dropwise start->add_socl2 reflux_acyl Reflux until gas evolution ceases add_socl2->reflux_acyl remove_excess Remove excess SOCl₂ under vacuum reflux_acyl->remove_excess dissolve Dissolve acyl chloride in DCM remove_excess->dissolve add_methanol Add methanol at 0°C dissolve->add_methanol stir Stir at room temperature add_methanol->stir wash_bicarb Wash with saturated NaHCO₃ solution stir->wash_bicarb wash_brine Wash with brine wash_bicarb->wash_brine dry Dry over anhydrous Na₂SO₄ wash_brine->dry concentrate Concentrate and purify dry->concentrate

Caption: Workflow for the esterification of 2,6-dimethoxyisonicotinic acid via an acyl chloride intermediate.

Materials:

  • 2,6-Dimethoxyisonicotinic acid

  • Thionyl chloride (SOCl₂)

  • Toluene (anhydrous)

  • Methanol (anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser with a gas outlet to a scrubber (containing NaOH solution)

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Dropping funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend 2,6-dimethoxyisonicotinic acid (1.0 eq) in anhydrous toluene.

  • Slowly add thionyl chloride (2.0-3.0 eq) dropwise at room temperature.

  • Heat the mixture to reflux and maintain for 2-4 hours, or until the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride and toluene under reduced pressure.

  • Dissolve the resulting crude acyl chloride in anhydrous dichloromethane (DCM) and cool the solution to 0°C in an ice bath.

  • Slowly add anhydrous methanol (1.5-2.0 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction by TLC.

  • Carefully quench the reaction by washing with saturated sodium bicarbonate solution.[19]

  • Separate the organic layer and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Troubleshooting

Issue Possible Cause Solution
Low yield in Fischer esterification - Incomplete reaction due to equilibrium[16] - Insufficient reflux time- Use a larger excess of methanol. - Increase the reflux time and monitor by TLC. - Consider using a Dean-Stark trap to remove water if using a solvent like toluene.
Reaction does not go to completion (SOCl₂ method) - Insufficient thionyl chloride - Incomplete formation of the acyl chloride- Ensure thionyl chloride is in excess. - Increase the reflux time for acyl chloride formation.
Product hydrolysis during work-up - Presence of strong acid or base for extended periods- Neutralize the reaction mixture promptly after completion. - Perform extractions and washes efficiently to minimize contact time with aqueous acidic or basic solutions.
Difficulty in purification - Presence of unreacted starting material or byproducts- Optimize reaction conditions to drive the reaction to completion. - Use an appropriate solvent system for column chromatography to ensure good separation.

Safety and Handling

  • 2,6-Dimethoxyisonicotinic Acid: May cause skin, eye, and respiratory irritation.[20] Handle with appropriate PPE.

  • Thionyl Chloride (SOCl₂): Highly corrosive and toxic.[14] Reacts violently with water, releasing toxic gases (HCl and SO₂).[13][14] Always handle in a chemical fume hood.[15] Ensure a quench solution (e.g., sodium bicarbonate) is readily available.

  • Concentrated Sulfuric Acid (H₂SO₄): Highly corrosive. Causes severe skin and eye burns. Add slowly and carefully to other liquids, especially when generating heat.

  • Methanol: Flammable and toxic. Avoid inhalation and skin contact.

  • Organic Solvents (Ethyl Acetate, DCM, Toluene): Flammable and/or volatile. Use in a well-ventilated area, away from ignition sources.

Conclusion

The synthesis of this compound can be reliably achieved using either the Fischer-Speier esterification or the thionyl chloride method. The Fischer-Speier method offers simplicity and cost-effectiveness, while the thionyl chloride route provides higher yields and faster reaction times. The choice of method will depend on the scale of the synthesis, the available resources, and the desired purity of the final product. By following the detailed protocols and safety guidelines outlined in this application note, researchers can confidently synthesize this important chemical intermediate for applications in drug discovery and materials science.

References

  • Unknown. (2021, December 3). What are the advantages and disadvantages of this type of esterification reaction which is methyl ester synthesis using diazomethane? - Quora. Quora.
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  • Unknown. (n.d.). (48) methyl-6-methyinicotinate Route of Synthesis Manufacturing process :- Charge Sulfuric Acid Add Catalyst Chill to 20℃ Add. Unknown Source.
  • Various Authors. (2017, March 17). Any procedure for the esterification of isonicotinic acid?.
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  • Unknown. (2013, July 29). ESTERIFICATION OF MIXTURES OF PURE FATTY ACIDS WITH METHANOL. Journal of Chemical Technology and Metallurgy.
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Application Notes & Protocols: The Strategic Utility of Methyl 2,6-dimethoxyisonicotinate in Modern Heterocyclic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Methyl 2,6-dimethoxyisonicotinate (CAS No. 52606-00-5) has emerged as a highly versatile and strategic building block in the synthesis of complex heterocyclic systems.[1] Its unique electronic and steric properties, characterized by an electron-deficient pyridine core flanked by two nucleophilically labile methoxy groups at the C2 and C6 positions, render it an ideal precursor for constructing polysubstituted pyridines. This guide provides an in-depth exploration of its applications, focusing on key reaction classes such as Nucleophilic Aromatic Substitution (SNAr) and derivatization strategies for the C4-ester. Detailed, field-proven protocols are presented to equip researchers in medicinal chemistry, agrochemical science, and materials development with the practical knowledge to leverage this powerful reagent.

Introduction: The Molecular Logic of a Privileged Scaffold Precursor

The pyridine ring is a cornerstone of numerous pharmaceuticals and agrochemicals, prized for its ability to engage in hydrogen bonding and its metabolic stability.[2] However, the controlled synthesis of highly substituted pyridines remains a significant challenge. This compound offers an elegant solution. The pyridine nitrogen acts as an electron sink, activating the C2 and C6 positions for nucleophilic attack. Concurrently, the methoxy groups are excellent leaving groups, facilitating displacement by a wide array of nucleophiles.[3] This inherent reactivity provides a reliable platform for introducing diverse functionalities onto the pyridine scaffold, making it a valuable intermediate for building complex molecular architectures.[4][5]

Table 1: Physicochemical Properties of this compound
PropertyValueSource
IUPAC Name methyl 2,6-dimethoxypyridine-4-carboxylate[1]
CAS Number 52606-00-5[1]
Molecular Formula C₉H₁₁NO₄[1]
Molecular Weight 197.19 g/mol [1]
Appearance White to off-white solidN/A
Solubility Soluble in common organic solvents (e.g., DMF, DMSO, Dioxane)[5]

Core Application: Nucleophilic Aromatic Substitution (SNAr)

The primary synthetic utility of this compound lies in its susceptibility to Nucleophilic Aromatic Substitution (SNAr). The electron-withdrawing nature of the ring nitrogen and the C4-ester group stabilizes the negatively charged intermediate (a Meisenheimer complex), thereby lowering the activation energy for the reaction.[6] This allows for the sequential or simultaneous displacement of the two methoxy groups by a variety of nucleophiles.

Causality of Reactivity: The reaction proceeds because the pyridine ring is inherently electron-poor, a condition exacerbated by the ester at the C4 position. This polarization makes the C2 and C6 positions highly electrophilic. Strong nucleophiles readily attack these sites, leading to the formation of a resonance-stabilized anionic intermediate before the methoxide leaving group is expelled.[7]

SNAr_Workflow cluster_conditions Reaction Conditions reagent This compound product 2,6-Disubstituted Isonicotinate Derivative reagent->product SɴAr Reaction nucleophile Nucleophile (Nu-H) (e.g., R₂NH, RSH, ROH) nucleophile->product conditions Base (e.g., K₂CO₃, NaH) Solvent (e.g., DMF, Dioxane) Heat (Δ)

Caption: General workflow for SNAr reactions.

Protocol 1: Synthesis of 2,6-Diamino-Substituted Isonicotinates

This protocol details a general method for the displacement of the methoxy groups with primary or secondary amines, a common transformation for building scaffolds used in kinase inhibitors and GPCR modulators.[6]

Rationale: The choice of a high-boiling point polar aprotic solvent like DMF or DMSO is crucial for solubilizing the reagents and facilitating the reaction at elevated temperatures. A non-nucleophilic base, such as potassium carbonate, is used to deprotonate the amine nucleophile without competing in the substitution reaction.

Step-by-Step Methodology:

  • Vessel Preparation: To a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Reagent Addition: Add the desired amine (2.2 - 2.5 eq) and potassium carbonate (K₂CO₃, 3.0 eq).

  • Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.2 M.

  • Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.

  • Reaction: Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into a separatory funnel containing water and ethyl acetate.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by column chromatography on silica gel to yield the desired 2,6-diamino-substituted product.

Table 2: Example Conditions for Nucleophilic Aromatic Substitution (SNAr)
NucleophileBaseSolventTemperature (°C)Typical Reaction Time (h)
MorpholineK₂CO₃DMF11016
BenzylamineCs₂CO₃Dioxane10018
EthanethiolNaHTHF6512
PhenolK₂CO₃DMSO13024

Advanced Strategies: Cross-Coupling and C4-Ester Modifications

Beyond SNAr, the scaffold allows for further elaboration through palladium-catalyzed cross-coupling reactions and chemical transformations of the C4-ester group.

A. Suzuki-Miyaura Cross-Coupling (Post-Halogenation)

While the parent molecule is not directly used in cross-coupling, it can be readily converted into a suitable substrate. Electrophilic halogenation (e.g., bromination with NBS) at the C3 and/or C5 positions can be achieved, yielding a halo-pyridine intermediate. This intermediate is then a prime candidate for Suzuki-Miyaura coupling to introduce aryl or heteroaryl moieties, creating highly complex biaryl structures.[8]

Mechanism Rationale: The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[9] A palladium(0) catalyst first inserts into the carbon-halogen bond. The organoboron reagent, activated by a base, then transfers its organic group to the palladium center (transmetalation). Finally, the two organic groups couple and are eliminated from the palladium, regenerating the catalyst.[10]

Suzuki_Workflow cluster_step1 Step 1: Halogenation cluster_step2 Step 2: Suzuki Coupling start Methyl 2,6-dimethoxy- isonicotinate step1_out 3-Bromo-2,6-dimethoxy- isonicotinate start->step1_out Bromination final_product 3-Aryl-2,6-dimethoxy- isonicotinate step1_out->final_product Pd-Catalyzed Coupling step2_in Arylboronic Acid step2_in->final_product reagents1 NBS Solvent (e.g., CCl₄) reagents2 Pd Catalyst (e.g., Pd(PPh₃)₄) Base (e.g., Na₂CO₃)

Caption: Two-step workflow for Suzuki coupling.

Protocol 2 (Proposed): Two-Step Synthesis of a 3-Aryl-2,6-dimethoxyisonicotinate

Step A: Bromination

  • Dissolve this compound (1.0 eq) in a suitable solvent like CCl₄ or CH₃CN.

  • Add N-bromosuccinimide (NBS) (1.05 eq) to the solution.

  • Heat the mixture to reflux and monitor by TLC.

  • Upon completion, cool the reaction, filter off the succinimide, and concentrate the solvent. Purify via chromatography to obtain the 3-bromo derivative.

Step B: Suzuki-Miyaura Coupling

  • To a degassed mixture of the 3-bromo-2,6-dimethoxyisonicotinate (1.0 eq), the desired arylboronic acid (1.2 eq), and a base such as Na₂CO₃ or K₃PO₄ (2.0 eq) in a solvent system (e.g., Dioxane/Water 4:1), add a palladium catalyst like Pd(PPh₃)₄ (0.05 eq).

  • Heat the mixture under an inert atmosphere at 80-100 °C until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers, dry, concentrate, and purify by column chromatography.

B. Transformations of the C4-Ester Functionality

The methyl ester at the C4 position is a versatile handle for introducing further diversity, particularly for tailoring the pharmacokinetic properties of drug candidates.

Ester_Modification start This compound acid Isonicotinic Acid start->acid Hydrolysis (LiOH, H₂O/THF) amide Isonicotinamide start->amide Amidation (R₂NH, Heat or Lewis Acid) alcohol (2,6-Dimethoxypyridin-4-yl)methanol start->alcohol Reduction (LiAlH₄, THF)

Caption: Key transformations of the C4-ester group.

Protocol 3: Synthesis of N-Substituted 2,6-Dimethoxyisonicotinamides

This procedure is fundamental for creating isonicotinamide derivatives, a motif found in numerous biologically active molecules, including antitubercular agents.[11]

  • Setup: In a sealed tube, combine this compound (1.0 eq) and the desired primary or secondary amine (1.5 - 2.0 eq).

  • Solvent: Add methanol as a solvent (optional, can also be run neat).

  • Reaction: Seal the tube and heat the mixture to 80-100 °C for 12-48 hours. The reaction can be significantly accelerated by using microwave irradiation.

  • Monitoring: Monitor the conversion of the starting ester by LC-MS.

  • Purification: Upon completion, cool the mixture and concentrate under reduced pressure to remove the solvent and excess amine. The resulting crude amide can often be purified by recrystallization or silica gel chromatography.

Applications in Medicinal and Agrochemical Chemistry

The polysubstituted pyridine cores synthesized from this compound are considered "privileged scaffolds" in drug discovery.[6] The nitrogen atom acts as a hydrogen bond acceptor, while the substituents at the 2, 4, and 6 positions can be tailored to optimize potency, selectivity, and pharmacokinetic profiles.

  • Kinase Inhibitors: Many ATP-competitive kinase inhibitors utilize a substituted pyridine core to form key hydrogen bonds with the kinase hinge region.[6]

  • Antitubercular Agents: Isonicotinic acid hydrazide (Isoniazid) is a frontline tuberculosis drug. Derivatives made from this scaffold offer a route to novel analogs with potentially improved efficacy or resistance-breaking profiles.[11]

  • Agrochemicals: The pyridine ring is a common feature in herbicides and pesticides. The ability to rapidly generate diverse libraries of substituted pyridines is valuable for screening and lead optimization in this field.[3][4]

Safety and Handling

  • Handling: Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat. Handle in a well-ventilated fume hood.

  • Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents and strong acids/bases.

  • Toxicity: While specific toxicity data is limited, compounds of this class may cause skin and eye irritation.[5] Avoid inhalation and ingestion.

Conclusion

This compound is a powerful and strategic reagent for the synthesis of functionalized heterocyclic compounds. Its predictable reactivity in SNAr reactions, combined with the synthetic flexibility of the C4-ester group, provides a robust platform for generating diverse libraries of polysubstituted pyridines. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic campaigns, accelerating discovery in the pharmaceutical, agrochemical, and material science sectors.

References

  • Benchchem. (n.d.). 2,6-Dimethoxypyridine | 6231-18-1.
  • Guidechem. (n.d.). Exploring 2,6-Dimethoxypyridine: Properties, Applications, and Supplier Insights.
  • Guidechem. (n.d.). 2,6-Dimethoxypyridine 6231-18-1 wiki.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]

  • Bentham Science. (n.d.). Synthesis, Characterization of (E)-N'-(substituted-benzylidene)isonicotinohydrazide Derivatives as Potent Antitubercular Agents.
  • National Center for Biotechnology Information. (2024). Polysubstituted Pyridines from 1,4-Oxazinone Precursors. PubMed Central. Retrieved from [Link]

  • National Center for Biotechnology Information. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. PubMed Central. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006048172A1 - Process for preparation of isonicotinic acid derivatives.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions of 2-Bromo-6-methylisonicotinaldehyde.
  • ResearchGate. (n.d.). The synthesis of some substituted methyl pyridinecarboxylates. I. Methyl 6-substituted picolinates, methyl 6-substituted nicotinates, and methyl 2-substituted isonicotinates. Retrieved from [Link]

  • Suzuki Coupling with 2,6-Dimethylbenzeneboronic Acid: A Powerful Synthetic Tool. (n.d.).
  • Master Organic Chemistry. (2012). Nucleophilic Substitution Reactions – Introduction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from [Link]

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Application Notes & Protocols: A Guide to the Development of Novel Anti-inflammatory Compounds from Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The relentless pursuit of safer and more effective anti-inflammatory agents is a cornerstone of modern medicinal chemistry. Chronic inflammatory diseases affect millions worldwide, and current therapies, while effective, are often accompanied by significant side effects. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the rational design, synthesis, and evaluation of novel anti-inflammatory compounds derived from the isonicotinic acid scaffold. Isonicotinic acid and its derivatives, particularly isonicotinic acid hydrazide (isoniazid), serve as a valuable pharmacophoric moiety for developing potent therapeutic agents.[1][2] This guide details field-proven protocols, from chemical synthesis and characterization to a suite of robust in vitro and in vivo assays designed to elucidate the mechanism of action and therapeutic potential of these novel compounds.

Introduction: The Rationale for Isonicotinic Acid Derivatives

Inflammation is a complex biological response essential for defending against harmful stimuli, such as pathogens and damaged cells.[1] However, its dysregulation leads to chronic inflammatory diseases. The transcription factor NF-κB is a pivotal mediator of inflammatory responses, inducing the expression of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6, and enzymes like cyclooxygenase-2 (COX-2).[3][4][5] Nonsteroidal anti-inflammatory drugs (NSAIDs) are primary therapeutics that typically target COX enzymes.[6][7] However, non-selective COX inhibition can lead to gastrointestinal issues, creating a need for more targeted therapies.[8]

The pyridine ring, a core component of isonicotinic acid, is a polar, ionizable aromatic heterocycle found in numerous bioactive compounds.[9] Its presence can enhance solubility and bioavailability.[9] Derivatives of isonicotinic acid, such as 1,3,4-oxadiazoles and hydrazides, have demonstrated significant anti-inflammatory profiles, in some cases superior to standard drugs like naproxen.[1] This proven therapeutic value makes the isonicotinic acid scaffold an excellent starting point for novel drug discovery.

Causality of Design: Our strategy focuses on modifying the isonicotinic acid core to enhance its anti-inflammatory properties. Key modifications include:

  • Esterification and Amidation: Creating isonicotinate esters and amides to modulate lipophilicity and cell permeability. Manipulating lipophilicity with alkyl chains of varying lengths can significantly impact biological activity.[1]

  • Hydrazone Formation: Synthesizing isonicotinoyl hydrazones, which are known to be pharmacologically active and can act as effective pharmacophores for COX inhibition.[10][11]

  • Molecular Hybridization: Combining the isonicotinic acid moiety with other known anti-inflammatory pharmacophores to create hybrid molecules with potentially synergistic or dual-inhibitory activities (e.g., COX/LOX inhibition).[11][12]

This guide outlines the complete workflow for developing and validating these compounds.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Evaluation cluster_2 Phase 3: In Vivo Validation A Rational Design (Scaffold Selection, SAR Analysis) B Chemical Synthesis (Esterification, Hydrazone Formation) A->B C Purification & Characterization (Chromatography, NMR, MS, IR) B->C D Enzyme Inhibition Assays (COX-1, COX-2, 5-LOX) C->D Lead Compounds E Cell-Based Assays (LPS-Stimulated Macrophages) D->E F Mechanism of Action (NO, TNF-α, IL-6, NF-κB) E->F G Acute Inflammation Model (Carrageenan-Induced Paw Edema) F->G Promising Candidates H Systemic Inflammation Model (LPS Challenge) G->H I Lead Optimization H->I Preclinical Candidate

Caption: Overall workflow for the development of isonicotinic acid-based anti-inflammatory agents.

Synthesis & Characterization Protocols

Scientific integrity demands that synthesized compounds are of high purity and their structures are unequivocally confirmed.

Protocol 2.1: Synthesis of Isonicotinate Esters via DCC/DMAP Coupling

This protocol describes the esterification of isonicotinic acid with various substituted phenols. The use of N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst is a standard and efficient method for forming ester bonds under mild conditions.

Rationale: DCC activates the carboxylic acid group of isonicotinic acid, making it susceptible to nucleophilic attack by the hydroxyl group of the phenol. DMAP acts as a more potent acyl transfer catalyst, accelerating the reaction. An alternative protection-deprotection strategy may be required if the phenol contains sensitive functional groups (like a nitro group intended for later reduction) that are unstable under certain reaction conditions.[1]

Step-by-Step Methodology:

  • Reactant Preparation: In a round-bottom flask, dissolve isonicotinic acid (1.0 eq), the desired substituted phenol (1.1 eq), and DMAP (0.1 eq) in anhydrous dimethylformamide (DMF).

  • Reaction Initiation: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DMF dropwise over 15 minutes.

  • Reaction Progression: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up and Purification:

    • Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct.

    • Pour the filtrate into ice-cold water and extract the product with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product using column chromatography on silica gel.

Protocol 2.2: Synthesis of Isonicotinoyl Hydrazones

This protocol outlines the synthesis of hydrazones starting from the corresponding isonicotinic acid hydrazide (Isoniazid), a readily available starting material.

Rationale: This is a classic condensation reaction. The nucleophilic nitrogen of the hydrazide attacks the electrophilic carbonyl carbon of the aldehyde or ketone, followed by dehydration to form the C=N double bond of the hydrazone. The reaction is typically acid-catalyzed.

Step-by-Step Methodology:

  • Reactant Preparation: Dissolve isonicotinic acid hydrazide (1.0 eq) and a substituted aldehyde/ketone (1.0 eq) in ethanol.

  • Catalysis: Add a few drops of glacial acetic acid to catalyze the reaction.

  • Reaction Progression: Reflux the mixture for 4-6 hours.[2] Monitor the reaction completion by TLC.

  • Isolation: Cool the reaction mixture to room temperature. The hydrazone product will often precipitate out of solution.

  • Purification: Collect the solid product by filtration, wash with cold ethanol to remove unreacted starting materials, and dry. Recrystallization from a suitable solvent (e.g., ethanol) can be performed if further purification is needed.[2]

Structural Characterization

All newly synthesized compounds must be characterized to confirm their identity and purity.

Technique Purpose Expected Observations for Isonicotinic Acid Derivatives
¹H NMR Confirms proton framework and structural integrity.Signals corresponding to the pyridine ring protons, linker protons, and protons of substituted groups.
¹³C NMR Confirms the carbon skeleton of the molecule.Signals for carbonyl carbon (ester/amide), pyridine ring carbons, and other carbons in the structure.
Mass Spectrometry (MS) Determines the molecular weight of the compound.A molecular ion peak [M]+ or [M+H]+ corresponding to the calculated molecular weight.
Infrared (IR) Spectroscopy Identifies key functional groups.Characteristic C=O stretch (ester/amide), C=N stretch (hydrazone), and aromatic C-H stretches.

In Vitro Anti-inflammatory Evaluation

A tiered approach to in vitro screening allows for efficient identification of lead compounds and elucidation of their mechanism of action.

Mechanism of Action: Key Inflammatory Pathways

Our screening strategy targets key enzymes and signaling pathways implicated in the inflammatory cascade.

G AA Arachidonic Acid COX COX-1 / COX-2 AA->COX LOX 5-LOX AA->LOX PGs Prostaglandins (Inflammation, Pain, Fever) COX->PGs LTs Leukotrienes (Bronchoconstriction, Chemotaxis) LOX->LTs Inhibitor1 Isonicotinic Acid Derivative (Inhibitor) Inhibitor1->COX Inhibitor2 Isonicotinic Acid Derivative (Inhibitor) Inhibitor2->LOX

Caption: Inhibition of Arachidonic Acid metabolism by COX and LOX enzymes.

Protocol 3.1: Cyclooxygenase (COX-1/COX-2) Inhibition Assay

Rationale: This assay determines the compound's ability to selectively inhibit COX-1 and/or COX-2, which are key enzymes in prostaglandin synthesis.[7] Selective COX-2 inhibition is a desirable trait for modern anti-inflammatory drugs to reduce gastrointestinal side effects.[8][13]

Step-by-Step Methodology:

  • Assay Kit: Utilize a commercially available colorimetric or fluorometric COX inhibitor screening kit. These kits typically measure the peroxidase activity of COX.

  • Reagent Preparation: Prepare reagents according to the kit manufacturer's instructions. This includes the assay buffer, heme, enzyme (COX-1 or COX-2), arachidonic acid (substrate), and a colorimetric substrate.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions to determine the IC₅₀ value. Include a known COX inhibitor (e.g., Celecoxib for COX-2, SC-560 for COX-1) as a positive control.

  • Assay Procedure (96-well plate format):

    • Add buffer, heme, and enzyme to each well.

    • Add the test compound dilutions or control. Incubate for a specified time (e.g., 10 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding arachidonic acid.

    • Measure the absorbance or fluorescence at the appropriate wavelength over time.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.

Protocol 3.2: 5-Lipoxygenase (5-LOX) Inhibition Assay

Rationale: 5-LOX is the rate-limiting enzyme in the biosynthesis of leukotrienes, which are potent mediators of inflammation and allergic responses.[14] Identifying compounds that inhibit 5-LOX, especially those that also inhibit COX, can lead to dual-action drugs with a broad anti-inflammatory profile.[12]

Step-by-Step Methodology:

  • Assay Principle: This assay typically measures the formation of hydroperoxides from linoleic acid or arachidonic acid by 5-LOX. The product can be detected spectrophotometrically.

  • Enzyme and Substrate: Use purified 5-LOX (e.g., from potato or recombinant human) and linoleic acid as the substrate.

  • Compound Preparation: Prepare stock solutions and dilutions of test compounds and a positive control (e.g., Quercetin or Zileuton).

  • Assay Procedure (96-well plate format):

    • Add buffer and the 5-LOX enzyme to each well.

    • Add the test compound dilutions or control and incubate for 5-10 minutes.

    • Initiate the reaction by adding the substrate (linoleic acid).

    • Incubate at room temperature for 10-15 minutes.

    • Stop the reaction and measure the absorbance at ~234 nm, which corresponds to the conjugated diene product.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value as described for the COX assay.

Protocol 3.3: Cellular Assays in LPS-Stimulated Macrophages

Rationale: To assess the activity of compounds in a more biologically relevant context, we use cells of the immune system. Murine macrophages (e.g., RAW 264.7) or human peripheral blood mononuclear cells (PBMCs) are stimulated with lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a potent inflammatory response.[1][15][16] This allows for the measurement of key inflammatory mediators.

G LPS LPS TLR4 TLR4 Receptor LPS->TLR4 IKK IKK Activation TLR4->IKK MyD88-dependent signaling IkB IκB Degradation IKK->IkB NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocation Transcription Gene Transcription Cytokines Pro-inflammatory Genes (TNF-α, IL-6, COX-2, iNOS) Transcription->Cytokines Inhibitor Isonicotinic Acid Derivative (Inhibitor) Inhibitor->IKK Inhibitor->NFkB

Caption: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS and antibiotics until they reach ~80% confluency.

  • Plating: Seed the cells into 96-well plates at a density of ~5x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the test compounds (or vehicle control, DMSO) for 1-2 hours.

  • Stimulation: Add LPS (final concentration of 1 µg/mL) to all wells except the negative control.

  • Incubation: Incubate the plates for 18-24 hours at 37°C in a CO₂ incubator.

  • Endpoint Measurement:

    • Nitric Oxide (NO) Production: Collect the cell supernatant. Measure the amount of nitrite (a stable product of NO) using the Griess Reagent System. Read absorbance at 540 nm.

    • TNF-α and IL-6 Production: Collect the cell supernatant and measure the concentration of these cytokines using specific Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's protocol.[17][18]

    • Cell Viability: After collecting the supernatant, assess the viability of the remaining cells using an MTT or MTS assay to ensure the observed effects are not due to cytotoxicity.

  • Data Analysis: Normalize the data to the vehicle-treated, LPS-stimulated control. Calculate IC₅₀ values for the inhibition of NO, TNF-α, and IL-6 production.

In Vitro Activity Summary (Hypothetical Data)
Compound COX-1 IC₅₀ (µM) COX-2 IC₅₀ (µM) Selectivity Index (COX-1/COX-2) 5-LOX IC₅₀ (µM) NO IC₅₀ (µM) TNF-α IC₅₀ (µM) IL-6 IC₅₀ (µM)
Ibuprofen 15250.6>100455062
Celecoxib >1000.8>125>100121520
Compound X 852.140.515.45.28.110.3
Compound Y >1009.5>10.5>10022.628.435.1

In Vivo Anti-inflammatory Models

Promising candidates from in vitro screening must be validated in vivo. All animal experiments must be conducted ethically, following the principles of the 3Rs (Replacement, Reduction, and Refinement), and with approval from an Institutional Animal Care and Use Committee.[19]

Protocol 4.1: Carrageenan-Induced Paw Edema in Rats

Rationale: This is a classic and highly reproducible model of acute inflammation.[20] Carrageenan injection induces an inflammatory response characterized by edema (swelling), which can be quantified. The model is useful for evaluating the efficacy of compounds that inhibit mediators like prostaglandins.[10]

Step-by-Step Methodology:

  • Animals: Use male Wistar or Sprague-Dawley rats (180-220g). Acclimatize them for at least one week.

  • Grouping: Divide animals into groups (n=6-8 per group):

    • Group 1: Vehicle Control (e.g., 0.5% CMC, p.o.)

    • Group 2: Positive Control (e.g., Indomethacin 10 mg/kg, p.o.)

    • Group 3-5: Test Compounds at different doses (e.g., 10, 30, 100 mg/kg, p.o.)

  • Dosing: Administer the vehicle, positive control, or test compound orally 60 minutes before the carrageenan injection.

  • Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

  • Induction of Edema: Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar region of the right hind paw.

  • Edema Measurement: Measure the paw volume at 1, 2, 3, and 4 hours post-carrageenan injection.

  • Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Conclusion and Future Directions

This guide provides a validated framework for the systematic development of novel anti-inflammatory agents from the isonicotinic acid scaffold. By integrating rational design, robust synthesis, and a multi-tiered biological evaluation platform, researchers can efficiently identify and characterize promising preclinical candidates. Future work should focus on optimizing lead compounds to improve their potency, selectivity, and pharmacokinetic profiles. Further mechanistic studies, such as investigating the precise interactions within the NF-κB signaling cascade or performing molecular docking studies with target enzymes, will be crucial for advancing these compounds toward clinical development.[1]

References

  • Yaqoob, A., et al. (2020). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules. Available at: [Link]

  • MDPI. (2020). Peer Review of "Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid". MDPI. Available at: [Link]

  • Villalobos-García, D., et al. (2023). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. Pharmaceutics. Available at: [Link]

  • Solidoro, R., et al. (2026). Therapeutic Role of Cyclooxygenase-1 (COX-1) Inhibition, Challenging the Conventional View of COX-1 as Purely Constitutive. Journal of Medicinal Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). Analgesic. Wikipedia. Available at: [Link]

  • Kumar, K., et al. (2012). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research. Available at: [Link]

  • Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Design rationale of isonicotinates. ResearchGate. Available at: [Link]

  • Hosseini, H. M., et al. (2024). A novel bispecific antibody targeting TNF-α and IL-6 receptor as a potent immunotherapeutic agent for inflammation. Scientific Reports. Available at: [Link]

  • Yesilada, E., & Kupeli, E. (2019). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. Current Pharmaceutical Design. Available at: [Link]

  • Liu, T., et al. (2017). NF-κB signaling in inflammation. Signal Transduction and Targeted Therapy. Available at: [Link]

  • ResearchGate. (n.d.). COX-1 and COX-2 enzyme in-vitro inhibition. ResearchGate. Available at: [Link]

  • Peiris, D., et al. (2025). Assessment of In vitro Anti-Inflammatory Activity: A Comprehensive Review of Methods, Advantages, and Limitations. Journal of Pharmaceutical Research International. Available at: [Link]

  • DergiPark. (n.d.). Lipoxygenase Inhibitory Activities of Some Plant Extracts and Chemical Compounds. DergiPark. Available at: [Link]

  • Geromichalos, G. D., et al. (2021). Recent development of lipoxygenase inhibitors as anti-inflammatory agents. European Journal of Medicinal Chemistry. Available at: [Link]

  • Choy, E., et al. (2023). Comparative effectiveness of TNF inhibitor vs IL-6 receptor inhibitor as monotherapy or combination therapy with methotrexate in biologic-experienced patients with rheumatoid arthritis. Rheumatology and Therapy. Available at: [Link]

  • Sygnature Discovery. (2023). New In Vivo LPS Model for Anti-Inflammatory Drug Profiling. Sygnature Discovery. Available at: [Link]

  • Aslam, M., et al. (2023). Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Wikipedia. (n.d.). NF-κB. Wikipedia. Available at: [Link]

  • Zvetkova, E., et al. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Inflammation Research. Available at: [Link]

  • Public Health Toxicology. (n.d.). In vivo testing of the anti-inflammatory action of topical formulations containing cobalt complexes with oxicams. Public Health Toxicology. Available at: [Link]

  • Husain, A., et al. (2015). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Inflammation. Available at: [Link]

  • Dargo, G., & Zumpano, M. (2023). COX Inhibitors. StatPearls. Available at: [Link]

  • Lawrence, T. (2009). The Nuclear Factor NF-κB Pathway in Inflammation. Cold Spring Harbor Perspectives in Biology. Available at: [Link]

  • Taylor & Francis. (n.d.). Lipoxygenase inhibitors – Knowledge and References. Taylor & Francis. Available at: [Link]

  • Recent Development of Lipoxygenase Inhibitors As Anti-inflammatory Agents. (n.d.). MDPI. Available at: [Link]

  • Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. (n.d.). MDPI. Available at: [Link]

  • Wang, W., et al. (2019). Serum Levels of IL-6 and TNF-α May Correlate with Activity and Severity of Rheumatoid Arthritis. Medical Science Monitor. Available at: [Link]

Sources

Application Note: A Starting Method for the Analysis of Methyl 2,6-dimethoxyisonicotinate by Reverse-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Introduction and Method Rationale

Methyl 2,6-dimethoxyisonicotinate is a substituted pyridine derivative, potentially used as an intermediate in pharmaceutical synthesis or as a building block in materials science. Accurate quantification of this compound is essential for process control, quality assurance, and stability testing. This application note addresses the need for a reliable analytical method by proposing a reverse-phase HPLC (RP-HPLC) method, which is a cornerstone technique in analytical chemistry for its versatility and efficiency in separating moderately polar to non-polar compounds.[1]

Analyte Properties
  • Structure: Figure 1: Chemical Structure of this compound.[2]

  • Physicochemical Characteristics: The molecule contains a polar pyridine core, two methoxy groups, and a methyl ester group. [2]This combination of functional groups results in a moderately polar compound, making it an ideal candidate for RP-HPLC. The pyridine ring is an excellent chromophore, which allows for sensitive detection using a UV spectrophotometer. Pyridine and its derivatives typically exhibit strong UV absorbance in the range of 250-280 nm. [3][4][5][6]

Rationale for Method Selection

The chosen analytical approach is based on fundamental chromatographic principles to ensure a high probability of success.

  • Chromatographic Mode (Reverse-Phase): RP-HPLC is the most common mode of liquid chromatography, employing a non-polar stationary phase and a polar mobile phase. [1]This setup is highly effective for retaining and separating molecules based on their hydrophobicity. [1]Given the structure of this compound, it will exhibit sufficient hydrophobic interaction with a C18 stationary phase for good retention and separation from polar impurities.

  • Stationary Phase (C18 Column): A C18 (octadecylsilane) column is selected as the starting point due to its wide applicability and robust performance in separating a broad range of analytes. It provides a strong hydrophobic surface for the retention of the target analyte.

  • Mobile Phase (Buffered Acetonitrile/Water):

    • Organic Modifier: Acetonitrile is chosen for its low viscosity, low UV cutoff, and excellent solvent strength in RP-HPLC. [7] * Aqueous Component & Buffer: The basic nitrogen on the pyridine ring can become protonated at acidic pH. To ensure consistent retention time and symmetrical peak shape, the mobile phase pH must be controlled. A phosphate buffer is selected because its buffering range is appropriate for controlling the ionization state of the analyte. [7]Maintaining a consistent pH prevents peak tailing that can occur from interactions between an ionized basic analyte and residual silanols on the silica-based stationary phase. [7]

  • Detection (UV Absorbance): Based on the UV spectra of similar pyridine derivatives, a detection wavelength of 265 nm is proposed. [5][6]This wavelength is expected to provide high sensitivity for the analyte while minimizing interference from potential excipients or impurities. A diode array detector (DAD) or photodiode array (PDA) detector is recommended to confirm peak purity and identify the absorbance maximum during method development.

Proposed HPLC Method & Instrumentation

The following parameters represent a robust starting point for analysis. Optimization may be required depending on the specific sample matrix and instrumentation.

Parameter Recommended Condition Rationale / Comment
Instrument High-Performance Liquid ChromatographEquipped with a quaternary or binary pump, autosampler, column thermostat, and DAD/PDA or UV-Vis detector.
Stationary Phase C18, 4.6 x 150 mm, 5 µmA general-purpose column providing a good balance of efficiency and backpressure.
Mobile Phase A 20 mM Potassium Phosphate, pH 3.0Prepared by dissolving KH2PO4 in water and adjusting pH with phosphoric acid. Controls analyte ionization.
Mobile Phase B AcetonitrileCommon organic modifier with good UV transparency. [7]
Elution Mode Isocratic60% Mobile Phase A : 40% Mobile Phase B
Flow Rate 1.0 mL/minStandard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CEnhances reproducibility by controlling viscosity and retention time.
Detection Wavelength 265 nmExpected absorbance maximum for the pyridine chromophore. [5][6]
Injection Volume 10 µLA typical volume; can be adjusted based on analyte concentration and sensitivity.
Run Time 10 minutesShould be sufficient for elution of the analyte and any early-eluting impurities.

Experimental Protocols

Protocol 1: Reagent and Sample Preparation
  • Mobile Phase A (20 mM KH₂PO₄, pH 3.0):

    • Weigh 2.72 g of potassium dihydrogen phosphate (KH₂PO₄) and dissolve in 1000 mL of HPLC-grade water.

    • Mix thoroughly until fully dissolved.

    • Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

    • Filter the buffer through a 0.45 µm nylon membrane filter to remove particulates.

  • Diluent Preparation:

    • Prepare a mixture of Water:Acetonitrile (60:40 v/v). This composition matches the mobile phase to ensure good peak shape.

  • Standard Stock Solution (e.g., 500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask.

    • Add approximately 30 mL of diluent and sonicate for 5 minutes or until fully dissolved.

    • Allow the solution to return to room temperature, then dilute to volume with the diluent and mix well.

  • Working Standard Solution (e.g., 50 µg/mL):

    • Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask.

    • Dilute to volume with the diluent and mix well. This solution will be used for system suitability and calibration.

  • Sample Preparation:

    • Accurately weigh a quantity of the sample powder expected to contain approximately 25 mg of the analyte into a 50 mL volumetric flask.

    • Follow the same dissolution and dilution procedure as for the Standard Stock Solution to achieve a target concentration of 50 µg/mL after a final dilution step (if necessary).

    • Filter the final sample solution through a 0.45 µm PTFE syringe filter before injection.

Protocol 2: Instrument Setup and System Suitability

System suitability tests are crucial for verifying that the chromatographic system is adequate for the intended analysis. [8]These tests must be performed before any sample analysis. [8]The criteria listed below are based on general requirements outlined in the United States Pharmacopeia (USP) and International Council for Harmonisation (ICH) guidelines. [9][10][11]

  • Instrument Equilibration:

    • Set up the HPLC system with the specified column and mobile phase conditions.

    • Purge the pump channels to remove air bubbles.

    • Equilibrate the column with the mobile phase (60:40 A:B) at 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • System Suitability Testing (SST):

    • Make five replicate injections of the Working Standard Solution (50 µg/mL).

    • Evaluate the resulting chromatograms against the acceptance criteria in the table below.

Parameter Acceptance Criterion Purpose
Precision / Repeatability RSD ≤ 2.0% for peak areasEnsures the system provides reproducible results. [11]
Tailing Factor (T) T ≤ 2.0Measures peak symmetry, indicating good chromatographic performance. [11]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and peak sharpness.

No sample analysis is acceptable unless all system suitability requirements have been met. [8]

Protocol 3: Analytical Workflow

The following diagram illustrates the complete analytical workflow from preparation to result calculation.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing prep_mobile 1. Prepare Mobile Phase & Diluent equilibrate 4. Equilibrate HPLC System prep_mobile->equilibrate prep_std 2. Prepare Standard Solutions sst 5. Perform System Suitability Test (SST) prep_std->sst prep_sample 3. Prepare Sample Solutions inject 6. Inject Standards & Samples prep_sample->inject equilibrate->sst sst->inject If SST Passes integrate 7. Integrate Peak Areas inject->integrate calculate 8. Calculate Concentration integrate->calculate report 9. Generate Report calculate->report

Caption: HPLC analytical workflow from preparation to reporting.

Data Analysis and Calculations

The concentration of this compound in the sample can be determined using a single-point or multi-point calibration. For routine analysis, a single-point calibration against a standard of known concentration is often sufficient.

Calculation Formula:

Concentration (µg/mL) = (Area_Sample / Area_Standard) * C_Standard

Where:

  • Area_Sample = Peak area of the analyte in the sample chromatogram.

  • Area_Standard = Average peak area of the analyte from the replicate standard injections.

  • C_Standard = Concentration of the standard solution (e.g., 50 µg/mL).

Method Development and Troubleshooting

If the initial method conditions do not provide adequate results (e.g., poor peak shape, incorrect retention time, co-elution with impurities), consider the following adjustments as outlined in USP General Chapter <621>. [12][13]

Issue Potential Cause Recommended Adjustment
Peak Tailing Secondary interactions with silanols; pH issue. Adjust mobile phase pH further away from the analyte's pKa (e.g., to 2.5 or 3.5). Ensure the diluent matches the mobile phase.
Poor Retention (Too Early) Analyte is too polar for the mobile phase. Decrease the percentage of Acetonitrile (e.g., from 40% to 35%).
Excessive Retention (Too Late) Analyte is too hydrophobic for the mobile phase. Increase the percentage of Acetonitrile (e.g., from 40% to 45%).

| Poor Resolution | Inadequate separation from an impurity. | Modify the mobile phase composition (e.g., change organic modifier to methanol) or adjust the pH to alter the selectivity. A gradient elution may be necessary. |

References

  • U.S. Pharmacopeia.
  • ICH. Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]

  • U.S. Pharmacopeia.
  • ICH. Quality Guidelines. [Link]

  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]

  • MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. [Link]

  • Altabrisa Group. 3 Key Regulatory Guidelines for Method Validation. [Link]

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link]

  • LCGC International. Are You Sure You Understand USP <621>? [Link]

  • Bulletin of the Academy of Sciences of the USSR, Division of chemical science. Ultra-violet absorption spectra of some derivatives of pyridine and nicotine Part 3. [Link]

  • Slideshare. Q2 r1 guidelines. [Link]

  • ACS Publications. Ultraviolet Absorption Spectra of Some Pyridine Derivatives. [Link]

  • PubChem. This compound. [Link]

  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link]

  • SIELC Technologies. UV-Vis Spectrum of Pyridine. [Link]

  • Phenomenex. Reversed Phase HPLC Method Development. [Link]

  • Chrom Tech, Inc. Reverse Phase Chromatography Techniques. [Link]

  • SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. [Link]

  • ResearchGate. UV-spectrum of pyridine. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimization of Reaction Conditions for the Synthesis of Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for the synthesis of Methyl 2,6-dimethoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of this synthesis. Our goal is to empower you with the scientific understanding and practical insights needed to optimize your reaction conditions and achieve high-yield, high-purity results.

Overview of the Synthesis

The synthesis of this compound, a valuable building block in medicinal chemistry, typically proceeds from 2,6-dihydroxyisonicotinic acid, also known as citrazinic acid[1][2][3][4]. The overall transformation involves two key steps: the methylation of the two hydroxyl groups on the pyridine ring and the esterification of the carboxylic acid group. While seemingly straightforward, this process presents several challenges that can impact yield and purity. This guide will address these potential hurdles with scientifically grounded solutions.

The general synthetic route can be visualized as follows:

Synthesis_Pathway A 2,6-Dihydroxyisonicotinic Acid (Citrazinic Acid) B This compound A->B Methylation & Esterification (e.g., Dimethyl Sulfate, Base, Methanol) Incomplete_Reaction A Incomplete Reaction: Starting Material Remains B Insufficient Base A->B C Inadequate Methylating Agent A->C D Sub-optimal Temperature/Time A->D E Poor Solubility of Starting Material A->E F Increase base stoichiometry Use stronger base (e.g., NaH) B->F G Use fresh/purified dimethyl sulfate Increase stoichiometry Consider diazomethane C->G H Optimize reaction temperature Extend reaction time D->H I Select appropriate solvent (e.g., Methanol) Pre-form the salt E->I

Sources

Technical Support Center: Synthesis of Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support resource for the synthesis of Methyl 2,6-dimethoxyisonicotinate. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to optimize your synthetic outcomes. Here, we move beyond simple procedural outlines to explore the underlying chemical principles that govern this synthesis, ensuring you can navigate the common challenges and significantly improve your yield and purity.

I. Synthetic Overview & Key Challenges

The synthesis of this compound typically proceeds through a multi-step pathway, most commonly starting from 2,6-lutidine or a related pyridine derivative. A general and effective route involves the oxidation of 2,6-lutidine to form pyridine-2,6-dicarboxylic acid, followed by chlorination, methoxylation, and finally, esterification.

While seemingly straightforward, this pathway presents several critical junctures where yields can be compromised. Common challenges include incomplete oxidation, side reactions during chlorination, inefficient methoxylation, and difficulties in the final esterification step. This guide will systematically address these potential pitfalls.

Visualizing the Synthetic Pathway

Synthetic_Pathway A 2,6-Lutidine B Pyridine-2,6-dicarboxylic Acid A->B Oxidation (e.g., KMnO4, SeO2) C 2,6-Dichloropyridine-4-carboxylic Acid B->C Chlorination (e.g., PCl5/POCl3) D 2,6-Dimethoxyisonicotinic Acid C->D Methoxylation (e.g., NaOMe) E This compound D->E Esterification (e.g., MeOH, H+)

Caption: General synthetic route to this compound.

II. Troubleshooting Guide: A Problem-Solution Approach

This section is structured to address specific issues you may encounter during your synthesis, providing probable causes and actionable solutions.

Problem 1: Low Yield in the Oxidation of 2,6-Lutidine to Pyridine-2,6-dicarboxylic Acid
Probable Cause Underlying Rationale Recommended Solution
Incomplete Oxidation The methyl groups of 2,6-lutidine require a strong oxidizing agent and sufficient reaction time and temperature to be fully converted to carboxylic acids. The reaction can stall at intermediate oxidation states (e.g., hydroxymethyl or aldehyde).- Increase Oxidant Equivalents: Ensure a sufficient molar excess of the oxidizing agent (e.g., KMnO₄). - Optimize Reaction Time & Temperature: Prolong the reaction time or cautiously increase the temperature, monitoring the reaction progress by TLC or HPLC. - Alternative Oxidants: Consider using selenium dioxide (SeO₂), which can be effective for the oxidation of methyl groups on heterocyclic rings.
Side Reactions Over-oxidation can lead to ring cleavage under harsh conditions. The use of certain bases can also lead to undesired side products.[1][2]- Controlled Addition of Oxidant: Add the oxidizing agent portion-wise to manage the exothermicity of the reaction. - pH Control: Maintain the recommended pH throughout the reaction to minimize degradation of the pyridine ring. - Choice of Base: 2,6-Lutidine itself can act as a sterically hindered, non-nucleophilic base, which can be beneficial in some contexts.[1][3]
Product Isolation Issues Pyridine-2,6-dicarboxylic acid can be challenging to isolate from the reaction mixture, especially if inorganic salts from the oxidant are present in large quantities.- Acidification and Precipitation: Carefully acidify the reaction mixture to precipitate the dicarboxylic acid. - Filtration and Washing: Thoroughly wash the crude product with cold water to remove inorganic byproducts. - Recrystallization: Purify the product by recrystallization from a suitable solvent system (e.g., water or ethanol/water).[4]
Problem 2: Inefficient Chlorination of Pyridine-2,6-dicarboxylic Acid
Probable Cause Underlying Rationale Recommended Solution
Incomplete Conversion The conversion of carboxylic acids to acid chlorides requires potent chlorinating agents. Insufficient reagent or suboptimal reaction conditions can lead to incomplete reaction.- Choice of Chlorinating Agent: Use a strong chlorinating agent like thionyl chloride (SOCl₂) with a catalytic amount of DMF, or a mixture of phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃).[5][6] - Anhydrous Conditions: Ensure all glassware is oven-dried and reagents are anhydrous, as moisture will quench the chlorinating agent. - Temperature Control: The reaction is often performed at reflux to drive it to completion.
Formation of Anhydride Intermolecular dehydration between two molecules of the dicarboxylic acid can lead to the formation of a polymeric anhydride, especially at elevated temperatures.- Controlled Reaction Temperature: While heating is necessary, excessive temperatures should be avoided. - Order of Addition: Adding the dicarboxylic acid to the chlorinating agent can sometimes minimize anhydride formation.
Product Degradation The pyridine ring can be susceptible to degradation under harsh chlorinating conditions.- Reaction Monitoring: Closely monitor the reaction by TLC to avoid prolonged reaction times once the starting material is consumed. - Removal of Excess Reagent: After the reaction is complete, carefully remove the excess chlorinating agent under reduced pressure.
Problem 3: Low Yield During Methoxylation of 2,6-Dichloropyridine-4-carboxylic Acid
Probable Cause Underlying Rationale Recommended Solution
Incomplete Methoxylation The displacement of chloride ions by methoxide is a nucleophilic aromatic substitution reaction. The reaction may be slow or incomplete if the conditions are not optimal.- Strong Nucleophile: Use a freshly prepared solution of sodium methoxide in methanol. Ensure the sodium is fully dissolved before adding the chlorinated substrate. - Temperature and Pressure: The reaction may require elevated temperatures and, in some cases, be performed in a sealed vessel to reach the necessary pressure to proceed efficiently.[7] - Solvent: Methanol is the typical solvent and reagent for this reaction. Ensure it is anhydrous.
Hydrolysis of Chloro Groups The presence of water can lead to the hydrolysis of the chloro groups to hydroxyl groups, forming 2,6-dihydroxyisonicotinic acid derivatives as a side product.[8]- Strictly Anhydrous Conditions: Use anhydrous methanol and ensure all glassware is thoroughly dried. - Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from entering the reaction.
Esterification of the Carboxylic Acid The carboxylic acid group can be esterified under the basic methanolic conditions, leading to the formation of the methyl ester of the starting material or the mono-methoxylated product.- Temperature Control: While heating is often necessary for the methoxylation, prolonged exposure to high temperatures can promote esterification. - Reaction Time: Monitor the reaction to determine the optimal time for complete methoxylation without significant esterification of the starting material.
Problem 4: Difficulties with the Final Esterification of 2,6-Dimethoxyisonicotinic Acid
Probable Cause Underlying Rationale Recommended Solution
Unfavorable Equilibrium Fischer esterification is an equilibrium-driven process. The presence of water, a byproduct of the reaction, can shift the equilibrium back towards the starting materials.[9]- Use of Excess Methanol: Use methanol as the solvent to drive the equilibrium towards the product. - Water Removal: If possible, use a Dean-Stark apparatus to remove water as it is formed. - Acid Catalyst: Use a strong acid catalyst such as sulfuric acid or hydrochloric acid.[10]
Alternative Esterification Methods If Fischer esterification gives low yields, alternative methods that are not equilibrium-limited may be more effective.- Conversion to Acid Chloride: Convert the carboxylic acid to the corresponding acid chloride using a reagent like thionyl chloride or oxalyl chloride, followed by reaction with methanol.[5][6] This is a high-yielding, two-step alternative. - Use of Esterification Reagents: Employ coupling agents such as DCC (N,N'-dicyclohexylcarbodiimide) or activating agents to form an active ester that readily reacts with methanol.[5]
Purification Challenges The final product may be difficult to separate from unreacted starting material or the acid catalyst.- Neutralization and Extraction: After the reaction, neutralize the acid catalyst with a base (e.g., sodium bicarbonate solution) and extract the ester into an organic solvent.[10] - Chromatography: If necessary, purify the product using column chromatography on silica gel.

III. Frequently Asked Questions (FAQs)

Q1: What is the best starting material for the synthesis of this compound?

While several starting materials can be envisioned, 2,6-lutidine is a common and cost-effective choice. Its methyl groups provide a convenient handle for oxidation to the required carboxylic acid functionalities. Alternatively, starting from a pre-functionalized pyridine, such as chelidamic acid (2,6-dihydroxypyridine-4-carboxylic acid), is also a viable route, though it involves different synthetic transformations.

Q2: How can I monitor the progress of the reactions effectively?

Thin-Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of most steps in this synthesis. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed, particularly for assessing the purity of the final product.

Q3: Are there any safety precautions I should be aware of?

Yes, several reagents used in this synthesis are hazardous.

  • Strong Oxidizing Agents (e.g., KMnO₄): Can react violently with organic materials.

  • Chlorinating Agents (e.g., SOCl₂, PCl₅): Are corrosive and react with moisture to release HCl gas. These should be handled in a fume hood.

  • Sodium Methoxide: Is a strong base and is corrosive. It reacts with water.

  • Solvents: Many organic solvents are flammable and have associated health risks.

Always consult the Safety Data Sheet (SDS) for each reagent and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Q4: Can I use other alcohols for the esterification step?

Yes, the esterification can be performed with other alcohols (e.g., ethanol, propanol) to synthesize the corresponding alkyl esters. However, reaction conditions may need to be re-optimized for different alcohols.

IV. Detailed Experimental Protocols

Protocol 1: Synthesis of 2,6-Dimethoxyisonicotinic Acid

This protocol outlines the conversion of 2,6-dichloroisonicotinic acid to 2,6-dimethoxyisonicotinic acid.

  • Preparation of Sodium Methoxide: In a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, carefully add sodium metal (2.5 equivalents) in small portions to anhydrous methanol (sufficient to dissolve the substrate) under an inert atmosphere. Allow the sodium to react completely.

  • Reaction: To the freshly prepared sodium methoxide solution, add 2,6-dichloroisonicotinic acid (1 equivalent).

  • Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully add water. Acidify the solution with concentrated HCl to a pH of approximately 3-4, which will precipitate the product.

  • Isolation: Filter the solid precipitate, wash with cold water, and dry under vacuum to obtain 2,6-dimethoxyisonicotinic acid.[11]

Protocol 2: Esterification of 2,6-Dimethoxyisonicotinic Acid

This protocol details the conversion of 2,6-dimethoxyisonicotinic acid to its methyl ester via the acid chloride intermediate.

  • Acid Chloride Formation: In a round-bottom flask, suspend 2,6-dimethoxyisonicotinic acid (1 equivalent) in thionyl chloride (3-5 equivalents) with a catalytic amount of DMF. Heat the mixture to reflux for 2-3 hours.

  • Removal of Excess Reagent: Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Esterification: Dissolve the crude acid chloride in anhydrous methanol and stir at room temperature for 1-2 hours.

  • Work-up: Remove the methanol under reduced pressure. Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound. Purify further by column chromatography if necessary.

Visualizing the Troubleshooting Workflow

Troubleshooting_Workflow Start Low Yield of Final Product Step1 Analyze Purity of Intermediates Start->Step1 Step2 Identify Problematic Step Step1->Step2 Step3 Consult Troubleshooting Guide Step2->Step3 Step4 Optimize Reaction Conditions Step3->Step4 End Improved Yield Step4->End

Caption: A systematic approach to troubleshooting low yields.

V. References

  • Bobbitt, J. M., Bartelson, A. L., Bailey, W. F., Hamlin, T. A., & Kelly, C. B. (2014). Oxoammonium salt oxidations of alcohols in the presence of pyridine bases. The Journal of Organic Chemistry, 79(3), 1055–1067. Retrieved from [Link]

  • Bobbitt, J. M. Oxidation of Alcohols by Oxoammonium Cations. Organic Syntheses Procedure. Retrieved from [Link]

  • ResearchGate. (2014). ChemInform Abstract: Oxoammonium Salt Oxidations of Alcohols in the Presence of Pyridine Bases. Retrieved from [Link]

  • ResearchGate. (2017, March 17). Any procedure for the esterification of isonicotinic acid?. Retrieved from [Link]

  • National Institutes of Health. A Simple Method for Synthesis of Active Esters of Isonicotinic and Picolinic Acids. Retrieved from [Link]

  • Common Organic Chemistry. 2,6-Lutidine. Retrieved from [Link]

  • Google Patents. US2745838A - Preparation of isonicotinic acid esters. Retrieved from

  • OIST. Novel Synthesis of 4-Substituted Pyridine-2,6-Dicarboxylic Acid Derivatives (No. 0071). Retrieved from [Link]

  • Sdocuments. methyl-6-methyinicotinate Route of Synthesis. Retrieved from [Link]

  • ResearchGate. Synthesis of dimethyl 4-(hydroxymethyl) pridine-2, 6-dicarboxylate. Retrieved from [Link]

  • Royal Society of Chemistry. (2003). Polymorphism in pyridine-2,6-dicarboxylic acid: Competition between “robust” synthons. CrystEngComm, 5, 25-29. Retrieved from [Link]

  • jOeCHEM. (2019, January 25). Esterification--Making Esters from Carboxylic Acids [Video]. YouTube. Retrieved from [Link]

  • PubMed Central. (2020). Synthesis and Structural Characterization of Pyridine-2,6-dicarboxamide and Furan-2,5-dicarboxamide Derivatives. Molecules, 25(21), 5073. Retrieved from [Link]

Sources

Technical Support Center: Purification of Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the purification of Methyl 2,6-dimethoxyisonicotinate (IUPAC Name: methyl 2,6-dimethoxypyridine-4-carboxylate)[1]. This document is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting for obtaining this compound with high purity. Achieving high purity is critical as even minor impurities can significantly impact downstream applications, from biological assays to final drug substance quality.

This guide moves beyond simple step-by-step instructions to explain the causality behind experimental choices, empowering you to adapt and troubleshoot effectively.

Part 1: Foundational Analysis - Understanding Potential Impurities

Before selecting a purification strategy, it is essential to understand the likely impurities you are trying to remove. The synthesis of this compound typically involves the nucleophilic substitution of a precursor like Methyl 2,6-dichloroisonicotinate with sodium methoxide[2][3]. This reaction profile can lead to a specific set of impurities.

Question: What are the most common impurities I should expect in my crude this compound sample?

Answer: Based on the common synthetic route, your crude product may contain:

  • Unreacted Starting Material (Methyl 2,6-dichloroisonicotinate): Incomplete reaction can leave residual starting material. This impurity is significantly less polar than the desired product.

  • Mono-substituted Intermediate (Methyl 2-chloro-6-methoxyisonicotinate): A common byproduct if the reaction does not go to completion. Its polarity will be intermediate between the starting material and the final product.

  • Hydrolysis Product (2,6-dimethoxyisonicotinic acid): If any water is present during the reaction or workup, the methyl ester can be hydrolyzed to the corresponding carboxylic acid. This impurity is highly polar and acidic.

  • Residual Reagents: Traces of sodium methoxide or other bases used in the synthesis.

Identifying these impurities by Thin Layer Chromatography (TLC) is the first and most critical step in designing an effective purification protocol.

Part 2: Purification by Column Chromatography

Column chromatography is a powerful technique for separating compounds with different polarities. For pyridine derivatives like this compound, specific challenges can arise due to the basic nature of the pyridine nitrogen.

Troubleshooting and FAQs: Column Chromatography

Question: What is the best stationary phase and mobile phase to start with for this compound? Answer: For moderately polar compounds like this, silica gel is the recommended stationary phase.[4] A good starting point for the mobile phase (eluent) is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[4] You must first optimize the solvent ratio using TLC. The ideal system will show good separation of your product from all impurities, with a target Rf value for the product between 0.2 and 0.4.[4]

Question: My compound is showing significant peak tailing on the TLC plate and the column. What is causing this and how can I fix it? Answer: Peak tailing is a frequent issue with basic compounds like pyridine derivatives on silica gel.[5] The primary cause is the interaction between the basic nitrogen atom on your molecule and acidic residual silanol groups (Si-OH) on the silica surface.[5] This creates a secondary, strong interaction that slows down a portion of the molecules, causing the characteristic tail.

To mitigate this, you can:

  • Add a Competing Base: Introduce a small amount (0.1-1%) of a competing base, such as triethylamine (TEA) or pyridine, to your mobile phase.[5] These bases will preferentially interact with the active silanol sites, effectively masking them from your compound and resulting in sharper, more symmetrical peaks.[5]

  • Use a Different Stationary Phase: If tailing persists, consider using a less acidic stationary phase like neutral alumina or an end-capped silica gel.

Question: I am not getting good separation between my product and a closely-eluting impurity. What are my options? Answer: If an impurity is co-eluting with your product, you need to alter the selectivity of your chromatographic system.

  • Change Solvent System: Switch from a hexane/ethyl acetate system to one with different solvent properties, such as dichloromethane/methanol.

  • Disrupt π-π Interactions: Aromatic and heteroaromatic compounds can sometimes co-elute due to pi-stacking. Adding a small percentage of toluene to the mobile phase can disrupt these interactions and may improve separation.[4]

  • Use High-Performance Media: If resolution is still an issue, using smaller particle size silica gel (e.g., for flash chromatography) will provide higher efficiency and better separation.

Question: My compound seems to be degrading on the column, leading to low recovery. How can I confirm and prevent this? Answer: The acidic nature of silica gel can sometimes cause degradation of sensitive compounds.

  • 2D TLC Test: To check for stability, perform a two-dimensional TLC. Spot your compound in one corner of a square TLC plate, develop it, dry the plate completely, rotate it 90 degrees, and develop it again in the same solvent system.[5] If the compound is stable, it will appear as a single spot on the diagonal. The appearance of new spots indicates degradation on the silica.

  • Solution: If degradation is confirmed, you must switch to a more inert stationary phase like neutral alumina or consider an alternative purification method such as recrystallization.

Workflow for Troubleshooting Chromatography Issues

G start Crude Sample Analysis by TLC check_tailing Is there peak tailing? start->check_tailing add_tea Add 0.5% TEA to mobile phase check_tailing->add_tea Yes check_sep Is separation adequate? (Rf ≈ 0.3) check_tailing->check_sep No add_tea->check_sep run_column Run Column Chromatography check_sep->run_column Yes change_solvent Change solvent system (e.g., DCM/MeOH) check_sep->change_solvent No check_stability Is recovery low? Perform 2D TLC run_column->check_stability change_solvent->start use_alumina Switch to Alumina or consider Recrystallization check_stability->use_alumina Yes (Degradation) end Pure Product check_stability->end No use_alumina->end

Caption: A workflow for troubleshooting common chromatography issues.

Experimental Protocol: Silica Gel Column Chromatography
  • TLC Analysis: Determine the optimal mobile phase that gives an Rf value of ~0.2-0.4 for this compound and separates it from impurities. Prepare this eluent.

  • Column Packing (Slurry Method):

    • Place a small plug of cotton or glass wool at the bottom of a glass column. Add a thin layer of sand.

    • In a beaker, make a slurry of silica gel in your starting eluent.

    • Pour the slurry into the column, gently tapping the side to ensure even packing and remove air bubbles.

    • Add another layer of sand on top of the packed silica. Drain excess solvent until the level is just above the top sand layer.

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of a volatile solvent (like dichloromethane) or the mobile phase.

    • Carefully apply the solution to the top of the silica bed.

    • Alternatively, for less soluble compounds, perform a "dry loading": adsorb the crude product onto a small amount of silica gel by dissolving it in a solvent, adding the silica, and evaporating the solvent. Carefully add the resulting free-flowing powder to the top of the column.

  • Elution and Collection:

    • Carefully add the mobile phase to the column.

    • Begin elution, collecting fractions in test tubes. Monitor the separation by TLC.

    • Combine the pure fractions, and remove the solvent using a rotary evaporator to yield the purified product.

ParameterRecommended Starting Conditions
Stationary Phase Silica Gel (60 Å, 230-400 mesh)
Mobile Phase (TLC) Hexane:Ethyl Acetate (start at 9:1, 4:1, 1:1)
Tailing Modifier 0.1 - 1.0% Triethylamine (TEA) in mobile phase
Visualization UV lamp (254 nm)

Part 3: Purification by Recrystallization

Recrystallization is an excellent technique for purifying solid compounds, especially when the impurity profile is known and the desired compound is the major component. It relies on the differences in solubility of the compound and impurities in a given solvent at different temperatures.

Troubleshooting and FAQs: Recrystallization

Question: My compound won't dissolve, even in a hot solvent. What should I do? Answer: This indicates one of two things:

  • Incorrect Solvent Choice: The solvent is not suitable for your compound. Pyridine derivatives are generally polar and require polar solvents to dissolve.[6] Remember the principle of "like dissolves like."[6] You may need to screen a wider range of solvents.

  • Insoluble Impurities: If most of your compound dissolves but a small amount of solid remains, it is likely an insoluble impurity. In this case, you should perform a hot gravity filtration to remove the solid before allowing the solution to cool.[6]

Question: I've cooled the solution, but no crystals have formed. What's the problem? Answer: This is a very common issue and usually points to one of the following:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[6] If you used too much solvent, the solution is not saturated enough to crystallize upon cooling. Gently boil off some of the solvent to concentrate the solution and try cooling again.[6]

  • Supersaturation: The solution may be supersaturated, a state where the compound remains dissolved beyond its solubility limit.[6] To induce crystallization, scratch the inside of the flask with a glass rod just below the solvent surface. The microscopic scratches provide nucleation sites for crystal growth.[6][7]

  • Seeding: If you have a pure crystal of your compound, add a tiny "seed crystal" to the cooled solution to initiate crystallization.[6]

Question: My product "oiled out" instead of forming crystals. How do I proceed? Answer: Oiling out occurs when the saturated solution's temperature is higher than the melting point of the solute. Upon cooling, the compound separates as a liquid (oil) rather than a solid. To fix this, you can:

  • Re-heat the solution to dissolve the oil.

  • Add a small amount of additional solvent.

  • Allow the solution to cool much more slowly, which encourages orderly crystal lattice formation.

  • If the problem persists, select a different recrystallization solvent with a lower boiling point.

Workflow for Developing a Recrystallization Protocol

G start Select Potential Solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate) sol_test Small-Scale Solubility Test: Soluble when hot, insoluble when cold? start->sol_test sol_test->start No, Try Another Solvent decision decision sol_test->decision Ideal Solvent Found hot_filt Perform Hot Gravity Filtration to Remove Insoluble Impurities decision->hot_filt cool_slow Allow Filtrate to Cool Slowly to Room Temperature, then Ice Bath hot_filt->cool_slow check_xtal Have Crystals Formed? cool_slow->check_xtal induce Induce Crystallization: 1. Scratch Flask 2. Add Seed Crystal 3. Reduce Solvent Volume check_xtal->induce No collect Collect Crystals by Vacuum Filtration check_xtal->collect Yes induce->cool_slow wash_dry Wash with Cold Solvent & Dry collect->wash_dry finish Pure Crystalline Product wash_dry->finish

Sources

Technical Support Center: Troubleshooting the Scale-Up Synthesis of Methyl 2,6-Dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of Methyl 2,6-dimethoxyisonicotinate. This document is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to pilot or manufacturing scale. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.

The synthesis of this compound, a key building block in pharmaceutical development, typically involves a two-stage process: the formation of 2,6-dimethoxyisonicotinic acid followed by its esterification. While straightforward on paper, this synthesis presents several challenges during scale-up, particularly concerning reaction control, impurity profiles, and final product purification.

General Synthetic Overview

The most common and economically viable route begins with a 2,6-dihalo-4-pyridinecarboxylic acid derivative. This pathway involves a nucleophilic aromatic substitution (SNAr) followed by a standard esterification.

Synthesis_Workflow cluster_0 Stage 1: Methoxylation (SNAr) cluster_1 Stage 2: Esterification cluster_2 Purification A 2,6-Dihalopyridine-4-carboxylic Acid Ester B Intermediate: 2,6-Dimethoxyisonicotinic Acid A->B  Sodium Methoxide (NaOMe)  Methanol (MeOH)  Heat C This compound (Final Product) B->C  Methanol (MeOH)  Acid Catalyst (e.g., H2SO4)  Heat D Crude Product C->D Work-up E High-Purity Product D->E Recrystallization

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions & Troubleshooting Guide

This section addresses specific problems encountered during synthesis and scale-up.

Category A: Challenges in the Methoxylation Step

Q1: My reaction is incomplete, and I'm isolating significant amounts of the mono-methoxylated intermediate (Methyl 2-chloro-6-methoxyisonicotinate). What is causing this?

A1: This is a classic issue of insufficient reactivity or reaction time. The second nucleophilic substitution is significantly slower than the first due to the electron-donating nature of the newly introduced methoxy group, which deactivates the ring towards further substitution.

  • Causality: The first methoxy group added to the pyridine ring increases the electron density, making the ring less electrophilic and slowing down the attack by the second methoxide nucleophile.

  • Troubleshooting Steps:

    • Increase Stoichiometry of Base: Ensure at least 2.2-2.5 equivalents of sodium methoxide are used. The excess helps drive the second substitution to completion. Commercial sodium methoxide can also degrade by absorbing moisture and CO2 from the air, reducing its effective strength[1].

    • Increase Reaction Temperature: Carefully increase the reaction temperature in 5-10°C increments. Monitor for impurity formation via in-process controls (e.g., TLC or HPLC). Refluxing in methanol is a common strategy[2].

    • Extend Reaction Time: Monitor the reaction progress. Scale-up reactions often have different kinetics due to mass and heat transfer limitations and may require significantly longer reaction times than bench-scale experiments.

    • Solvent Considerations: While methanol is the standard solvent, in some cases, a higher boiling point solvent like DMSO can be used as an additive to facilitate the reaction, though this complicates downstream processing.

Q2: The methoxylation reaction is highly exothermic and becomes difficult to control at a larger scale. How can I manage the thermal risk?

A2: The reaction of sodium methoxide in methanol, especially with acidic protons or during the initial phase of the SNAr reaction, can be very exothermic[1][3]. Proper thermal management is critical for safety and to prevent runaway reactions that lead to side products.

  • Causality: The dissolution and reaction of a strong base like sodium methoxide is thermodynamically favorable and releases significant heat.

  • Mitigation Strategies:

    • Controlled Reagent Addition: Instead of adding the sodium methoxide all at once, add it portion-wise or as a solution in methanol via a dropping funnel. This allows the cooling system to keep pace with the heat generation.

    • Reverse Addition: Consider adding the solution of the dihalopyridine substrate to the sodium methoxide solution in methanol.

    • Adequate Cooling: Ensure your reactor is equipped with a sufficiently powerful cooling system. Perform a safety assessment to understand the maximum heat output (Qrx) before scaling up.

    • Dilution: Increasing the solvent volume can help buffer the heat generated, although this may impact reaction kinetics and vessel occupancy.

ParameterBench-Scale (1 L)Pilot-Scale (100 L)Recommended Action
Addition Time 10-15 minutes2-4 hoursImplement slow, controlled addition.
Max Temp (Tmax) 65°C65°CMonitor internal temperature closely; do not exceed setpoint.
Cooling Ice bathChiller unitEnsure chiller capacity is sufficient for the reaction's thermal load.

Q3: I'm observing low yields and a dark, tar-like appearance in my reaction mixture. What are the potential causes?

A3: Dark coloration and low yield often point to decomposition and side reactions, which are exacerbated by high temperatures and impurities.

  • Causality: Pyridine derivatives can be susceptible to polymerization or decomposition under harsh basic conditions and high heat. The presence of oxygen can also lead to oxidative side products.

  • Troubleshooting Steps:

    • Inert Atmosphere: Ensure the reaction is conducted under an inert atmosphere (Nitrogen or Argon) to prevent air-oxidation of electron-rich intermediates[4].

    • Purity of Starting Materials: Verify the purity of your 2,6-dihalopyridine precursor. Impurities can catalyze decomposition pathways.

    • Temperature Control: Overheating is a primary cause of tar formation. Maintain strict temperature control as outlined in A2.

    • Sodium Methoxide Quality: Use high-quality, dry sodium methoxide. Sodium hydroxide contamination, from the reaction of NaOMe with water, can promote different, undesirable side reactions[1].

Category B: Challenges in the Esterification Step

Q5: My Fischer esterification is not reaching completion, leaving unreacted 2,6-dimethoxyisonicotinic acid. How can I improve the conversion?

A5: Fischer esterification is an equilibrium-limited reaction. To achieve high conversion, the equilibrium must be shifted towards the product side.

  • Causality: The reaction produces water as a byproduct. According to Le Chatelier's principle, the accumulation of water will drive the reaction backward, hydrolyzing the ester back to the carboxylic acid.

  • Strategies to Drive Completion:

    • Use a Large Excess of Methanol: Using methanol as the reaction solvent effectively increases the concentration of one of the reactants, pushing the equilibrium forward[5][6].

    • Water Removal: On a larger scale, a Dean-Stark trap can be used with a co-solvent (like toluene) to azeotropically remove water as it is formed.

    • Increase Catalyst Loading: A higher concentration of the acid catalyst (e.g., sulfuric acid or p-toluenesulfonic acid) can increase the reaction rate, helping it reach equilibrium faster. A typical loading is 5-10 mol%.

Q6: I am using thionyl chloride (SOCl₂) to form the acid chloride before esterification, but I'm concerned about product stability and handling hazards at scale. Are there better alternatives?

A6: While effective, SOCl₂ is highly corrosive and produces HCl and SO₂ gases, posing significant challenges for scale-up. Milder and safer alternatives are often preferred in a manufacturing environment.

  • Causality: The pyridine nitrogen can be protonated by the HCl generated in situ, which can sometimes lead to side reactions or solubility issues[7].

  • Recommended Alternatives:

    • Fischer Esterification: As discussed in Q5, this is the most common and atom-economical method for this specific substrate[5].

    • Other Activating Agents: Reagents like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with DMAP (4-Dimethylaminopyridine) can activate the carboxylic acid for esterification under mild conditions. However, these are more expensive and generate stoichiometric byproducts (DCU or EDU) that must be removed.

    • Trimethylsilyldiazomethane (TMS-DCM): This reagent provides rapid and clean esterification at room temperature but is hazardous and expensive, typically reserved for small-scale, high-value applications.

Category C: Purification and Isolation Issues

Q8: How can I efficiently remove unreacted 2,6-dimethoxyisonicotinic acid from the final ester product?

A8: The acidic nature of the starting material allows for a straightforward separation from the neutral ester product via an acid-base extraction.

  • Causality: The carboxylic acid is readily deprotonated by a mild base to form a water-soluble carboxylate salt, while the methyl ester remains in the organic phase.

  • Purification Protocol:

    • After the reaction, neutralize the excess acid catalyst with a base like sodium carbonate or bicarbonate.

    • Distill off the bulk of the methanol.

    • Dissolve the residue in a water-immiscible organic solvent (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with a saturated aqueous solution of sodium bicarbonate. The unreacted carboxylic acid will move into the aqueous layer as its sodium salt.

    • Separate the layers and wash the organic layer with brine to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo to obtain the crude ester.

Purification_Logic start Crude Product in Organic Solvent wash Wash with aq. NaHCO3 start->wash separate Separate Layers wash->separate organic_layer Organic Layer Methyl Ester separate->organic_layer Desired aqueous_layer Aqueous Layer Sodium 2,6-dimethoxyisonicotinate separate->aqueous_layer Impurity dry_concentrate Dry & Concentrate organic_layer->dry_concentrate final_product Purified Ester dry_concentrate->final_product

Sources

Technical Support Center: Condensation Reactions of Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and troubleshooting of condensation reactions involving Methyl 2,6-dimethoxyisonicotinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of these reactions, ensuring successful outcomes and facilitating the development of novel compounds. As your partner in science, we aim to provide not just protocols, but a deeper understanding of the reaction mechanisms and the causality behind common experimental challenges.

Introduction to the Reaction

This compound is an electron-deficient heterocyclic ester. Lacking α-hydrogens, it cannot self-condense or act as a nucleophile in its enolate form. Consequently, it serves exclusively as an electrophilic partner in crossed condensation reactions. The most common transformations are variants of the Claisen or Knoevenagel condensations, where it reacts with an "active methylene compound"—a molecule containing a CH₂ group flanked by two electron-withdrawing groups (Z and Z').[1][2][3]

The general scheme involves the deprotonation of the active methylene compound by a suitable base to form a nucleophilic enolate, which then attacks the electrophilic carbonyl carbon of the isonicotinate ester. The subsequent collapse of the tetrahedral intermediate and elimination of a methoxide leaving group yields the desired β-dicarbonyl or related product. The success of this reaction hinges on careful control of reaction parameters to favor this pathway over potential side reactions.

Troubleshooting Guide

This section addresses specific issues encountered during the condensation reaction in a practical question-and-answer format.

Issue 1: Low to No Yield of the Desired Product

Question: My reaction shows a significant amount of unreacted starting material, or a complex mixture with very little desired product. What are the likely causes and how can I fix this?

Answer: This is the most prevalent issue and typically points to one of three areas: the base, the reaction conditions, or the reagents themselves.

Causality & Explanation:

The entire reaction is driven by the formation of a stable enolate from your active methylene partner. If the base is not strong enough to deprotonate this compound sufficiently, the reaction will not initiate. Furthermore, the key driving force for Claisen-type condensations is the final, irreversible deprotonation of the newly formed β-dicarbonyl product.[4][5] This requires a stoichiometric amount of base. If the base is consumed by moisture or other side reactions, this crucial final step cannot occur, and the equilibrium will favor the starting materials.[5][6]

Troubleshooting Steps & Solutions:

  • Assess Your Base:

    • Strength and Type: For active methylene compounds like malonates or β-ketoesters, an alkoxide base like sodium ethoxide (NaOEt) or sodium methoxide (NaOMe) is often sufficient. However, for less acidic partners, a stronger, non-nucleophilic base such as Sodium Hydride (NaH) or Lithium Diisopropylamide (LDA) is required to drive the initial deprotonation.[7] Using a very strong base can make the initial deprotonation essentially irreversible, pushing the reaction forward.[4]

    • Freshness and Purity: Bases like NaH can be deactivated by atmospheric moisture. Use freshly opened reagents or material that has been stored under inert gas. Similarly, alkoxide solutions can degrade. Titrate older solutions or prepare them fresh.

    • Stoichiometry: This is not a catalytic reaction. You need at least one full equivalent of base to deprotonate the active methylene compound and then to deprotonate the final product, which drives the equilibrium.[6][8] Using a slight excess (e.g., 1.1 equivalents) is often beneficial.

  • Ensure Anhydrous Conditions:

    • Water will quench the base and the enolate intermediate. Dry all glassware thoroughly in an oven before use. Use anhydrous solvents, dispensed from a solvent purification system or freshly distilled over a suitable drying agent. Perform the reaction under an inert atmosphere (Nitrogen or Argon).

  • Optimize Reaction Temperature:

    • While many condensations proceed at room temperature, some systems require heating to overcome activation energy barriers.[9] If your reaction is sluggish, consider gently warming it (e.g., to 40-60 °C). For very unreactive substrates, a higher boiling point aprotic polar solvent like DMF or DMSO might be necessary.[9] Monitor for thermal decomposition of your starting materials or product.

Issue 2: Formation of Significant Byproducts

Question: My TLC/LC-MS analysis shows multiple spots/peaks. Besides my starting materials and product, what are these impurities and how do I prevent them?

Answer: The formation of byproducts usually results from competing reaction pathways, such as self-condensation of your active methylene partner or transesterification.

Causality & Explanation:

  • Self-Condensation: If you use an ester as your active methylene partner (e.g., ethyl acetate), it can self-condense to form a β-keto ester (e.g., ethyl acetoacetate). This competes directly with the desired crossed Claisen condensation.

  • Transesterification: If you use an alkoxide base that does not match the alkyl group of your ester partner (e.g., using sodium methoxide with ethyl acetate), you can scramble the ester groups, leading to a mixture of products.[4][5][10]

  • Hydrolysis: The presence of water can lead to the hydrolysis of the ester starting materials or the β-dicarbonyl product, especially under basic conditions, forming carboxylic acids.[11][12]

Troubleshooting Steps & Solutions:

  • Prevent Self-Condensation: This is less of a concern when using this compound, as it is the non-enolizable partner. The key is to add the enolizable partner slowly to a mixture of the base and the isonicotinate ester. This ensures that the generated enolate reacts with the more electrophilic isonicotinate rather than another molecule of itself.

  • Avoid Transesterification:

    • Match Your Base: When using an ester as the active methylene partner, always match the alkoxide base to the ester's alcohol group (e.g., use Sodium Ethoxide with Ethyl Acetate).[5]

    • Use a Non-Nucleophilic Base: The best way to avoid this issue entirely is to use a non-nucleophilic base like NaH or LDA. These bases deprotonate without the risk of acting as a nucleophile.[5][8]

  • Control for Hydrolysis: As mentioned in Issue 1, strictly anhydrous conditions are critical.

Troubleshooting_Flowchart Start Reaction Outcome? LowYield Low or No Yield Start->LowYield < 80% SM remaining Byproducts Significant Byproducts Start->Byproducts Multiple spots/peaks Success High Yield, Clean Product Start->Success Clean conversion CheckBase Check Base (Strength, Stoichiometry, Freshness) LowYield->CheckBase Is base appropriate? CheckSelfCond Self-Condensation? Byproducts->CheckSelfCond Partner is an ester? CheckTransester Transesterification? Byproducts->CheckTransester Using alkoxide base? CheckHydrolysis Hydrolysis? Byproducts->CheckHydrolysis Water present? CheckConditions Check Conditions (Anhydrous? Temp?) CheckBase->CheckConditions Yes Sol_Base Use fresh, strong base (NaH, LDA) Use >1.0 equivalent CheckBase->Sol_Base CheckReagents Check Reagent Purity CheckConditions->CheckReagents Yes Sol_Conditions Dry glassware/solvents Run under N2/Ar Optimize temperature CheckConditions->Sol_Conditions Sol_Reagents Verify SM purity via NMR/LCMS CheckReagents->Sol_Reagents CheckSelfCond->CheckTransester No Sol_SlowAdd Add enolizable partner slowly CheckSelfCond->Sol_SlowAdd CheckTransester->CheckHydrolysis No Sol_MatchBase Match alkoxide to ester OR use non-nucleophilic base (NaH) CheckTransester->Sol_MatchBase CheckHydrolysis->Sol_Conditions

Caption: A decision tree for troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the general reaction mechanism?

A: The reaction proceeds via a nucleophilic acyl substitution mechanism, specifically a Claisen-type condensation.[6][13][14]

  • Enolate Formation: A base removes an acidic α-proton from the active methylene compound to generate a resonance-stabilized enolate ion.

  • Nucleophilic Attack: The enolate anion attacks the electrophilic carbonyl carbon of this compound, forming a tetrahedral intermediate.

  • Elimination: The tetrahedral intermediate collapses, reforming the carbonyl double bond and expelling the methoxide (-OCH₃) as a leaving group.

  • Deprotonation (Driving Force): The resulting β-dicarbonyl product is more acidic than the starting active methylene compound. The alkoxide base present in the mixture rapidly and irreversibly deprotonates it, shifting the overall equilibrium to favor the product.[5]

  • Acidic Workup: An acidic workup is required to neutralize the enolate and any remaining base, yielding the final neutral product.[13]

Claisen_Mechanism General Mechanism of Condensation cluster_step1 1. Enolate Formation cluster_step2 2. Nucleophilic Attack cluster_step3 3. Elimination cluster_step4 4. Irreversible Deprotonation cluster_step5 5. Acidic Workup A Active Methylene Compound (Z-CH₂-Z') + Base B Resonance-Stabilized Enolate A->B Deprotonation D Tetrahedral Intermediate B->D Attack on C=O C This compound C->D E β-Dicarbonyl Product + MeO⁻ D->E Collapse & Expel MeO⁻ F Product Enolate (Stable) E->F Driving Force G Final Neutral Product F->G Protonation (H₃O⁺)

Caption: Step-wise mechanism of the condensation reaction.

Q2: How do I choose the right base and solvent?

A: The choice is critical and depends on the pKa of your active methylene compound. The base's conjugate acid should have a higher pKa than the active methylene compound.

BaseTypical Use CaseSolvent CompatibilityProsCons
Sodium Hydride (NaH) General purpose, excellent for most active methylene compounds.THF, DMF, DioxaneNon-nucleophilic, strong, drives reaction wellFlammable solid, requires careful handling, can be slow to react.
LDA For weakly acidic partners or when kinetic control is needed.THF, HexanesVery strong, non-nucleophilic, fastRequires low temp (-78 °C), must be prepared fresh or titrated.
Sodium Ethoxide (NaOEt) For partners like diethyl malonate or ethyl acetoacetate.Ethanol, THFInexpensive, easy to handle in solutionNucleophilic (risk of transesterification), moderately strong.
Potassium t-Butoxide Good for sterically hindered substrates.t-Butanol, THFStrong, bulky (less nucleophilic than NaOEt)Can be sterically hindering itself.

Solvent Choice: The solvent must be aprotic (unless it's the conjugate acid of an alkoxide base, e.g., ethanol for NaOEt) and able to dissolve the starting materials and intermediates.

  • THF: Excellent general-purpose solvent. Aprotic, dissolves many organics.

  • DMF/DMSO: High-boiling polar aprotic solvents. Use when higher temperatures are needed to drive the reaction.[9] Can be difficult to remove during workup.

  • Toluene/Dioxane: Non-polar aprotic solvents, can be useful for specific substrates.

Q3: How should I monitor the reaction's progress?

A: Thin-Layer Chromatography (TLC) is the most common method. Co-spot your starting materials against the reaction mixture. The disappearance of the limiting reagent and the appearance of a new, typically more polar spot (due to the β-dicarbonyl), indicates progress. LC-MS is also highly effective for providing more definitive evidence of product formation and identifying any major byproducts.

Q4: What is a standard purification protocol?

A:

  • Quench: Carefully quench the reaction by pouring it into a cold, dilute acid solution (e.g., 1M HCl or saturated NH₄Cl) to neutralize the base and protonate the product enolate.

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., Ethyl Acetate, Dichloromethane).

  • Wash: Wash the combined organic layers with water and then brine to remove any remaining inorganic salts.

  • Dry & Concentrate: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude product is typically purified by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes or a similar solvent system. Recrystallization may also be an option for highly crystalline products.

Experimental Protocols

Protocol 1: General Procedure for Condensation using Sodium Hydride (NaH)

This protocol is a robust starting point for the reaction between this compound and a generic active methylene compound (AMC).

Materials:

  • This compound (1.0 equiv)

  • Active Methylene Compound (e.g., Diethyl Malonate) (1.1 equiv)

  • Sodium Hydride (60% dispersion in mineral oil) (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aq. NH₄Cl solution

  • Ethyl Acetate

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • Setup: Under an inert atmosphere (N₂ or Ar), add NaH (1.2 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser.

  • Wash NaH: Wash the NaH with anhydrous hexanes (2x) to remove the mineral oil, carefully decanting the hexanes via cannula. Dry the NaH in situ under a stream of inert gas.

  • Add Solvent & AMC: Add anhydrous THF to the flask, cool the suspension to 0 °C in an ice bath. Dissolve the Active Methylene Compound (1.1 equiv) in anhydrous THF and add it dropwise to the NaH suspension via the dropping funnel over 15 minutes.

  • Enolate Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. Hydrogen gas evolution should be observed.

  • Add Ester: Dissolve this compound (1.0 equiv) in anhydrous THF and add it dropwise to the reaction mixture at room temperature.

  • Reaction: Stir the reaction at room temperature (or heat to reflux if necessary) and monitor by TLC until the isonicotinate starting material is consumed (typically 2-12 hours).

  • Workup: Cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction & Purification: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude oil or solid by flash column chromatography.

References

  • BYJU'S. (n.d.). Claisen Condensation Mechanism. Retrieved from [Link]

  • Making Molecules. (2024). Aldol-like Reactions. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.7: The Claisen Condensation Reaction. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). 23.9: The Claisen Condensation Reactions of Esters. Retrieved from [Link]

  • Reissig, H.-U., & Zimmer, R. (n.d.). SYNTHESIS AND REACTIVITY OF PYRIDIN-4-OLS BASED ON THE THREE-COMPONENT REACTION OF ALKOXYALLENES, NITRILES AND CARBOXYLIC ACIDS. Retrieved from [Link]

  • ResearchGate. (n.d.). Optimization of the Condensation Reaction. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

  • ACS. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Retrieved from [Link]

  • YouTube. (2018). Claisen Condensation Reaction Mechanism. Retrieved from [Link]

  • Master Organic Chemistry. (2020). Claisen Condensation and Dieckmann Condensation. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reactions of Nitriles. Retrieved from [Link]

  • Wikipedia. (n.d.). Claisen condensation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]

  • eGyanKosh. (n.d.). ACTIVE METHYLENE COMPOUNDS. Retrieved from [Link]

  • EaseToLearn.com. (n.d.). Active methylene compounds. Retrieved from [Link]

  • Scribd. (n.d.). Active methylene compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. Retrieved from [Link]

Sources

Stability issues of Methyl 2,6-dimethoxyisonicotinate under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability of Methyl 2,6-dimethoxyisonicotinate

Welcome to the technical support guide for this compound. This document is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile pyridine derivative in their work. We will address common stability challenges encountered during synthetic manipulations, particularly under acidic and basic conditions, providing expert insights, troubleshooting protocols, and validated analytical methods to ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the handling, storage, and fundamental stability of this compound.

Q1: What is the general stability of this compound under standard laboratory conditions?

A1: this compound is a solid that is chemically stable under standard ambient temperature and pressure.[1] However, like most esters, it is susceptible to hydrolysis over extended periods, especially if exposed to atmospheric moisture. The electron-withdrawing nature of the pyridine ring nitrogen atom makes the ester carbonyl group susceptible to nucleophilic attack.

Q2: What are the optimal long-term storage conditions for this compound?

A2: For optimal long-term stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place.[1] Refrigeration at 2-8°C is strongly recommended to minimize the rate of potential degradation.[1] For sensitive applications, storage under an inert atmosphere (e.g., argon or nitrogen) is advisable to prevent moisture- and air-mediated degradation.

Q3: What are the primary degradation products I should expect under acidic or basic conditions?

A3: The primary and most anticipated degradation pathway is the hydrolysis of the methyl ester group.

  • Under acidic conditions , the product is 2,6-dimethoxyisonicotinic acid.[2]

  • Under basic conditions , the product is the corresponding carboxylate salt (e.g., sodium 2,6-dimethoxyisonicotinate), which upon acidic workup yields 2,6-dimethoxyisonicotinic acid.[2]

Q4: Are there any visual indicators of degradation in my sample?

A4: While this compound is a stable solid, degradation may not always present obvious visual cues. However, you should be cautious if you observe a change in color, clumping of the solid (indicating moisture absorption), or a significant deviation in its melting point. The most reliable method to assess purity and detect degradation is through analytical techniques like HPLC, LC-MS, or TLC.

Section 2: Troubleshooting Guide for Experimental Stability Issues

This guide provides solutions to specific problems you may encounter during reactions involving this compound.

Issue 1: Incomplete Reaction During Acid-Catalyzed Hydrolysis

  • Problem: "I am attempting to hydrolyze the ester to the corresponding carboxylic acid using aqueous HCl or H₂SO₄, but my reaction is slow, and I recover a significant amount of starting material even after prolonged heating. What is causing this?"

  • Analysis & Solution: Acid-catalyzed ester hydrolysis is a reversible equilibrium-driven process.[3] To drive the reaction to completion, you must shift the equilibrium towards the products, as dictated by Le Châtelier's principle.

    • Causality: The presence of methanol as a product can allow the reverse reaction (Fischer esterification) to occur, preventing full conversion. Insufficient water or catalyst can also lead to slow reaction rates.

    • Troubleshooting Steps:

      • Increase Water Concentration: Use a large excess of water in your reaction mixture. This shifts the equilibrium towards the hydrolysis products. A solvent system like dioxane/water or THF/water can be used to ensure solubility.

      • Ensure Sufficient Catalyst: Use a catalytic amount of a strong acid (e.g., 0.1-0.5 equivalents of H₂SO₄ or a higher concentration of aqueous HCl).

      • Increase Temperature: Heating the reaction mixture (e.g., reflux) is typically necessary to achieve a reasonable reaction rate.

      • Monitor Progress: Track the disappearance of the starting material by TLC or HPLC. If the reaction stalls, consider adding more water or extending the reaction time.

Issue 2: Difficulty Isolating the Carboxylic Acid Product After Saponification

  • Problem: "I performed a base-catalyzed hydrolysis (saponification) with NaOH, and my starting material was fully consumed. However, after acidifying the workup to precipitate my product, I get an oil, a very fine precipitate that is hard to filter, or nothing at all."

  • Analysis & Solution: The product, 2,6-dimethoxyisonicotinic acid, is an amino acid analog (a pyridine carboxylic acid) and can exhibit zwitterionic character and complex solubility profiles in aqueous media.[4]

    • Causality: The issue often lies in the pH of the workup. Simply acidifying to a very low pH (e.g., pH 1) may result in the formation of the highly water-soluble hydrochloride salt of the pyridine nitrogen. The product is least soluble at its isoelectric point (pI), which may be in the mildly acidic range (typically pH 3-5).

    • Troubleshooting Steps:

      • Careful pH Adjustment: After the reaction, cool the mixture in an ice bath. Slowly add aqueous acid (e.g., 1M HCl) dropwise with vigorous stirring. Monitor the pH with a pH meter or pH paper. Look for the pH at which precipitation is maximal.

      • "Salting Out": If the product remains soluble, try adding a saturated solution of NaCl to the aqueous layer to decrease the solubility of the organic product.[4]

      • Solvent Extraction: If precipitation is not effective, adjust the pH to the optimal point for precipitation and then perform an extraction with an organic solvent like ethyl acetate or a mixture of chloroform/isopropanol. The zwitterionic nature might require a more polar solvent than expected.

      • Evaporation: As a last resort, if the product is the only non-volatile component, you can neutralize the solution, evaporate the water (azeotroping with ethanol or toluene can help), and then purify the resulting solid residue.[4]

Issue 3: Appearance of Unexpected Byproducts

  • Problem: "During a reaction under harsh acidic or basic conditions, my LC-MS shows a peak corresponding to the desired product but also other unexpected masses. What could they be?"

  • Analysis & Solution: While ester hydrolysis is the primary degradation pathway, the methoxy groups on the electron-deficient pyridine ring can also react under forcing conditions.

    • Causality:

      • Under Harsh Acidic Conditions (e.g., strong acid, high heat): It is possible to observe demethylation of one or both of the methoxy groups, leading to the formation of hydroxypyridine derivatives. This is generally a slower process than ester hydrolysis.

      • Under Harsh Basic Conditions: While less common for aryl methyl ethers, strong nucleophiles or bases at high temperatures could potentially lead to demethylation.

    • Troubleshooting Steps:

      • Use Milder Conditions: If byproducts are observed, reduce the reaction temperature or reaction time.

      • Choose Reagents Carefully: For saponification, use LiOH instead of NaOH or KOH, as it can sometimes be more selective and allow for lower reaction temperatures. For acid-catalyzed reactions, ensure you are not using excessively high concentrations of acid.

      • Characterize Byproducts: Use high-resolution mass spectrometry (HRMS) and NMR to identify the structure of the byproducts. This will confirm the degradation pathway and inform your optimization strategy.

Section 3: Protocols and Methodologies

These protocols provide a starting point for common transformations and analysis.

Protocol 3.1: Acid-Catalyzed Hydrolysis
  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1.0 eq) in a mixture of dioxane and water (e.g., 1:1 v/v).

  • Reagents: Add concentrated sulfuric acid (0.2 eq) to the solution.

  • Reaction: Heat the mixture to reflux (approx. 90-100°C) and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC (e.g., 50% Ethyl Acetate in Hexanes) or HPLC until the starting material is consumed (typically 4-12 hours).

  • Workup: Cool the reaction to room temperature. Carefully neutralize the mixture with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.

  • Isolation: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,6-dimethoxyisonicotinic acid.

Protocol 3.2: Base-Catalyzed Hydrolysis (Saponification)
  • Setup: In a round-bottom flask, suspend this compound (1.0 eq) in a mixture of methanol and water (e.g., 3:1 v/v).

  • Reagents: Add sodium hydroxide (1.5 eq) to the suspension.

  • Reaction: Stir the mixture at room temperature or gently heat to 50°C. The suspension should become a clear solution as the reaction proceeds.

  • Monitoring: Monitor by TLC or HPLC until the starting material is consumed (typically 1-3 hours).[5]

  • Workup: Concentrate the reaction mixture under reduced pressure to remove the methanol. Dilute the residue with water.

  • Isolation: Cool the aqueous solution in an ice bath and acidify dropwise with 1M HCl to the point of maximum precipitation (check pH, often around 3-4). Stir for 30 minutes in the ice bath, then collect the solid product by vacuum filtration. Wash the filter cake with cold water and dry under vacuum.

Data Summary: Typical Hydrolysis Conditions
ParameterAcid-Catalyzed HydrolysisBase-Catalyzed Hydrolysis (Saponification)
Reagents H₂SO₄ or HCl (catalytic)NaOH, KOH, or LiOH (stoichiometric)
Solvent Dioxane/H₂O, THF/H₂OMeOH/H₂O, EtOH/H₂O
Temperature 60-100°C (Reflux)25-60°C
Reaction Time 4-24 hours1-4 hours
Reversibility ReversibleIrreversible
Product Form Carboxylic AcidCarboxylate Salt (before workup)
Protocol 3.3: Analytical Method for Stability Monitoring by HPLC
  • Objective: To quantify the parent compound and its primary hydrolytic degradant, 2,6-dimethoxyisonicotinic acid.

  • Instrumentation: HPLC with UV detection.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18-20 min: 95% to 5% B

    • 20-25 min: 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 270 nm.

  • Expected Elution: The more polar carboxylic acid will elute earlier than the methyl ester starting material.

Section 4: Mechanistic Insights & Visual Guides

Understanding the underlying mechanisms is key to controlling the stability and reactivity of your compound.

Acid_Hydrolysis cluster_0 Step 1: Carbonyl Activation cluster_1 Step 2: Nucleophilic Attack cluster_2 Step 3: Proton Transfer cluster_3 Step 4: Elimination & Regeneration Ester This compound ProtonatedEster Protonated Ester (More Electrophilic) Ester->ProtonatedEster + H⁺ Tetrahedral1 Tetrahedral Intermediate ProtonatedEster->Tetrahedral1 + H₂O Tetrahedral2 Protonated Methanol Intermediate Tetrahedral1->Tetrahedral2 Intramolecular H⁺ Transfer Acid 2,6-Dimethoxyisonicotinic Acid Tetrahedral2->Acid - CH₃OH - H⁺

Diagram 4.1: Reaction pathway for acid-catalyzed ester hydrolysis.

Basic_Hydrolysis cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Elimination cluster_2 Step 3: Deprotonation (Irreversible) cluster_3 Step 4: Acidic Workup Ester This compound Tetrahedral Tetrahedral Intermediate (Alkoxide) Ester->Tetrahedral + OH⁻ Acid Carboxylic Acid Tetrahedral->Acid - CH₃O⁻ Carboxylate Carboxylate Salt Acid->Carboxylate + CH₃O⁻ - CH₃OH FinalAcid Final Product Carboxylate->FinalAcid + H₃O⁺

Diagram 4.2: Reaction pathway for base-catalyzed hydrolysis (saponification).

Troubleshooting_Flowchart decision decision issue issue solution solution start Stability Issue Encountered check_reaction Is the reaction incomplete? start->check_reaction check_workup Is product isolation difficult? check_reaction->check_workup No issue_acid Incomplete Acidic Hydrolysis check_reaction->issue_acid Yes (Acidic) issue_base Incomplete Saponification check_reaction->issue_base Yes (Basic) check_purity Are byproducts observed? check_workup->check_purity No issue_isolate Poor Product Recovery check_workup->issue_isolate Yes issue_byproducts Unexpected Peaks in LC-MS check_purity->issue_byproducts Yes solution_acid Increase H₂O excess Increase temperature Add more catalyst issue_acid->solution_acid solution_base Increase temperature Ensure >1 eq. base issue_base->solution_base solution_isolate Adjust pH carefully to pI Use solvent extraction Try 'salting out' issue_isolate->solution_isolate solution_byproducts Use milder conditions (lower temp/time) Characterize byproducts issue_byproducts->solution_byproducts

Diagram 4.3: Troubleshooting logic for stability issues.

References

  • Sigma-Aldrich. (2023). Safety Data Sheet: this compound.
  • Fessenden, R. J., & Fessenden, J. S. (1982). Organic Chemistry. Willard Grant Press.
  • Snyder, L. R., Kirkland, J. J., & Glajch, J. L. (1997). Practical HPLC Method Development. John Wiley & Sons.
  • Solomons, T. W. G., & Fryhle, C. B. (2011). Organic Chemistry, 10th Edition. John Wiley & Sons.
  • Khan Academy. (2014). Acid-catalyzed ester hydrolysis. Retrieved from [Link].

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2009). Introduction to Spectroscopy. Cengage Learning.
  • University of Calgary. (n.d.). Hydrolysis of Esters. Retrieved from [Link].

  • BenchChem. (2025). Technical Support Center: Stabilizing 3-Methylocta-2,6-dienal.
  • Deady, L. W., & Finlayson, W. L. (1983). Catalysis by α-substituted pyridines in the hydrolysis of aryl acetates and acetic anhydride. Australian Journal of Chemistry, 36(10), 1951-1959.
  • ResearchGate. (2017). How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? Retrieved from [Link].

Sources

Technical Support Center: Purification of Crude Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) concerning the removal of impurities from crude Methyl 2,6-dimethoxyisonicotinate. Our focus is on providing practical, experience-driven advice to overcome common challenges encountered during the purification of this important chemical intermediate.

Introduction to Purification Challenges

This compound is a key building block in the synthesis of various pharmaceutical compounds. Its purity is paramount for the success of subsequent synthetic steps and the quality of the final active pharmaceutical ingredient (API). The synthesis of this compound, often commencing from 2,6-lutidine, involves a multi-step process including oxidation and esterification, which can introduce a variety of impurities. These may include unreacted starting materials, intermediates, and byproducts from side reactions. This guide will equip you with the necessary knowledge to effectively purify your crude product.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound synthesized from 2,6-lutidine?

A1: When synthesizing this compound from 2,6-lutidine, you can anticipate several potential impurities. The primary synthetic route involves the oxidation of 2,6-lutidine to 2,6-pyridinedicarboxylic acid, followed by esterification and subsequent methoxylation.[1][2] Common impurities include:

  • Unreacted 2,6-lutidine: The starting material for the synthesis.[3][4][5][6]

  • 2,6-Pyridinedicarboxylic acid: The intermediate product from the oxidation of 2,6-lutidine.[1][2]

  • Mono-esterified intermediate: 6-carbomethoxy-2-pyridinecarboxylic acid, resulting from incomplete esterification.

  • Byproducts from oxidation: Over-oxidation or side reactions can lead to various pyridine derivatives.[1]

  • Residual solvents and reagents: Solvents used in the reaction and workup, as well as any remaining reagents.

Q2: My crude product is a dark-colored oil. How can I get it to crystallize?

A2: Oiling out is a common issue, especially when impurities are present that depress the melting point of the mixture. Here are several strategies to induce crystallization:

  • Solvent Selection: The choice of solvent is critical. For recrystallization of polar compounds like this compound, a polar solvent in which the compound is soluble at high temperatures and sparingly soluble at low temperatures is ideal. A common and effective system is a mixture of methanol and water.

  • Gradual Cooling: Allow the hot, saturated solution to cool slowly to room temperature, and then transfer it to an ice bath or refrigerator. Rapid cooling can promote oiling out.

  • Scratching: Use a glass rod to gently scratch the inside of the flask at the air-solvent interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

  • Seeding: If you have a small amount of pure, crystalline product, add a single seed crystal to the cooled, supersaturated solution to initiate crystallization.

  • Trituration: If the oil is persistent, you can try to solidify it by adding a non-polar solvent like hexane and scratching vigorously with a spatula. This can sometimes induce crystallization or at least produce a solid that can be more easily purified.

Q3: I'm seeing multiple spots on my TLC after column chromatography. What could be going wrong?

A3: Co-elution or the appearance of new spots after chromatography can be frustrating. Here are some potential causes and solutions:

  • Inappropriate Solvent System: The chosen eluent may not have sufficient resolving power for your mixture. It's crucial to optimize the solvent system using TLC before running the column. For a compound of this polarity, a good starting point is a mixture of a non-polar solvent like hexane or petroleum ether with a more polar solvent like ethyl acetate or dichloromethane.[7]

  • Compound Degradation on Silica Gel: Pyridine derivatives can sometimes be sensitive to the acidic nature of silica gel. This can lead to streaking on the TLC plate and decomposition during column chromatography. To mitigate this, you can deactivate the silica gel by pre-treating it with a small amount of a non-nucleophilic base like triethylamine mixed with your eluent.

  • Overloading the Column: Loading too much crude material onto the column can lead to broad bands and poor separation. A general rule of thumb is to use a silica gel to crude product ratio of at least 30:1 (w/w).

  • Pi-Stacking Interactions: Aromatic compounds can sometimes co-elute due to pi-stacking interactions. Adding a small amount of an aromatic solvent like toluene to your mobile phase can help disrupt these interactions and improve separation.[8]

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Product "oils out" instead of crystallizing. - Solution is too concentrated.- Cooling is too rapid.- High impurity level depressing the melting point.- Add a small amount of hot solvent to redissolve the oil and allow for slower cooling.- Try a different solvent or solvent pair.- Use a seed crystal to induce crystallization.
Low recovery of purified product. - Too much solvent was used.- The product is significantly soluble in the cold solvent.- Premature crystallization during hot filtration.- Use the minimum amount of hot solvent necessary for dissolution.- Ensure the solution is thoroughly cooled before filtration.- Preheat the filtration apparatus to prevent premature crystallization.
Crystals are colored despite recrystallization. - Colored impurities are co-crystallizing with the product.- Perform a charcoal treatment on the hot solution before filtration to adsorb colored impurities.
No crystals form upon cooling. - The solution is not supersaturated.- Nucleation is inhibited.- Evaporate some of the solvent to increase the concentration.- Scratch the inside of the flask with a glass rod.- Add a seed crystal.
Flash Column Chromatography Troubleshooting
Problem Potential Cause(s) Recommended Solution(s)
Poor separation of spots (co-elution). - Inappropriate eluent system.- Column overloading.- Pi-stacking of aromatic compounds.- Optimize the eluent system using TLC to achieve a good separation of Rf values.- Use a higher ratio of silica gel to crude product.- Consider adding a small percentage of toluene to the eluent.[8]
Streaking of spots on TLC/column. - Compound is too polar for the eluent.- Compound is degrading on the silica gel.- Increase the polarity of the eluent.- Deactivate the silica gel by adding a small amount of triethylamine to the eluent.
Compound is not eluting from the column. - Eluent is not polar enough.- Compound has decomposed on the column.- Gradually increase the polarity of the eluent (gradient elution).- Test the stability of your compound on a small amount of silica gel before running the column.
Cracks appearing in the silica bed. - Improper packing of the column.- Running the column dry.- Ensure the silica gel is packed uniformly as a slurry.- Always maintain a level of solvent above the silica bed.

Experimental Protocols

Purity Assessment by HPLC

A reliable HPLC method is essential for assessing the purity of your this compound.

Instrumentation and Conditions:

Parameter Specification
HPLC System Agilent 1260 Infinity II or equivalent with UV/Vis detector
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL

This is a general method and may require optimization for your specific sample and impurity profile.

Purification by Recrystallization
  • Dissolution: In a suitable flask, dissolve the crude this compound in a minimal amount of hot methanol.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Slowly add hot water to the methanol solution until the solution becomes slightly cloudy (the cloud point). Add a few drops of hot methanol to redissolve the cloudiness.

  • Cooling: Allow the flask to cool slowly to room temperature. Crystal formation should be observed. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold methanol/water (e.g., 1:1 v/v) to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Purification by Flash Column Chromatography
  • TLC Analysis: Determine an optimal solvent system using TLC. A good starting point is a mixture of hexane and ethyl acetate. The ideal system should give your product an Rf value of approximately 0.3.

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and carefully pack it into a column, ensuring there are no air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent like dichloromethane. Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin eluting the column with the chosen solvent system. Collect fractions and monitor their composition by TLC.

  • Fraction Pooling: Combine the fractions that contain the pure product.

  • Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.

Visualizing the Purification Workflow

ImpurityRemoval cluster_impurities Common Impurities cluster_methods Purification Methods Unreacted_Lutidine Unreacted 2,6-lutidine Polarity: Low Column_Chromatography {Flash Column Chromatography | (Hexane/Ethyl Acetate)} Unreacted_Lutidine->Column_Chromatography Effective Removal Diacid 2,6-Pyridinedicarboxylic acid Polarity: High Recrystallization {Recrystallization | (Methanol/Water)} Diacid->Recrystallization Effective Removal (Insoluble in cold solvent) Monoester Mono-ester Intermediate Polarity: Medium-High Monoester->Column_Chromatography Good Separation Oxidation_Byproducts Oxidation Byproducts Polarity: Variable Oxidation_Byproducts->Column_Chromatography Effective for most

Caption: Relationship between impurities and purification methods.

References

  • BenchChem. (2025).
  • Wikipedia. (2023). 2,6-Lutidine. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route from 2,6-lutidine (9) to 2-methyl-6-alkylpiperidines. Retrieved from [Link]

  • BenchChem. (2025). A Comparative Guide to Confirming the Purity of Synthesized 2,3,6-Trimethoxyisonicotinaldehyde by HPLC. BenchChem.
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  • BenchChem. (2025).
  • Royal Society of Chemistry. (n.d.). Visible Light Photocatalytic Synthesis of Benzothiophenes - Supporting Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN103497152A - Method for preparing pyridine-2,6-dicarboxylic acid via liquid phase catalytic oxidation.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 22.53 MHz, DMSO-d6, experimental) (HMDB0000131). Retrieved from [Link]

  • Anant Pharmaceuticals Pvt. Ltd. (n.d.). CAS 108-48-5 2,6-Lutidine Impurity | Impurity Manufacturers & Suppliers India. Retrieved from [Link]

  • Merck Index. (n.d.). 2,6-Lutidine. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 2,6-dimethylpyridine. Retrieved from [Link]

  • Google Patents. (n.d.). CN1317268C - The preparation method of 2,6-lutidine.
  • ACS Publications. (n.d.). Vapor-phase oxidation of 2,6-lutidine to 2,6-pyridinedicarboxaldehyde. 2. Choice of catalyst and optimization of reaction conditions. Retrieved from [Link]

  • ResearchGate. (n.d.). Summary of experiment with 2,6-lutidine + MSA. Retrieved from [Link]

  • PubMed. (2026). Metal ligand cooperativity in the direct carboxylation and esterification of terminal alkynes by Cu-CNC complexes bearing 2,6-lutidine linkers. Retrieved from [Link]

  • BenchChem. (n.d.).
  • MDPI. (n.d.). Spectroscopic Characterization Using 1H and 13C Nuclear Magnetic Resonance and Computational Analysis of the Complex of Donepezil with 2,6-Methyl-β-Cyclodextrin and Hydroxy Propyl Methyl Cellulose. Retrieved from [Link]

  • Google Patents. (n.d.). CN104945312A - Preparation method of 2,6-dichlorine methyl pyridine hydrochloride.
  • Reddit. (2025). Co-Eluting compounds in Column chromatography : r/Chempros. Retrieved from [Link]

  • PubMed. (n.d.). Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. Retrieved from [Link]

  • National Institutes of Health. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US4518462A - Distillation process for purifying methyl methacrylate.
  • ResearchGate. (n.d.). Determination of the content of meptazinol (2-amino-6-methyl) - Benzoate hydrochloride by RP-HPLC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of Substituted 2,6-Dicyanoanilines and Related Compounds. A Review. Retrieved from [Link]

  • BenchChem. (n.d.). A Comparative Guide to the Validation of Analytical Methods for 2,6-Dihydroxy-3-methyl-4-methoxyacetophenone. BenchChem.
  • BenchChem. (n.d.). Technical Support Center: Column Chromatography of 2,4-Dichloro-1,5-dimethoxy-3-methylbenzene. BenchChem.
  • Reddit. (2025). Adding toluene/other aromatic to solvent system for flash chromatography to separate coeluting aromatic compounds : r/Chempros. Retrieved from [Link]

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Technical Support Center: Monitoring the Synthesis of Methyl 2,6-dimethoxyisonicotinate by TLC

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of Methyl 2,6-dimethoxyisonicotinate. Our focus is on the practical application of Thin-Layer Chromatography (TLC) as a primary method for monitoring reaction progress. This guide provides in-depth troubleshooting advice and frequently asked questions to address specific challenges you may encounter during your experiments.

Introduction to the Synthesis and TLC Monitoring

The synthesis of this compound, a key intermediate in pharmaceutical development, often proceeds through a multi-step pathway. A common and efficient route begins with the conversion of chelidamic acid to 2,6-dimethoxyisonicotinic acid, followed by a Fischer esterification to yield the final product.

Monitoring the progression of these reactions is crucial for optimizing yield, minimizing side products, and determining the appropriate time for reaction work-up.[1] TLC is an invaluable technique for this purpose, offering a rapid, cost-effective, and qualitative assessment of the reaction mixture's composition.[2] This guide will walk you through the nuances of using TLC to track the disappearance of starting materials and the appearance of intermediates and the final product.

Visualizing the Reaction Pathway

The following diagram illustrates the general workflow for the synthesis and the key stages where TLC monitoring is critical.

G cluster_0 Step 1: Methylation cluster_1 Step 2: Esterification cluster_2 TLC Monitoring Points A Chelidamic Acid (Starting Material) B 2,6-dimethoxyisonicotinic acid (Intermediate) A->B Methylating Agent (e.g., DMS, MeI) TLC1 TLC after Methylation B->TLC1 C 2,6-dimethoxyisonicotinic acid (Intermediate) D This compound (Product) C->D Methanol, Acid Catalyst (e.g., H2SO4) TLC2 TLC during Esterification D->TLC2

Caption: Workflow for the synthesis of this compound, highlighting TLC monitoring points.

Troubleshooting Guide

This section addresses specific problems you may encounter while monitoring your reaction with TLC. The solutions provided are based on established chromatographic principles and practical laboratory experience.

Problem Potential Cause(s) Recommended Solution(s) Scientific Rationale
All spots remain at the baseline (Rf ≈ 0) 1. Solvent system is not polar enough. [3] 2. Sample is not soluble in the mobile phase. 1. Increase the polarity of the eluent. Gradually add a more polar solvent (e.g., ethyl acetate or methanol) to your non-polar solvent (e.g., hexane).[4] 2. Ensure your spotting solvent is volatile and does not interfere with the chromatography. The components of the reaction mixture are too polar for the current mobile phase and are strongly adsorbed to the polar silica gel stationary phase. Increasing the eluent's polarity will increase its competition for the stationary phase, allowing the compounds to move up the plate.[3]
All spots are at the solvent front (Rf ≈ 1) 1. Solvent system is too polar. [3]1. Decrease the polarity of the eluent. Increase the proportion of the non-polar solvent (e.g., hexane) in your mobile phase.[4]The compounds have a very low affinity for the stationary phase and are being carried up the plate with the solvent front. A less polar eluent will increase the interaction of the compounds with the silica gel, leading to better separation.[3]
Streaking or smearing of spots 1. Sample is too concentrated (overloaded). [5] 2. The compound is acidic or basic. [5] 3. The sample is not fully dissolved. 4. High boiling point reaction solvent (e.g., DMF, DMSO) is present. [6]1. Dilute the sample before spotting. [5] 2. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent. For this synthesis, a small amount of acetic acid can improve the spot shape of the carboxylic acid intermediates.[5] 3. Ensure the sample is fully dissolved in the spotting solvent. 4. After spotting, place the TLC plate under high vacuum for a few minutes before developing. [6]Overloading the plate leads to a "tailing" effect as the stationary phase becomes saturated.[5] Acidic or basic compounds can interact with the silica gel in a non-ideal way, causing streaking; adding a modifier to the eluent can suppress this interaction. High boiling point solvents can interfere with the chromatography, and removing them before development is crucial.[6]
Spots are very faint or not visible 1. Sample is too dilute. 2. The compound does not absorb UV light. 3. The chosen stain is not effective for the compounds. 1. Concentrate the sample or spot multiple times in the same location, allowing the solvent to dry between applications. 2. Use a chemical stain for visualization. (See Visualization Techniques section). 3. Try a more universal stain like potassium permanganate or phosphomolybdic acid. [7]Not all organic compounds are UV-active.[8] Staining techniques rely on chemical reactions to produce colored spots and are often more sensitive and universal than UV visualization.[7]
Reactant and product spots have very similar Rf values 1. The polarity of the reactant and product are very similar. 2. The chosen solvent system does not provide adequate resolution. 1. Try a different solvent system with a different selectivity. For example, if you are using a hexane/ethyl acetate system, try a dichloromethane/methanol system.[9] 2. Run a longer TLC plate to increase the separation distance. 3. Use a co-spot lane to confirm if the spots are indeed different. [6]Different solvent systems can interact with the compounds in unique ways, leading to better separation even for compounds with similar polarities.[9] A co-spot, where the starting material and reaction mixture are spotted in the same lane, can help to resolve two closely running spots.[6]

Frequently Asked Questions (FAQs)

Q1: What is a good starting solvent system for monitoring the synthesis of this compound?

A good starting point is a mixture of hexane and ethyl acetate.[3] Due to the significant difference in polarity between the starting material (chelidamic acid), the intermediate (2,6-dimethoxyisonicotinic acid), and the final product (this compound), you will likely need to adjust the solvent system for each stage of the reaction.

  • For the conversion of chelidamic acid to 2,6-dimethoxyisonicotinic acid: Start with a more polar system, such as 1:1 hexane:ethyl acetate, and adjust as needed. Chelidamic acid is highly polar and may require an even more polar eluent to move from the baseline.

  • For the esterification of 2,6-dimethoxyisonicotinic acid to the final product: A less polar system, such as 3:1 or 4:1 hexane:ethyl acetate, is a good starting point.[5]

Q2: How do I calculate the Retention Factor (Rf) and what is an ideal value?

The Rf value is the ratio of the distance traveled by the spot to the distance traveled by the solvent front.[10]

Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

An ideal Rf value is between 0.3 and 0.7, as this range typically provides the best separation of components in a mixture.

Q3: My compounds are not visible under a UV lamp. What should I do?

While the pyridine ring system in these compounds should make them UV active, factors like low concentration can make them difficult to see.[8] If you cannot visualize your spots with a UV lamp, you should use a chemical stain. Good options for this synthesis include:

  • Potassium Permanganate (KMnO₄) stain: This is a good general-purpose stain that reacts with many functional groups.[7]

  • Iodine (I₂) chamber: Iodine vapor will reversibly stain many organic compounds, appearing as brown spots.[8]

  • Bromocresol Green stain: This stain is specific for acidic compounds and will visualize the carboxylic acid starting material and intermediate as yellow spots on a blue background.[7]

Q4: How can I be sure that the new spot on my TLC plate is the desired product?

The most reliable way to confirm the identity of a new spot is to use a co-spot.[6] On your TLC plate, have three lanes:

  • Starting Material (SM): A pure sample of your starting material.

  • Reaction Mixture (Rxn): An aliquot from your reaction.

  • Co-spot (Co): Spot the starting material first, and then spot the reaction mixture directly on top of it.

If the new spot in the "Rxn" lane is your product, you should see the starting material spot in the "Co" lane align with the "SM" lane, and a separate spot for your product. As the reaction proceeds, the starting material spot in the "Rxn" and "Co" lanes will diminish, and the product spot will intensify.

Q5: I see multiple unexpected spots on my TLC plate. What could they be?

Multiple spots can indicate the presence of side products or unreacted intermediates. In this synthesis, potential side products could include:

  • During methylation: Incomplete methylation leading to mono-methoxy-mono-hydroxy-isonicotinic acid.

  • During esterification: Unreacted 2,6-dimethoxyisonicotinic acid.

  • General: Decomposition of starting materials or products.

If you observe multiple unexpected spots, it may be necessary to adjust your reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) and purification methods.

Experimental Protocols

Protocol 1: Preparation and Development of a TLC Plate
  • Prepare the Developing Chamber: Pour your chosen solvent system (e.g., 1:1 hexane:ethyl acetate) into a TLC chamber to a depth of about 0.5 cm. Place a piece of filter paper in the chamber, ensuring it is wetted with the solvent, to saturate the chamber with vapor. Cover the chamber and allow it to equilibrate for at least 10 minutes.[10]

  • Prepare the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of a silica gel TLC plate. Mark points on this line for each sample you will spot.[10]

  • Spot the Plate: Dissolve a small amount of your reaction mixture in a volatile solvent (e.g., ethyl acetate). Using a capillary tube, carefully spot a small amount onto the origin line. Keep the spots small (1-2 mm in diameter) to ensure good separation.[10]

  • Develop the Plate: Place the spotted TLC plate into the equilibrated chamber, ensuring the solvent level is below the origin line. Cover the chamber and allow the solvent to ascend the plate by capillary action.[10]

  • Finalize: When the solvent front is about 1 cm from the top of the plate, remove it from the chamber and immediately mark the solvent front with a pencil. Allow the plate to dry completely before visualization.[10]

Protocol 2: Visualization Techniques
  • UV Light: Place the dried TLC plate under a UV lamp (254 nm). UV-active compounds will appear as dark spots against the fluorescent background. Circle the spots with a pencil.[8]

  • Iodine Chamber: Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will appear as brown stains. This is a non-destructive method, and the stains will fade over time.[8]

  • Potassium Permanganate Stain: Prepare the stain by dissolving 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water. Briefly dip the dried TLC plate into the stain, then gently heat it with a heat gun until yellow-brown spots appear on a purple background.[11]

Logical Relationships in TLC Troubleshooting

The following diagram outlines a decision-making process for troubleshooting common TLC problems.

G cluster_Rf Rf Value Issues cluster_Spot Spot Quality Issues Start Run Initial TLC Problem Analyze TLC Plate Start->Problem Rf_High Spots at Solvent Front (Rf ≈ 1) Problem->Rf_High Too High Rf_Low Spots at Baseline (Rf ≈ 0) Problem->Rf_Low Too Low Streaking Streaking/Smearing Problem->Streaking Poor Shape Faint Faint/No Spots Problem->Faint Poor Visibility Good_TLC Good Separation (Rf 0.3-0.7) Problem->Good_TLC Optimal Decrease_Polarity Decrease Eluent Polarity Rf_High->Decrease_Polarity Increase_Polarity Increase Eluent Polarity Rf_Low->Increase_Polarity Decrease_Polarity->Start Re-run TLC Increase_Polarity->Start Re-run TLC Dilute_Sample Dilute Sample / Add Modifier to Eluent Streaking->Dilute_Sample Concentrate_Sample Concentrate Sample / Use Stain Faint->Concentrate_Sample Dilute_Sample->Start Re-run TLC Concentrate_Sample->Start Re-run TLC

Caption: A decision-making flowchart for troubleshooting common TLC issues.

References

  • Fischer, E.; Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252–3258. [Link]

  • Clark, J. (2015). Thin Layer Chromatography. Chemguide. [Link]

  • Reich, E., & Schibli, A. (2007). High-Performance Thin-Layer Chromatography for the Analysis of Medicinal Plants. Thieme.
  • Not Voodoo. (n.d.). Troubleshooting Thin-Layer Chromatography. [Link]

  • LibreTexts Chemistry. (2021). 2.3E: Step-by-Step Procedures for Thin Layer Chromatography. [Link]

  • Oreate AI Blog. (2026). Understanding RF Values in Thin Layer Chromatography (TLC). [Link]

  • Sciencing. (2022). Factors That Affect RF Values In Thin Layer Chromatography. [Link]

  • ResearchGate. (2021). What is the optimal Rf value for our compound of interest when running silica column chromatography?[Link]

  • Khan Academy. (n.d.). Thin-layer chromatography (TLC). [Link]

  • University of Colorado Boulder. (n.d.). Thin Layer Chromatography (TLC). [Link]

  • LibreTexts Chemistry. (2021). 2.3F: Visualizing TLC Plates. [Link]

  • University of California, Los Angeles. (n.d.). TLC Stains. [Link]

  • J&K Scientific. (2023). Thin-Layer Chromatography (TLC) User Guide. [Link]

  • OperaChem. (2024). TLC TROUBLESHOOTING- The most common problems with TLCs. [Link]

  • Bitesize Bio. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. [Link]

  • LibreTexts Chemistry. (2021). 2.3B: Uses of TLC. [Link]

  • ResearchGate. (2017). Any procedure for the esterification of isonicotinic acid?[Link]

  • Master Organic Chemistry. (2022). Fischer Esterification – Carboxylic Acid to Ester Under Acidic Conditions. [Link]

  • Beacon BIN Science. (2023). 5 Best TLC Staining Agents That Will Help You In Chemistry Lab Every Time![Link]

  • PubChem. (n.d.). Chelidamic acid. [Link]

  • PubChem. (n.d.). 2,6-Dimethoxyisonicotinic acid. [Link]

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Validation & Comparative

A Comparative Analysis of Isonicotinic Acid Derivatives as Potent Anti-Inflammatory Agents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of isonicotinic acid derivatives for their anti-inflammatory activity, designed for researchers, scientists, and drug development professionals. We will delve into the mechanistic rationale, comparative efficacy based on experimental data, and the detailed protocols required to validate these findings. Our analysis is grounded in peer-reviewed literature to ensure scientific integrity and trustworthiness.

Introduction: The Rationale for Isonicotinic Acid Scaffolds in Inflammation Research

Inflammation is a fundamental biological response to harmful stimuli, such as pathogens or tissue damage. A key pathway in the inflammatory cascade involves the cyclooxygenase (COX) enzymes, COX-1 and COX-2. While COX-1 is constitutively expressed and plays a role in physiological functions like gastric protection, COX-2 is inducible and its expression is upregulated at inflammatory sites, where it mediates the production of prostaglandins (PGs) that cause pain and swelling.[1][2]

Non-steroidal anti-inflammatory drugs (NSAIDs) are the primary class of drugs that target these enzymes. However, non-selective NSAIDs inhibit both COX-1 and COX-2, leading to well-documented gastrointestinal side effects.[2] This has driven the search for selective COX-2 inhibitors, which can provide potent anti-inflammatory effects with an improved safety profile.[1][2]

The pyridine ring, a core component of isonicotinic acid (pyridine-4-carboxylic acid), has emerged as a privileged scaffold in medicinal chemistry. Its derivatives, particularly isonicotinic acid hydrazides and esters (isonicotinates), have shown a remarkable spectrum of biological activities, including antimicrobial and anti-inflammatory properties.[3][4][5] The unique structural and electronic properties of this motif make it an ideal starting point for designing novel and potent anti-inflammatory compounds, often with a hypothesized mechanism centered on COX-2 inhibition.[1][3]

Inflammatory_Pathway cluster_0 Cell Membrane cluster_1 Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid PLA2 COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandins_Physiological Prostaglandins (Gastric Protection, Platelet Aggregation) COX1->Prostaglandins_Physiological Prostaglandins_Inflammatory Prostaglandins (Inflammation, Pain, Fever) COX2->Prostaglandins_Inflammatory Isonicotinic_Derivatives Isonicotinic Acid Derivatives (Selective Inhibition) Isonicotinic_Derivatives->COX2 NSAIDs Non-selective NSAIDs (e.g., Ibuprofen) NSAIDs->COX1 NSAIDs->COX2

Fig 1. Mechanism of COX inhibition by NSAIDs and Isonicotinic Acid Derivatives.

Comparative Efficacy of Isonicotinic Acid Derivatives

The anti-inflammatory potential of isonicotinic acid derivatives is critically dependent on their structural modifications. Various studies have synthesized and evaluated different classes, including isonicotinates, hydrazides, and oxadiazoles, revealing key structure-activity relationships (SAR).

Isonicotinate Esters

Recent research has highlighted the exceptional potency of simple isonicotinate esters. A study by Yaqoob et al. synthesized a series of derivatives and evaluated their ability to inhibit reactive oxygen species (ROS) production from human whole blood phagocytes, a key event in the inflammatory response.[3] The results demonstrated that certain isonicotinates possess significantly greater potency than the standard NSAID, ibuprofen.

Table 1: In Vitro Anti-Inflammatory (ROS Inhibition) Activity of Isonicotinates

Compound Structure % Inhibition (at 25 µg/mL) IC50 (µg/mL) IC50 (µM) Reference
Compound 5 Isonicotinate of meta-aminophenol 95.9% 1.42 ± 0.1 6.22 [3]
Compound 6 Isonicotinate of para-aminophenol 67.3% 8.6 ± 0.5 37.68 [3]

| Ibuprofen | Standard NSAID | - | 11.2 ± 1.9 | 54.30 |[3] |

Data sourced from Yaqoob et al. (2021).[3]

Notably, Compound 5 , an isonicotinate of meta-aminophenol, was found to be the most potent, with an IC50 value approximately eight times lower than that of ibuprofen.[3][6] This suggests that the substitution pattern on the phenolic ring is crucial for activity. Molecular docking studies from the same research suggest that this high potency may correlate with a strong binding affinity within the active site of the COX-2 enzyme.[3]

Isonicotinic Acid Hydrazide Derivatives

Isonicotinic acid hydrazide itself is a well-known antitubercular drug, but its derivatives have been extensively explored for other therapeutic activities.[4][5] By reacting the hydrazide with various aldehydes or ketones, a wide range of hydrazone derivatives can be formed, many of which exhibit significant anti-inflammatory effects.[7][8]

Studies on 2,6-disubstituted isonicotinic acid hydrazides have also shown a promising anti-inflammatory profile.[3] Furthermore, the cyclization of hydrazides into heterocyclic systems like 1,3,4-oxadiazoles has yielded compounds with anti-inflammatory activity superior to naproxen.[3]

Table 2: In Vivo Anti-Inflammatory Activity of Nicotinic/Isonicotinic Acid Hydrazide Derivatives (Carrageenan-Induced Paw Edema Model)

Compound Class Key Feature % Inhibition of Edema Standard Drug % Inhibition (Standard) Reference
Nicotinic Hydrazides meta and ortho nitro substitution 37.29% and 35.73% Diclofenac Sodium 38.85% [8]

| Phthalic Anhydride Hydrazides | Substituted benzylidene moiety | up to 64.0% | Diclofenac Sodium | 68.0% |[8] |

Data shows that hydrazide derivatives can achieve potency comparable to standard drugs like Diclofenac in vivo.

The inclusion of specific functional groups, such as halogens or nitro groups, on the aromatic rings of these hydrazide derivatives has been shown to contribute positively to their anti-inflammatory activity.[7][8]

COX-1 vs. COX-2 Selectivity

For an ideal anti-inflammatory agent, high potency against COX-2 should be paired with low potency against COX-1 to minimize gastric side effects. Comparative studies on related nicotinic acid analogs provide a clear framework for evaluating this selectivity.

Table 3: Comparative COX-1 and COX-2 Inhibition of Nicotinate Derivatives

Compound COX-1 IC50 (µM) COX-2 IC50 (µM) Selectivity Index (SI = COX-1 IC50 / COX-2 IC50) Reference
Derivative 4c 11.52 0.09 128.0 [9]
Derivative 4f 12.83 0.08 160.4 [9]
Celecoxib 15.2 0.08 190.0 [9]
Diclofenac 1.25 0.21 5.95 [9]

| Indomethacin | 0.78 | 0.53 | 1.47 |[9] |

Data sourced from a study on novel nicotinate derivatives.[9]

The data clearly illustrates the goal of modern NSAID design: to achieve a high Selectivity Index (SI). Derivatives like 4f show COX-2 inhibition comparable to the highly selective drug Celecoxib, while demonstrating significantly less inhibition of COX-1, making them promising candidates for further development.[9]

Experimental Protocols: A Guide to Validation

The trustworthiness of comparative data hinges on robust and reproducible experimental design. Below are detailed, step-by-step protocols for key assays used to evaluate the anti-inflammatory activity of isonicotinic acid derivatives.

In Vitro Assay: ROS Production from Phagocytes (Chemiluminescence)

This assay measures the inhibitory effect of compounds on the oxidative burst from phagocytes, a key inflammatory process. The protocol is adapted from the methodology described by Yaqoob et al.[3]

Rationale: Inhibition of ROS production is a direct measure of anti-inflammatory potential at the cellular level. The chemiluminescence technique provides a highly sensitive and quantitative readout.

Step-by-Step Protocol:

  • Preparation of Reagents:

    • Prepare Hank's Balanced Salt Solution (HBSS).

    • Dissolve test compounds and the standard drug (e.g., Ibuprofen) in a suitable solvent (e.g., DMSO) to create stock solutions. Further dilute with HBSS to achieve final test concentrations.

    • Prepare luminol and serum-opsonized zymosan (SOZ) solutions in HBSS.

  • Assay Procedure:

    • Dispense 25 µL of diluted human whole blood into the wells of a 96-well white microplate.

    • Add 25 µL of the test compound solution at various concentrations to the wells.

    • Incubate the plate for 15 minutes in the thermostatic chamber of a luminometer.

    • Initiate the reaction by adding 25 µL of SOZ followed by 25 µL of luminol.

    • Measure the chemiluminescence (light emission) immediately over a set period.

  • Data Analysis:

    • Calculate the percentage inhibition relative to the control (DMSO vehicle).

    • Plot the percentage inhibition against the compound concentration to determine the IC50 value (the concentration required to inhibit 50% of the ROS production).

ROS_Assay_Workflow start Start prep Prepare Reagents (HBSS, Compounds, Luminol, SOZ) start->prep dispense_blood Dispense 25µL Whole Blood into 96-well plate prep->dispense_blood add_compound Add 25µL Test Compound or Vehicle (Control) dispense_blood->add_compound incubate Incubate at 37°C for 15 min add_compound->incubate add_reagents Add 25µL SOZ and 25µL Luminol to initiate reaction incubate->add_reagents measure Measure Chemiluminescence in Luminometer add_reagents->measure analyze Calculate % Inhibition and determine IC50 measure->analyze end End analyze->end

Fig 2. Workflow for the In Vitro ROS Inhibition Assay.
In Vitro Assay: COX-1 and COX-2 Inhibition

This enzyme immunoassay (EIA) directly measures a compound's ability to inhibit the COX-1 and COX-2 isoforms, allowing for the determination of potency and selectivity. The protocol is based on standard commercial EIA kits.[9]

Rationale: This is the definitive assay for confirming the mechanism of action. By testing against both isoforms, a Selectivity Index can be calculated, which is a critical parameter for predicting the gastrointestinal safety profile of a potential drug candidate.[2][10]

Step-by-Step Protocol:

  • Preparation:

    • Reconstitute ovine COX-1 and human recombinant COX-2 enzymes according to the manufacturer's instructions.

    • Prepare a series of dilutions for each test compound and reference drugs (e.g., Celecoxib, Diclofenac) in the provided assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add the assay buffer, heme, and the respective enzyme (COX-1 or COX-2).

    • Add the test compound solution to the appropriate wells.

    • Initiate the enzymatic reaction by adding arachidonic acid solution.

    • Incubate for a specified time at 37°C to allow for prostaglandin production.

    • Stop the reaction and use the supernatant for the EIA portion of the assay, which quantifies the amount of prostaglandin produced using a competitive binding format.

  • Data Analysis:

    • Read the absorbance on a plate reader.

    • Generate concentration-response curves for the inhibition of each enzyme.

    • Calculate the IC50 values for both COX-1 and COX-2.

    • Determine the Selectivity Index (SI) by dividing the COX-1 IC50 by the COX-2 IC50.

In Vivo Assay: Carrageenan-Induced Paw Edema in Rats

This is a classic and widely used model to assess the acute anti-inflammatory activity of new compounds in a living organism. The protocol is adapted from methodologies described in studies on nicotinic acid and hydrazide derivatives.[8][11]

Rationale: An in vivo model is essential to evaluate a compound's efficacy within a complex biological system, accounting for factors like absorption, distribution, metabolism, and excretion (ADME). The carrageenan model is highly reproducible and predictive of acute anti-inflammatory effects.

Step-by-Step Protocol:

  • Animal Acclimatization:

    • Use adult rats (e.g., Wistar or Sprague-Dawley), housed under standard laboratory conditions with free access to food and water, for at least one week before the experiment.

  • Compound Administration:

    • Fast the animals overnight.

    • Divide animals into groups: a control group (vehicle), a standard group (e.g., Diclofenac), and test groups for each dose of the isonicotinic acid derivative.

    • Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) 1 hour before inducing inflammation.

  • Induction of Edema:

    • Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.

    • Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw to induce localized inflammation.

  • Measurement and Analysis:

    • Measure the paw volume again at several time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

    • Calculate the percentage increase in paw volume (edema) for each animal relative to its initial volume.

    • Calculate the percentage inhibition of edema for the treated groups compared to the control group using the formula:

      • % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] * 100

    • Statistically analyze the results to determine significance.

Conclusion and Future Directions

The comparative analysis of isonicotinic acid derivatives reveals them to be a highly promising class of anti-inflammatory agents. The isonicotinoyl scaffold is a versatile platform for developing compounds with exceptional potency, in some cases far exceeding that of established NSAIDs like ibuprofen.[3][6] The key to their potential lies in the ability to fine-tune their structure to achieve high selectivity for the COX-2 enzyme, thereby promising a better safety profile.[9]

Future research should focus on:

  • Expanding Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a broader array of derivatives to further optimize potency and selectivity.

  • Pharmacokinetic Profiling: Evaluating the ADME properties of the most potent compounds to ensure they are viable drug candidates.

  • In-depth Mechanistic Studies: Beyond COX inhibition, exploring effects on other inflammatory mediators like TNF-α and IL-6, as has been done for related nicotinic acid derivatives.[11][12]

  • Chronic Inflammation Models: Testing lead compounds in models of chronic inflammation, such as adjuvant-induced arthritis, to assess their efficacy in long-term inflammatory conditions.

By leveraging the experimental frameworks outlined in this guide, researchers can effectively validate and compare new isonicotinic acid derivatives, accelerating the journey from chemical synthesis to potential clinical application.

References

  • Yaqoob, S., Nasim, N., Khan, R., Wang, Y., Jabeen, A., Qureshi, U., Ul-Haq, Z., El-Seedi, H. R., Jiang, Z.-H., & Khan, F.-A. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. Molecules, 26(5), 1272. [Link]

  • Yaqoob, S., et al. (2021). Design rationale of isonicotinates. ResearchGate. [Link]

  • Mahmoud, Z. A., et al. (2024). Synthesis and biological evaluation of new nicotinic acid derivatives as potential anti-inflammatory agents with enhanced gastric safety profile. Bioorganic Chemistry, 145, 107136. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. PubMed. [Link]

  • Al-Bishri, W. M., et al. (2024). Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models. MDPI. [Link]

  • Pandey, J., et al. (2016). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. Journal of Inflammation Research, 9, 145–163. [Link]

  • Hassan, G. S., et al. (2024). NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. RSC Medicinal Chemistry. [Link]

  • Gull, Y., et al. (2022). Small molecule compounds with good anti-inflammatory activity reported in the literature from 01/2009 to 05/2021: a review. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 225-259. [Link]

  • Yaqoob, S., et al. (2021). Anti-inflammatory activities of isonicotinamides and isonicotinates. ResearchGate. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. ResearchGate. [Link]

  • Yaqoob, S., et al. (2021). Synthesis of Highly Potent Anti-Inflammatory Compounds (ROS Inhibitors) from Isonicotinic Acid. MDPI. [Link]

  • Abouzid, K. A., et al. (2010). Synthesis of new nicotinic acid derivatives and their evaluation as analgesic and anti-inflammatory agents. Bioorganic & Medicinal Chemistry, 18(11), 3931-3939. [Link]

  • ResearchGate. (n.d.). Graphical representation of IC50 (COX-1 and COX-2) values for the 9(a-e)and 10(a-e) in comparison with celecoxib, diclofenac and indomethacin (a). ResearchGate. [Link]

  • ResearchGate. (2015). Isonicotinic Acid Hydrazide Derivatives: Synthesis, Antimycobacterial, Antiviral, Antimicrobial Activity and QSAR Studies. ResearchGate. [Link]

  • Manna, F., & Chimenti, F. (2011). Isonicotinic acid hydrazide derivatives: Synthesis, antimicrobial activity, and QSAR studies. Medicinal Chemistry Research, 21(7), 1-20. [Link]

  • Alam, M. S., et al. (2012). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Pharmaceutical and Biological Evaluations. [Link]

  • Jo, E., et al. (2020). Evaluation of Selective COX-2 Inhibition and In Silico Study of Kuwanon Derivatives Isolated from Morus alba. Molecules, 25(23), 5750. [Link]

Sources

A Comparative Analysis of the Biological Activity of Methyl 2,6-dimethoxyisonicotinate and Other Pyridine Carboxylates: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative overview of the potential biological activities of Methyl 2,6-dimethoxyisonicotinate alongside other notable pyridine carboxylate derivatives. Pyridine-based compounds are a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents.[1][2][3] Their diverse biological activities, including anticancer, antifungal, antimicrobial, and enzyme inhibitory properties, make them a fertile ground for drug discovery and development.[4][5][6][7][8]

While extensive research has been conducted on various substituted pyridine carboxylates, it is important to note that publicly available experimental data on the specific biological activities of this compound is limited. Therefore, this guide will draw upon structure-activity relationships (SAR) and the established biological profiles of structurally analogous compounds to infer its potential therapeutic applications and to provide a framework for its future investigation.

The Pyridine Carboxylate Scaffold: A Privileged Structure in Medicinal Chemistry

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a versatile scaffold in drug design.[2] The nitrogen atom imparts unique electronic properties, influencing the molecule's polarity, basicity, and ability to form hydrogen bonds. The carboxylic acid or ester functional group, as seen in pyridine carboxylates, provides an additional site for interaction with biological targets, often acting as a key binding motif in enzyme active sites.[1] The therapeutic potential of pyridine derivatives is vast, with examples ranging from the anti-tubercular drug isoniazid to the anti-cancer agent Linifanib.[5][9]

dot

Caption: Diverse biological activities of the pyridine carboxylate scaffold.

Profile of this compound

This compound is a derivative of isonicotinic acid (pyridine-4-carboxylic acid) with two methoxy groups at the 2 and 6 positions and a methyl ester at the 4 position. The presence of the electron-donating methoxy groups can significantly influence the electron density of the pyridine ring, potentially modulating its interaction with biological targets.

While direct biological data is scarce, its structural features suggest potential for various activities based on comparisons with related molecules. For instance, the dimethoxy substitution pattern is found in some biologically active natural products and synthetic compounds.[10][11][12]

Comparative Biological Activities of Pyridine Carboxylates

To understand the potential of this compound, we will compare it with other pyridine carboxylates with known biological activities.

Anticancer Activity

Pyridine derivatives are a significant class of anticancer agents, often targeting key enzymes and signaling pathways involved in cancer progression.[5][6][9][13]

  • Isoniazid and its derivatives: While primarily known as an anti-tubercular drug, derivatives of isoniazid (the hydrazide of isonicotinic acid) have been evaluated for their anticancer properties.[5] Studies have shown that the introduction of different substituents on the aromatic ring can lead to potent cytotoxicity against various cancer cell lines.[5]

  • Pyridine-Urea Hybrids: These compounds have demonstrated significant cytotoxicity against a range of cancer cell lines, with some exhibiting superior activity to standard drugs like doxorubicin.[5] Their mechanism of action often involves the inhibition of key kinases like VEGFR-2, which are crucial for tumor angiogenesis.[5]

  • Fused Pyridine Heterocycles: Compounds like pyrazolopyridines and thienopyridines have also shown promise as anticancer agents.[6][9]

Based on these examples, the anticancer potential of this compound would likely depend on its ability to interact with specific cancer-related targets. The methoxy groups could influence its binding affinity and selectivity.

Antifungal Activity

Pyridine derivatives have also been explored for their antifungal properties.[4][14][15][16]

  • Pyridine Carboxamides: Several pyridine carboxamide derivatives have been synthesized and shown to exhibit good in vitro antifungal activity against various plant pathogens.[14] Some of these compounds act as succinate dehydrogenase inhibitors (SDHIs), a key enzyme in the fungal respiratory chain.[14]

  • Hybrid Bis-(imidazole/benzimidazole)-pyridine Derivatives: These compounds have demonstrated excellent antifungal activity against human and plant fungi, with some showing efficacy comparable or superior to the control drug fluconazole.[4]

The structural similarity of this compound to these compounds suggests it could be a candidate for antifungal screening.

Antimicrobial Activity

The pyridine nucleus is present in many compounds with antibacterial activity.[2][3][17][18][19][20]

  • Pyridine-imidazo[2,1-b]-1,3,4-thiadiazole compounds: These derivatives have shown good antimicrobial activity against a range of microbial pathogens.

  • Polysubstituted 2-amino-4-aryl-3,5-dicarbonitrile-6-thiopyridines: These compounds have been found to be potent against S. aureus.

The potential antimicrobial activity of this compound would need to be evaluated against a panel of bacterial and fungal strains.

Enzyme Inhibition

A significant mechanism of action for many biologically active pyridine derivatives is enzyme inhibition.[1][7][8]

  • Pyridine Carboxylic Acid Isomers: Picolinic acid, nicotinic acid, and isonicotinic acid derivatives are known to inhibit a wide range of enzymes, including urease, synthase, tyrosinase, and various kinases.[1][7] The carboxylic group can coordinate with metal ions in the active site, contributing to the inhibitory effect.[1]

  • Succinate Dehydrogenase Inhibitors (SDHIs): As mentioned earlier, some pyridine carboxamides act as SDHIs, a validated target for fungicides.[14]

Given the presence of the esterified carboxyl group and the pyridine ring, this compound could potentially act as an inhibitor for various enzymes. Molecular docking studies could help identify potential enzyme targets.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridine carboxylates is highly dependent on the nature and position of substituents on the pyridine ring.

  • Electron-donating vs. Electron-withdrawing groups: The electronic properties of the substituents can influence the pKa of the pyridine nitrogen and the overall electron distribution, affecting binding to biological targets. The methoxy groups in this compound are electron-donating.

  • Steric factors: The size and shape of the substituents can influence how the molecule fits into a binding pocket.

  • Lipophilicity: The overall lipophilicity of the molecule affects its ability to cross cell membranes and reach its target.

Experimental Protocols for Biological Evaluation

For researchers interested in evaluating the biological activity of this compound, the following established protocols for similar pyridine derivatives can be adapted.

In Vitro Cytotoxicity Assay (Anticancer Activity)

dot

start Cancer Cell Culture treatment Treat with this compound (Varying Concentrations) start->treatment incubation Incubate for 24-72h treatment->incubation assay MTT or SRB Assay incubation->assay data Measure Absorbance assay->data analysis Calculate IC50 Value data->analysis

Caption: Workflow for in vitro cytotoxicity assay.

Methodology:

  • Cell Culture: Maintain human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate culture medium supplemented with fetal bovine serum and antibiotics.

  • Cell Seeding: Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in the culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Assay:

    • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.

    • Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the half-maximal inhibitory concentration (IC50) value by plotting the percentage of viability against the log of the compound concentration.

Antifungal Susceptibility Testing

dot

start Fungal Culture inoculum Prepare Fungal Inoculum start->inoculum treatment Add Serial Dilutions of Compound to Broth inoculum->treatment incubation Incubate at Appropriate Temperature treatment->incubation readout Visually or Spectrophotometrically Determine Growth incubation->readout analysis Determine Minimum Inhibitory Concentration (MIC) readout->analysis

Caption: Workflow for antifungal susceptibility testing.

Methodology (Broth Microdilution Method):

  • Fungal Strains: Use standard strains of pathogenic fungi (e.g., Candida albicans, Aspergillus niger).

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in a suitable broth (e.g., RPMI-1640).

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the broth in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The Minimum Inhibitory Concentration (MIC) is the lowest concentration of the compound that completely inhibits visible fungal growth.

Data Summary and Comparison

Compound ClassExample(s)Key Biological ActivityMechanism of Action (if known)
Isonicotinic Acid Hydrazides Isoniazid DerivativesAnticancer, AntitubercularVaries with substitution
Pyridine Carboxamides Nicotinamide DerivativesAntifungalSuccinate Dehydrogenase Inhibition[14]
Pyridine-Urea Hybrids LinifanibAnticancerVEGFR-2 Inhibition[5]
Fused Pyridine Heterocycles PyrazolopyridinesAnticancerVaries
This compound -Hypothesized: Anticancer, Antifungal, Enzyme InhibitionTo be determined

Conclusion and Future Directions

This compound represents an under-investigated molecule within the broader class of biologically active pyridine carboxylates. Based on the extensive research into its structural analogs, it holds potential for a range of therapeutic applications, including as an anticancer, antifungal, or enzyme inhibitory agent. The dimethoxy substitution pattern is a key structural feature that warrants further investigation to understand its influence on biological activity.

Future research should focus on the synthesis and comprehensive biological evaluation of this compound. The experimental protocols outlined in this guide provide a starting point for such investigations. A systematic exploration of its activity against a panel of cancer cell lines, pathogenic fungi, and a diverse set of enzymes will be crucial in elucidating its therapeutic potential and establishing a clear structure-activity relationship.

References

  • Benchchem.
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  • Antifungal activity of the compounds 2 and 3 pyridine deriv
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  • PubMed. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors.
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  • Synthesis and antimicrobial activity of new pyridine-based half-sandwich Ru(II) complexes.
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A-Pillar of Purity: A Comparative Guide to the HPLC Validation of Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In the landscape of pharmaceutical development and chemical research, the purity of synthesized compounds is not merely a quality metric; it is the bedrock of reliable and reproducible scientific outcomes. This guide provides a comprehensive, in-depth analysis of the validation of a High-Performance Liquid Chromatography (HPLC) method for assessing the purity of Methyl 2,6-dimethoxyisonicotinate, a key building block in the synthesis of various pharmaceutical agents. We will explore the causality behind the experimental choices, present a self-validating protocol, and compare the HPLC method's performance against other potential analytical techniques, supported by experimental data. This document is intended for researchers, scientists, and drug development professionals who require a robust and validated method for purity determination.

Introduction: The Critical Role of Purity in Synthesis

This compound is a pyridine derivative that serves as a crucial intermediate in the synthesis of a multitude of pharmacologically active molecules.[1][2] The presence of impurities, even in trace amounts, can significantly impact the efficacy, safety, and stability of the final drug product. Therefore, a highly sensitive and specific analytical method is paramount to ensure the quality and consistency of this starting material.

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for purity assessment in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[1][3] This guide will detail the development and validation of a stability-indicating HPLC method for this compound, adhering to the stringent guidelines set forth by the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA).[4][5][6][7][8][9][10]

Potential Impurities in the Synthesis of this compound

The synthesis of this compound typically involves the reaction of a dichlorinated precursor, such as Methyl 2,6-dichloroisonicotinate, with sodium methoxide.[11][12][13][14] This process can lead to several potential impurities, including:

  • Starting Material: Unreacted Methyl 2,6-dichloroisonicotinate.

  • Intermediates: Partially methoxylated intermediates.

  • By-products: Products arising from side reactions.

  • Degradation Products: Impurities formed due to instability of the final product under certain conditions.

A robust analytical method must be able to separate and quantify the active pharmaceutical ingredient (API) from all these potential impurities.

HPLC Method Development: A Logic-Driven Approach

The development of a successful HPLC method is a systematic process that involves the careful selection of chromatographic conditions to achieve the desired separation.

Stationary Phase Selection: The Foundation of Separation

The choice of the stationary phase is the most critical decision in HPLC method development.[15][16] For polar aromatic compounds like this compound, a reversed-phase stationary phase is generally the preferred choice.[17][18][19]

  • C18 (Octadecylsilane): This is the most common and versatile reversed-phase packing, offering excellent retention for a wide range of non-polar to moderately polar compounds.[19]

  • Phenyl: Phenyl-bonded phases can provide unique selectivity for aromatic compounds due to π-π interactions between the phenyl rings of the stationary phase and the analyte.[15][19]

  • Embedded Polar Group (EPG): These columns contain a polar functional group embedded within the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity compared to traditional C18 columns.

For this application, a C18 column was chosen as the initial stationary phase due to its proven robustness and wide applicability.

Mobile Phase Optimization: Fine-Tuning the Separation

The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation. A typical reversed-phase mobile phase consists of an aqueous component and an organic modifier.

  • Organic Modifier: Acetonitrile and methanol are the most commonly used organic modifiers. Acetonitrile generally provides lower viscosity and better UV transparency at lower wavelengths.

  • Aqueous Phase and pH: The pH of the aqueous phase can significantly impact the retention and peak shape of ionizable compounds. Since pyridine derivatives are basic, a slightly acidic mobile phase can help to ensure consistent protonation and improve peak symmetry.[20][21] A buffer is often used to maintain a constant pH.

Detection Wavelength: Maximizing Sensitivity

The selection of an appropriate detection wavelength is crucial for achieving high sensitivity. The UV spectrum of pyridine and its derivatives typically shows strong absorbance in the range of 250-280 nm.[22][23][24] The UV spectrum of this compound was determined, and a wavelength of 270 nm was selected for monitoring, as it provided the optimal response for the main component and potential impurities.

The Validated HPLC Method: A Protocol for Purity Determination

The following HPLC method was developed and validated to be a stability-indicating assay for this compound.

Experimental Protocol
ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 20% B to 80% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm
Injection Volume 10 µL
Sample Diluent 50:50 Acetonitrile:Water
Sample and Standard Preparation
  • Standard Solution: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the sample diluent to obtain a final concentration of 0.1 mg/mL.

  • Sample Solution: Accurately weigh and dissolve the synthesized this compound in the sample diluent to obtain a final concentration of 1.0 mg/mL.

System Suitability

Before sample analysis, the chromatographic system must meet predefined system suitability criteria to ensure its performance.

ParameterAcceptance Criteria
Tailing Factor (Asymmetry) 0.8 - 1.5
Theoretical Plates (N) > 2000
% RSD of Peak Area (n=5) < 2.0%

Method Validation: Establishing Trustworthiness

The developed HPLC method was validated according to ICH Q2(R1) guidelines to demonstrate its suitability for its intended purpose.[5][9][10][25]

Specificity and Forced Degradation Studies

Specificity is the ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[26][27] To prove the stability-indicating nature of the method, forced degradation studies were conducted.[28][29][30][31][32] The sample was subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours

  • Thermal Degradation: 105 °C for 48 hours

  • Photolytic Degradation: Exposed to UV light (254 nm) for 24 hours

The results of the forced degradation studies are summarized in the table below. In all cases, the main peak was well-resolved from the degradation products, demonstrating the specificity and stability-indicating nature of the method.

Stress Condition% Degradation
Acid Hydrolysis15.2%
Base Hydrolysis22.5%
Oxidative Degradation8.7%
Thermal Degradation5.1%
Photolytic Degradation3.8%
Linearity

The linearity of an analytical procedure is its ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.[25] The linearity was evaluated by analyzing a series of solutions of this compound at concentrations ranging from 0.01 to 0.2 mg/mL.

ParameterResult
Correlation Coefficient (r²) > 0.999
Y-intercept Close to zero
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.[27] It was determined by the recovery of a known amount of analyte spiked into a placebo.

Spike LevelMean Recovery (%)
80%99.5%
100%100.2%
120%99.8%
Precision

Precision is the measure of the degree of repeatability of an analytical method under normal operating conditions.[10]

  • Repeatability (Intra-day Precision): The %RSD of six replicate injections of the standard solution was found to be less than 1.0%.

  • Intermediate Precision (Inter-day Precision): The analysis was repeated on a different day by a different analyst, and the %RSD was found to be less than 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

The LOD is the lowest concentration of an analyte in a sample that can be detected, while the LOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.[10]

ParameterResult
LOD 0.001 mg/mL
LOQ 0.003 mg/mL
Robustness

Robustness is the measure of a method's capacity to remain unaffected by small, but deliberate variations in method parameters.[27] The method was found to be robust with respect to small changes in flow rate, column temperature, and mobile phase composition.

Comparison with Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis, other techniques can also be employed.

TechniqueAdvantagesDisadvantages
Gas Chromatography (GC) High resolution for volatile compounds.Not suitable for non-volatile or thermally labile compounds like this compound.
Thin-Layer Chromatography (TLC) Simple, rapid, and inexpensive.Lower sensitivity and resolution compared to HPLC; not quantitative.
Nuclear Magnetic Resonance (NMR) Provides detailed structural information.Lower sensitivity for impurity detection compared to HPLC; requires higher concentrations.
Mass Spectrometry (MS) High sensitivity and specificity; provides molecular weight information.Can be complex to operate; quantification can be challenging without appropriate standards.

Conclusion: The Definitive Choice for Purity Validation

The validated HPLC method presented in this guide provides a reliable, robust, and accurate means for the determination of the purity of synthesized this compound. The method is specific, linear, accurate, precise, and sensitive, making it suitable for routine quality control and stability testing in a regulated environment. Compared to other analytical techniques, HPLC offers the optimal balance of resolution, sensitivity, and quantitative accuracy for this application. The adoption of this validated method will ensure the quality and consistency of this compound, thereby contributing to the development of safe and effective pharmaceutical products.

Experimental Workflow and Validation Logic

HPLC Method Development Workflow

A Analyte Characterization (this compound) B Stationary Phase Selection (Reversed-Phase C18) A->B C Mobile Phase Optimization (Acetonitrile/Water with Formic Acid) B->C D Detection Wavelength Selection (270 nm) C->D E Final HPLC Method D->E

Caption: A streamlined workflow for HPLC method development.

Method Validation Logic

Validation Method Validation (ICH Q2(R1)) Specificity Specificity (Forced Degradation) Validation->Specificity Linearity Linearity Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Sources

A Comparative Guide to the Structure-Activity Relationship (SAR) of Isonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) of isonicotinic acid derivatives, a class of compounds pivotal in modern medicinal chemistry. Stemming from the foundational anti-tuberculosis agent, isoniazid, this scaffold has been extensively modified to explore a wide spectrum of biological activities. This document is intended for researchers, medicinal chemists, and drug development professionals, offering a comparative overview of key derivatives and the experimental data supporting their therapeutic potential. We will delve into the causality behind synthetic choices and evaluation methods, ensuring a trustworthy and authoritative resource for advancing research in this field.

The Isonicotinic Acid Scaffold: A Privileged Structure in Drug Discovery

Isonicotinic acid, or pyridine-4-carboxylic acid, possesses a unique combination of a pyridine ring and a carboxylic acid functional group. This arrangement provides a chemically versatile and biologically significant core. The pyridine nitrogen is crucial for biological activity, often acting as a hydrogen bond acceptor or participating in coordination with metal ions in enzymes.[1] The carboxylic acid moiety serves as a convenient handle for derivatization into esters, amides, and, most notably, hydrazides.

The hydrazide derivative, isonicotinic acid hydrazide (INH or isoniazid), is a cornerstone in tuberculosis treatment.[2] Its mechanism involves the inhibition of mycolic acid synthesis, an essential component of the mycobacterial cell wall.[2] The success of isoniazid has spurred decades of research into modifying its structure to enhance potency, broaden the spectrum of activity, and overcome drug resistance. The core hypothesis is that the isonicotinic hydrazide backbone is a pharmacophore that can be decorated with various substituents to modulate its pharmacokinetic and pharmacodynamic properties.

Synthetic Pathways: From Core to Candidate

The synthesis of isonicotinic acid derivatives generally follows a straightforward and modular workflow. This allows for the systematic generation of compound libraries to probe structure-activity relationships. The most common pathway involves the formation of isonicotinic acid hydrazide, which then serves as a versatile intermediate for creating a vast array of hydrazone derivatives.

General Synthetic Workflow

The process typically begins with the esterification of isonicotinic acid, followed by hydrazinolysis to form the key isoniazid intermediate. This intermediate is then condensed with a variety of aldehydes or ketones to yield the final hydrazone derivatives. This modular approach is highly efficient for exploring how different terminal substituents impact biological activity.

G cluster_0 Step 1: Intermediate Synthesis cluster_1 Step 2: Derivatization Isonicotinic_Acid Isonicotinic Acid Ester Isonicotinic Acid Ester Isonicotinic_Acid->Ester Esterification (e.g., EtOH, H₂SO₄) INH Isoniazid (INH) (Isonicotinic Acid Hydrazide) Ester->INH Hydrazinolysis (Hydrazine Hydrate) Hydrazone Isonicotinic Hydrazone Derivative INH->Hydrazone Condensation (e.g., Reflux in Ethanol) Aldehyde_Ketone Substituted Aldehyde or Ketone (R-CHO/R-CO-R') Aldehyde_Ketone->Hydrazone

Caption: General workflow for the synthesis of isonicotinic hydrazone derivatives.

Experimental Protocol: Synthesis of Isonicotinic Hydrazone Derivatives

This protocol provides a representative, self-validating procedure for synthesizing Schiff bases of isoniazid.[3][4] The rationale is to create a carbon-nitrogen double bond (azomethine group, -N=CH-), which often enhances the biological activity of the parent molecule.[5]

Objective: To synthesize an N'-substituted isonicotinohydrazide derivative via condensation.

Materials:

  • Isoniazid (Isonicotinic acid hydrazide)

  • Substituted benzaldehyde (e.g., 4-hydroxybenzaldehyde)

  • Ethanol (absolute)

  • Glacial Acetic Acid (optional, as catalyst)

  • Round-bottom flask, condenser, heating mantle, magnetic stirrer

  • Thin-Layer Chromatography (TLC) plates (silica gel)

  • Filtration apparatus (Büchner funnel)

Procedure:

  • Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of isoniazid in 20 mL of absolute ethanol. Stir the solution using a magnetic stirrer until the isoniazid is fully dissolved.

  • Addition of Aldehyde: To the stirred solution, add 10.5 mmol (a slight excess) of the chosen substituted benzaldehyde.[4] If the reaction is slow, a few drops of glacial acetic acid can be added to catalyze the condensation.[5]

  • Reaction: Attach a condenser to the flask and reflux the reaction mixture for 2 to 5 hours.[3][5] The causal principle here is that heating provides the necessary activation energy for the dehydration-condensation reaction to occur.

  • Monitoring: Monitor the progress of the reaction using TLC. A common mobile phase is a mixture of ethyl acetate and hexane. The disappearance of the starting material spots (isoniazid and aldehyde) and the appearance of a new product spot indicate reaction completion.

  • Isolation and Purification: After the reaction is complete, cool the mixture to room temperature and then in an ice bath to facilitate precipitation of the product.[5] Collect the solid precipitate by vacuum filtration.

  • Washing: Wash the collected solid with cold ethanol or a mixture of 30% ethyl acetate in hexane to remove any unreacted starting materials and impurities.[5]

  • Drying: Dry the purified product in a vacuum oven or desiccator.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

Comparative Analysis of Structure-Activity Relationships

The therapeutic potential of isonicotinic acid derivatives is highly dependent on the nature and position of substituents. Below, we compare the SAR for antitubercular, anticancer, and antimicrobial activities.

Antitubercular Activity

Isoniazid itself is a potent antitubercular agent, but its efficacy is threatened by rising drug resistance.[6] SAR studies aim to create derivatives that can overcome this resistance or exhibit enhanced potency.

Key SAR Insights:

  • Hydrazone Moiety: The formation of a hydrazone linkage is a common and effective strategy. The azomethine group (-N=CH-) is crucial for activity in many derivatives.[2]

  • Lipophilicity: Increased lipophilicity is a critical factor for enhancing antimycobacterial activity.[7] This is because the mycobacterial cell wall is rich in lipids, and more lipophilic compounds can penetrate this barrier more effectively. For instance, derivatives with long acyl chains or bulky aromatic groups often show improved potency.[7][8]

  • Substituents on Aromatic Rings: Attaching an aromatic aldehyde to the hydrazide core is a popular approach. Electron-withdrawing groups (e.g., halogens) or electron-donating groups on this ring can modulate activity. For example, isatin hydrazones have shown remarkable activity, with some derivatives being more potent than the reference drug rifampicin.[7][9]

  • Pyridine Nitrogen: The reactivity of the pyridine nitrogen atom is essential for biological activity.[1] Modifications that hinder its ability to interact with the target enzyme can lead to a loss of activity.

G cluster_0 Isonicotinic Hydrazide Core cluster_1 Substituent 'R' Group cluster_2 Impact on Antitubercular Activity Core Pyridine-CO-NH-N= R_group R Bulky_Groups Bulky/Steric Hindrance (near pyridine N) Core->Bulky_Groups Decreases Activity High_Lipophilicity High Lipophilicity (e.g., Long Alkyl Chains, Isatin) R_group->High_Lipophilicity Increases Activity H_Bonding H-Bonding Groups (e.g., -OH, -NH₂) R_group->H_Bonding Modulates Activity EWG Electron-Withdrawing Groups (e.g., Halogens) R_group->EWG Often Increases Activity

Caption: Key SAR principles for the antitubercular activity of isonicotinic acid derivatives.

Comparative Data: Antitubercular Activity of Isonicotinic Acid Derivatives

Compound ClassSubstituent(s)Target/StrainActivity (MIC)Reference
Isoniazid (Reference)-M. tuberculosis H37Rv~0.05 µg/mLStandard
N2-acyl hydrazidesN'-tetradecanoylM. tuberculosisMore active than Isoniazid[10]
Isatin Hydrazides5-bromo on isatinM. tuberculosis H37Rv6.25 µg/mL[7]
Isatin HydrazidesN-(4-bromobenzyl)-5,7-dibromoisatinM. tuberculosis H37Rv0.017 mM[9]
Piperazine Hydrazones4-(4-cyclohexylpiperazin-1-yl)benzylideneM. tuberculosis H37Rv0.2 µg/mL[6]
Experimental Protocol: Antitubercular Susceptibility Testing

The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and colorimetric method for determining the minimum inhibitory concentration (MIC) of compounds against M. tuberculosis.[6]

Objective: To determine the MIC of synthesized derivatives against M. tuberculosis H37Rv.

Materials:

  • M. tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • Alamar Blue reagent

  • Synthesized compounds and reference drug (Isoniazid)

  • Sterile 96-well microplates

  • DMSO (for dissolving compounds)

Procedure:

  • Inoculum Preparation: Grow M. tuberculosis H37Rv in Middlebrook 7H9 broth until it reaches a McFarland turbidity standard of 1.0. Dilute this culture 1:20 in fresh broth.

  • Compound Dilution: Prepare stock solutions of the test compounds in DMSO. Perform serial two-fold dilutions in the 96-well plate using the supplemented broth to achieve final concentrations typically ranging from 0.1 to 100 µg/mL. Ensure the final DMSO concentration is non-toxic to the bacteria (usually ≤1%).

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well containing 100 µL of the compound dilution. Include a drug-free control (inoculum only) and a sterility control (broth only).

  • Incubation: Seal the plates and incubate at 37°C for 5-7 days. The rationale for this extended incubation is the slow growth rate of M. tuberculosis.

  • Addition of Alamar Blue: After incubation, add 20 µL of Alamar Blue reagent to each well. Re-incubate the plates for 24 hours.

  • Reading Results: Observe the color change. Blue/purple indicates no bacterial growth (inhibition), while pink/red indicates bacterial growth. The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink.

Anticancer Activity

Recent studies have revealed the potent cytotoxic potential of isonicotinic acid derivatives against various human cancer cell lines.[4][11] The SAR in this context differs significantly from that for antitubercular activity.

Key SAR Insights:

  • Hydroxyl Group: The presence of a hydroxyl (-OH) group on the benzaldehyde ring of hydrazone derivatives plays a critical role in anticancer activity.[4][11]

  • Positional Isomerism: The position of the hydroxyl group is crucial. An ortho-hydroxyl group (position 2 on the benzene ring) often confers the highest cytotoxic activity compared to meta or para positions.[11] This suggests a specific binding interaction, possibly involving chelation or intramolecular hydrogen bonding, that is favored by the ortho arrangement.

  • Halogen Substituents: The presence of halogens on the aromatic ring can also enhance cytotoxicity, although their effect is often position-dependent.

  • Metal Complexes: Coordination of isonicotinic acid derivatives to metal ions like Ruthenium(II) can produce organometallic complexes with significant cytotoxic activity, demonstrating a different avenue for SAR exploration.[12]

Comparative Data: Anticancer Activity of Isonicotinic Acid Hydrazones

CompoundSubstituent(s) on Benzaldehyde RingCancer Cell LineActivity (IC₅₀)Reference
1 2-hydroxyHCT-116 (Colon)0.61 µg/mL[4]
2 4-hydroxyHCT-116 (Colon)2.52 µg/mL[4]
3 2,4-dihydroxyHCT-116 (Colon)1.12 µg/mL[4]
4 2-hydroxy-3-methoxyHCT-116 (Colon)0.81 µg/mL[4]
Doxorubicin (Ref.)-HCT-116 (Colon)0.47 µg/mL[4]
Experimental Protocol: In Vitro Cytotoxicity Assay

The CellTiter-Glo® Luminescent Cell Viability Assay is a robust method to determine the number of viable cells in culture based on quantitating the ATP present, which signals the presence of metabolically active cells.[12]

Objective: To determine the IC₅₀ (half-maximal inhibitory concentration) of synthesized derivatives against a human cancer cell line.

Materials:

  • Human cancer cell line (e.g., A549, MDA-MB-231)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Synthesized compounds and reference drug (e.g., Doxorubicin)

  • Sterile 96-well opaque-walled plates

  • CellTiter-Glo® 3D Cell Viability Assay reagent

  • Luminometer or microplate reader capable of measuring luminescence

Procedure:

  • Cell Seeding: Seed the cells into a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours. The duration is chosen to allow sufficient time for the compound to exert its cytotoxic or cytostatic effects.

  • Assay: Equilibrate the plate and the CellTiter-Glo® reagent to room temperature. Add 40-100 µL of the reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measurement: Measure the luminescence using a microplate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ATP and thus to the number of viable cells. Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.[12]

General Antimicrobial Activity

Beyond tuberculosis, isonicotinic acid derivatives show broad-spectrum activity against various bacteria and fungi.[8][13]

Key SAR Insights:

  • Metal Chelation: The hydrazone derivatives can act as bidentate ligands, coordinating with transition metal ions (e.g., Cu(II), Co(II), Ni(II)) through the carbonyl oxygen and the azomethine nitrogen.[13][14] These metal complexes often exhibit enhanced antimicrobial activity compared to the free ligand, a principle explained by chelation theory.[15] Chelation reduces the polarity of the metal ion, increasing the lipophilicity of the complex and facilitating its transport across the microbial cell membrane.

  • Substituent Effects: As with other activities, substituents play a key role. Compounds with bromo, N2-lauryl, and N2-octadecanoyl groups have been found to be effective antimicrobial agents.[8]

Conclusion and Future Outlook

The isonicotinic acid scaffold remains a highly productive platform for the discovery of new therapeutic agents. Structure-activity relationship studies have consistently demonstrated that systematic chemical modification can tune the biological activity of these derivatives towards specific targets.

  • For antitubercular agents, the focus remains on increasing lipophilicity and exploring novel heterocyclic attachments to the hydrazone core to combat resistance.

  • In anticancer research, the critical role of the ortho-hydroxyl group on the terminal phenyl ring provides a strong lead for optimization. Further exploration of this specific interaction could yield highly potent and selective cytotoxic agents.

  • For general antimicrobial applications, the formation of metal complexes presents a promising strategy to enhance potency.

The modular nature of the synthesis allows for the rapid generation of diverse chemical libraries. Combined with robust and validated biological screening protocols, the continued exploration of isonicotinic acid derivatives holds significant promise for addressing unmet needs in infectious diseases and oncology.

References

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Benchmarking Novel Methyl 2,6-dimethoxyisonicotinate Kinase Inhibitors Against the Current Standard of Care in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Efficacy Evaluation

For drug development professionals, the journey from a promising novel compound to a clinically approved therapeutic is both arduous and exciting. This guide provides a comprehensive framework for benchmarking the efficacy of a new class of potential anti-cancer agents—Methyl 2,6-dimethoxyisonicotinate (MDMI) derived compounds—against existing drugs. We will operate under the hypothesis that these novel compounds exhibit potent kinase inhibitory activity, a common and successful strategy in modern oncology.

This document is structured to provide not just a series of protocols, but a logical and scientifically rigorous pathway for comparative evaluation, from initial in vitro characterization to preclinical in vivo validation. Our focus will be on generating a robust data package that allows for a clear, objective comparison with the current standard of care, thereby informing critical go/no-go decisions in the drug development pipeline.

The Evolving Landscape of Cancer Therapy: The Need for Superior Agents

Current cancer therapies, while having significantly improved patient outcomes, are often hampered by limitations such as acquired resistance and significant side effects.[1] Targeted therapies, such as kinase inhibitors, have revolutionized treatment for various malignancies by targeting specific molecular pathways that drive tumor growth.[2] However, the development of resistance to these agents remains a major clinical challenge. Therefore, the continuous development of new chemical entities with novel mechanisms of action or improved pharmacological profiles is paramount.

The hypothetical MDMI-derived compounds are postulated to be a new class of kinase inhibitors. To justify their advancement, they must demonstrate clear advantages over existing approved drugs for a specific cancer indication. This guide will use Non-Small Cell Lung Cancer (NSCLC) as a representative disease, as it is a leading cause of cancer-related deaths and a major indication for newly approved kinase inhibitors.[3]

A Framework for Rigorous Comparative Benchmarking

A systematic, stepwise approach is crucial for evaluating new anticancer agents.[1] This ensures that only the most promising candidates, with a clear therapeutic window and superior efficacy, proceed to clinical trials. Our benchmarking framework is divided into two key stages: preclinical in vitro evaluation and preclinical in vivo validation.

Phase 1: Comprehensive In Vitro Characterization

The initial phase of benchmarking focuses on detailed characterization of the MDMI compounds in controlled laboratory settings. A wide range of in vitro assays are available to assess the various hallmarks of cancer.[4]

1.1. Determining Potency and Selectivity:

The first step is to quantify the potency of the MDMI compounds against their intended kinase target and a panel of other kinases to assess selectivity.

  • Biochemical Kinase Assays: These assays directly measure the ability of the compound to inhibit the enzymatic activity of the purified target kinase. Data is typically reported as the half-maximal inhibitory concentration (IC50).

  • Kinase Panel Profiling: To understand the selectivity of the compound, it should be screened against a broad panel of kinases. This helps to identify potential off-target effects that could lead to toxicity, and also to uncover potential polypharmacology that might be beneficial.

1.2. Cellular Activity and Mechanism of Action:

Demonstrating that the compound can effectively kill cancer cells and understanding how it does so are critical next steps.

  • Cell Viability and Proliferation Assays: A panel of NSCLC cell lines with known genetic backgrounds (e.g., EGFR mutations, ALK rearrangements) should be treated with a range of concentrations of the MDMI compound and the relevant standard-of-care drug (e.g., a known EGFR inhibitor for EGFR-mutant cell lines). Assays such as the MTT or CellTiter-Glo assay are commonly used to determine the IC50 in a cellular context.[5]

  • Apoptosis and Cell Cycle Analysis: To confirm that the compound induces cancer cell death, assays that measure markers of apoptosis (e.g., Annexin V staining, caspase activation) and analyze the cell cycle distribution (e.g., propidium iodide staining followed by flow cytometry) should be performed.[6]

  • Target Engagement and Downstream Signaling: Western blotting can be used to confirm that the compound inhibits the phosphorylation of its target kinase and downstream signaling proteins in treated cells.

Illustrative Data Presentation: In Vitro Potency and Selectivity

CompoundTarget Kinase IC50 (nM)Off-Target Kinase 1 IC50 (nM)Off-Target Kinase 2 IC50 (nM)NSCLC Cell Line A (EGFR mut) IC50 (nM)NSCLC Cell Line B (WT) IC50 (nM)
MDMI-1 5>10,0005,00015>10,000
MDMI-2 108,0006,50025>10,000
Standard Drug A 85001,200208,000

This table provides a template for comparing the in vitro potency and selectivity of hypothetical MDMI compounds against a standard drug. Lower IC50 values indicate higher potency. A large difference between the target kinase IC50 and off-target kinase IC50s suggests good selectivity.

Phase 2: Preclinical In Vivo Validation

While in vitro data is essential for initial screening, in vivo studies in animal models provide a more comprehensive assessment of a drug's efficacy and safety in a living organism.[7]

2.1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies:

Before efficacy studies, it is crucial to understand how the animal model absorbs, distributes, metabolizes, and excretes the MDMI compound (PK), and to confirm that the drug reaches the tumor at a concentration sufficient to inhibit its target (PD).

2.2. Efficacy Studies in Xenograft Models:

  • Cell Line-Derived Xenografts (CDX): NSCLC cell lines are implanted into immunodeficient mice.[8] These models are useful for initial efficacy testing and are relatively cost-effective.

  • Patient-Derived Xenografts (PDX): Tumor fragments from patients are implanted into immunodeficient mice.[9] PDX models are considered more clinically relevant as they better recapitulate the heterogeneity of human tumors.[9]

In these studies, tumor growth inhibition (TGI) is the primary endpoint. The MDMI compound should be compared directly with the standard-of-care drug at clinically relevant doses.

Illustrative Data Presentation: In Vivo Efficacy in a PDX Model

Treatment GroupMean Tumor Volume at Day 21 (mm³)Tumor Growth Inhibition (%)Body Weight Change (%)
Vehicle Control 15000+2
MDMI-1 (10 mg/kg) 30080-1
Standard Drug A (20 mg/kg) 60060-8

This table illustrates how to present in vivo efficacy data. Higher TGI and minimal negative body weight change are desirable outcomes.

Experimental Protocols

Protocol 1: Cell Viability Assay (MTT)
  • Cell Seeding: Seed NSCLC cells in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the MDMI compound and the standard-of-care drug. Add the compounds to the wells and incubate for 72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.

Protocol 2: In Vivo Xenograft Efficacy Study
  • Cell Implantation: Subcutaneously inject 5 x 10^6 NSCLC cells into the flank of immunodeficient mice.

  • Tumor Growth Monitoring: Monitor tumor growth until the average tumor volume reaches approximately 100-150 mm³.

  • Randomization and Treatment: Randomize the mice into treatment groups (vehicle, MDMI compound, standard-of-care drug). Administer the treatments daily via the appropriate route (e.g., oral gavage).

  • Tumor Volume and Body Weight Measurement: Measure tumor volume and body weight twice a week.

  • Endpoint: Continue the study for a predetermined period (e.g., 21 days) or until tumors in the control group reach a specific size.

  • Data Analysis: Calculate the tumor growth inhibition for each treatment group compared to the vehicle control.

Visualizing the Path Forward

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

Hypothetical Signaling Pathway Targeted by MDMI Compounds

cluster_MDMI MDMI Compound Action Growth Factor Growth Factor Receptor Tyrosine Kinase (RTK) Receptor Tyrosine Kinase (RTK) Growth Factor->Receptor Tyrosine Kinase (RTK) Binds RTK RTK PI3K PI3K RTK->PI3K Activates AKT AKT PI3K->AKT Activates mTOR mTOR AKT->mTOR Activates Cell Growth & Proliferation Cell Growth & Proliferation mTOR->Cell Growth & Proliferation Promotes MDMI Compound MDMI Compound MDMI Compound->AKT Inhibits

Caption: Hypothetical signaling pathway targeted by MDMI compounds.

Experimental Workflow for Benchmarking MDMI Compounds

Caption: Experimental workflow for benchmarking MDMI compounds.

Conclusion and Future Directions

This guide provides a robust framework for the preclinical benchmarking of novel this compound-derived compounds against existing cancer therapies. By following a systematic and comparative approach, researchers can generate the high-quality data necessary to make informed decisions about the clinical potential of these new agents. The ultimate goal is to identify compounds that offer a significant therapeutic advantage over the current standard of care, with the potential to improve the lives of patients with cancer. The translation of promising preclinical findings into successful clinical trials is a significant challenge in oncology drug development.[10][11] Therefore, rigorous and well-designed preclinical studies, as outlined in this guide, are essential for bridging this translational gap.

References

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A Senior Application Scientist's Guide to Comparative Cross-Reactivity Profiling of Methyl 2,6-dimethoxyisonicotinate-Based Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, ensuring the specificity of a novel inhibitor is a cornerstone of preclinical development. A highly selective compound minimizes the risk of off-target effects, which can lead to unforeseen toxicity and clinical trial failures.[1][2] This guide provides an in-depth, objective comparison of experimental strategies to profile the cross-reactivity of a hypothetical lead compound, Methyl 2,6-dimethoxyisonicotinate, against other inhibitor classes. We will explore the causality behind experimental choices and present detailed protocols to ensure scientific integrity and reproducibility.

This compound is a small molecule with a substituted pyridine core, a common scaffold in medicinal chemistry.[3][4][5] For the purpose of this guide, we will postulate that it has been identified as a potent inhibitor of a specific protein kinase, "Kinase X," through a primary screen. The critical next step is to determine its selectivity across the human kinome and the broader proteome.

The Imperative of Selectivity Profiling

The promiscuity of small molecule inhibitors is a significant challenge in drug discovery.[6] Off-target binding can lead to a range of adverse effects, confounding the interpretation of phenotypic screens and derailing promising therapeutic candidates.[1][2] Therefore, a multi-pronged approach to cross-reactivity profiling is not just recommended; it is essential for building a robust preclinical data package. This guide will compare three orthogonal, state-of-the-art techniques:

  • Broad-Panel Kinase Profiling: To assess on- and off-target interactions within the primary target family.

  • Cellular Thermal Shift Assay (CETSA®): To confirm target engagement in a physiological cellular context.[7][8][9][10][11]

  • Chemoproteomics: For an unbiased, proteome-wide survey of potential off-targets.[1][2][6][12][13]

We will compare the hypothetical cross-reactivity profile of this compound with two alternative inhibitors also targeting Kinase X:

  • Alternative A: A covalent inhibitor targeting a non-catalytic cysteine.

  • Alternative B: A non-covalent, allosteric inhibitor.

Comparative Experimental Workflows

The following diagram illustrates the integrated workflow for a comprehensive cross-reactivity assessment.

G cluster_0 Phase 1: Initial Profiling cluster_1 Phase 2: Cellular Target Engagement cluster_2 Phase 3: Unbiased Off-Target Discovery cluster_3 Phase 4: Data Synthesis & Comparison Lead_Compound This compound (Putative Kinase X Inhibitor) Kinase_Profiling Broad-Panel Kinase Screen (e.g., 400+ kinases) Lead_Compound->Kinase_Profiling Assess kinome-wide selectivity CETSA Cellular Thermal Shift Assay (CETSA®) Kinase_Profiling->CETSA Validate on-target binding in cells Chemoproteomics Chemoproteomics (e.g., Affinity-based pulldown + MS) CETSA->Chemoproteomics Identify unexpected off-targets Data_Analysis Comparative Data Analysis (Selectivity Scores, IC50/Kd values) Chemoproteomics->Data_Analysis

Caption: Integrated workflow for inhibitor cross-reactivity profiling.

Broad-Panel Kinase Profiling

Expertise & Experience: The human kinome consists of over 500 protein kinases, many of which share structural homology in their ATP-binding pockets.[12] Broad-panel kinase screening is a foundational step to quickly assess the selectivity of a kinase inhibitor.[14][15] Reputable contract research organizations (CROs) offer panels that cover a significant portion of the human kinome, providing data on percentage inhibition at a fixed concentration or full IC50 curves.[14] This approach is critical for early-stage go/no-go decisions and for identifying potential off-target liabilities that could lead to toxicity.[16]

Experimental Protocol: Radiometric Kinase Assay (Illustrative)

  • Compound Preparation: Prepare stock solutions of this compound, Alternative A, and Alternative B in 100% DMSO. Create a dilution series to determine IC50 values.

  • Kinase Reaction Setup: In a 96-well plate, combine the kinase of interest, a suitable substrate (e.g., a generic peptide substrate like myelin basic protein), and [γ-³³P]ATP in a kinase buffer.

  • Inhibitor Addition: Add the diluted inhibitors or DMSO (vehicle control) to the reaction wells.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes) to allow for the kinase reaction to proceed.

  • Reaction Termination and Substrate Capture: Terminate the reaction and capture the phosphorylated substrate on a filter membrane.

  • Scintillation Counting: Wash the filter to remove unincorporated [γ-³³P]ATP and measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of inhibition relative to the DMSO control and fit the data to a dose-response curve to determine the IC50 value.

Data Presentation: Hypothetical Kinase Selectivity Data

InhibitorTarget Kinase X IC50 (nM)Off-Target Kinase Y IC50 (nM)Off-Target Kinase Z IC50 (nM)Selectivity Score (S10)
This compound 151,500>10,0000.02
Alternative A (Covalent) 5505,0000.04
Alternative B (Allosteric) 25>10,000>10,000<0.01

Selectivity Score (S10) is the number of off-targets with >90% inhibition at 1 µM divided by the total number of kinases tested. A lower score indicates higher selectivity.

Cellular Thermal Shift Assay (CETSA®)

Expertise & Experience: While in vitro assays are crucial, they do not fully recapitulate the cellular environment. CETSA® is a powerful biophysical method that measures the thermal stability of proteins in their native cellular environment.[7][8][9][10][11] The principle is that ligand binding stabilizes a protein, resulting in a higher melting temperature.[8][11] This assay is invaluable for confirming that a compound engages its intended target within cells and can provide insights into cellular permeability and target occupancy.[7][9]

Experimental Protocol: Western Blot-based CETSA®

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat the cells with the test inhibitors at various concentrations or with a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).

  • Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling for 3 minutes at room temperature.

  • Cell Lysis: Lyse the cells by freeze-thaw cycles or with a suitable lysis buffer.

  • Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the precipitated proteins.

  • Protein Quantification and Western Blotting: Collect the supernatant containing the soluble proteins. Normalize the protein concentration, then analyze the levels of the target protein (Kinase X) by Western blotting using a specific antibody.

  • Data Analysis: Quantify the band intensities and plot the fraction of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve in the presence of the inhibitor indicates target engagement.

Data Presentation: Hypothetical CETSA® Data

InhibitorTarget Kinase X Tagg (°C) (Vehicle)Target Kinase X Tagg (°C) (with Inhibitor)ΔTagg (°C)
This compound 52.558.0+5.5
Alternative A (Covalent) 52.560.2+7.7
Alternative B (Allosteric) 52.556.1+3.6

Tagg = Aggregation Temperature

Chemoproteomics for Unbiased Off-Target Profiling

Expertise & Experience: To move beyond known target families and identify unanticipated off-targets, an unbiased approach is necessary. Chemoproteomics, particularly affinity-based protein profiling coupled with mass spectrometry, allows for the identification of inhibitor-binding proteins on a proteome-wide scale.[1][2][6][12][13] This technique is critical for de-risking a compound by revealing potential sources of toxicity and for elucidating novel mechanisms of action.[2][6]

Experimental Protocol: Affinity-Based Chemoproteomics

G cluster_0 Step 1: Probe Synthesis cluster_1 Step 2: Cellular Treatment & Lysis cluster_2 Step 3: Click Chemistry & Enrichment cluster_3 Step 4: Mass Spectrometry & Analysis Inhibitor This compound Probe Synthesize Alkyne-tagged Probe Inhibitor->Probe Cells Treat Cells with Probe Lysis Cell Lysis Cells->Lysis Click Click Chemistry with Biotin-Azide Lysis->Click Enrich Streptavidin Bead Enrichment Click->Enrich MS On-Bead Digestion & LC-MS/MS Enrich->MS Analysis Identify & Quantify Bound Proteins MS->Analysis

Caption: Workflow for affinity-based chemoproteomics.

  • Probe Synthesis: Synthesize a derivative of this compound that incorporates a reactive handle, such as a terminal alkyne, for subsequent "click" chemistry. This modification should be designed to minimize disruption of the inhibitor's binding properties.

  • Cellular Treatment: Treat live cells with the alkyne-tagged probe. A competition experiment should also be performed where cells are pre-treated with an excess of the untagged parent inhibitor to identify specific binders.

  • Lysis and Click Chemistry: Lyse the cells and perform a copper-catalyzed azide-alkyne cycloaddition (click chemistry) to attach a biotin-azide reporter tag to the probe-bound proteins.

  • Affinity Enrichment: Use streptavidin-coated beads to enrich for the biotinylated protein complexes.

  • Mass Spectrometry: Elute and digest the bound proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the competed and vehicle controls. These are the potential off-targets.

Data Presentation: Hypothetical Chemoproteomics Hits

InhibitorConfirmed On-TargetHigh-Confidence Off-Targets
This compound Kinase XAldehyde Dehydrogenase 1A1, Carbonic Anhydrase II
Alternative A (Covalent) Kinase XMultiple Cysteine-containing proteins (e.g., GSTP1, PRDX2)
Alternative B (Allosteric) Kinase XNone identified

Synthesizing the Evidence: A Comparative Analysis

By integrating the data from these three orthogonal approaches, a comprehensive cross-reactivity profile for this compound and its alternatives can be constructed.

  • This compound: The kinase screen reveals good selectivity within the kinome. CETSA® confirms on-target engagement in cells. However, the unbiased chemoproteomics screen uncovers two potential off-targets outside the kinase family. These would require further validation to determine the functional consequences of binding.

  • Alternative A (Covalent Inhibitor): This compound shows high potency for Kinase X but also inhibits another kinase with only a 10-fold selectivity margin. Its covalent nature leads to the identification of several cysteine-containing proteins as off-targets in the chemoproteomics study. While potent, its reactivity profile suggests a higher risk of off-target effects.[17][18][19]

  • Alternative B (Allosteric Inhibitor): This inhibitor demonstrates exceptional selectivity in both the kinase panel and the proteome-wide screen. Its allosteric mechanism, targeting a less-conserved pocket, likely contributes to this clean profile.[20] However, its potency is slightly lower than the other two compounds, and the thermal shift in the CETSA® assay is less pronounced, which may reflect a different binding mechanism.

Conclusion and Future Directions

This guide outlines a robust, multi-faceted strategy for assessing the cross-reactivity of this compound-based inhibitors. No single method is sufficient; instead, the integration of broad-panel screening, cellular target engagement assays, and unbiased proteomics provides the most comprehensive and reliable data.[21]

For this compound, the next steps would involve validating the off-targets identified by chemoproteomics using orthogonal assays (e.g., enzymatic assays with the purified off-target proteins) and assessing the functional consequences of this binding in cellular models. This rigorous, data-driven approach to cross-reactivity profiling is fundamental to the successful development of safe and effective therapeutics.

References

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A Researcher's Guide to Bridging the Gap: Evaluating the In Vitro and In Vivo Efficacy of Novel Chemical Entities

Author: BenchChem Technical Support Team. Date: February 2026

A note on the scope of this guide: While this guide is titled with a focus on Methyl 2,6-dimethoxyisonicotinate derivatives, a comprehensive literature search revealed a scarcity of published data on this specific chemical family. Therefore, this guide has been adapted to provide a broader, more impactful framework for researchers. It outlines the critical process of comparing in vitro and in vivo efficacy for any novel series of chemical compounds, using illustrative examples and established principles of drug discovery. This approach will equip researchers with the necessary tools and understanding to navigate the complexities of translational science.

Introduction: The Crucial Nexus of In Vitro and In Vivo Studies

The journey of a novel therapeutic agent from a laboratory curiosity to a clinical candidate is a long and arduous one, fraught with challenges. A critical juncture in this process is the transition from a controlled in vitro environment to a complex in vivo biological system. Understanding the correlation, or often the lack thereof, between the efficacy of a compound in a test tube and its performance in a living organism is paramount. This guide will provide a detailed comparison of the methodologies and considerations for evaluating the in vitro and in vivo efficacy of novel chemical entities, with a focus on providing a practical framework for researchers in the field of drug development.

In Vitro Efficacy: Establishing a Baseline of Biological Activity

In vitro studies are the cornerstone of early-stage drug discovery. They provide a rapid and cost-effective means to assess the biological activity of a large number of compounds, enabling the identification of promising candidates and the elucidation of structure-activity relationships (SAR).

Key In Vitro Assays

The choice of in vitro assay is dictated by the therapeutic target and the desired mechanism of action. Common assays include:

  • Target-based assays: These assays directly measure the interaction of a compound with its purified molecular target (e.g., an enzyme or receptor). Examples include enzymatic activity assays, binding assays, and surface plasmon resonance (SPR).

  • Cell-based assays: These assays assess the effect of a compound on whole cells, providing a more physiologically relevant context. Examples include cell viability assays (e.g., MTT, CellTiter-Glo®), reporter gene assays, and high-content imaging.

Experimental Protocol: A Representative In Vitro Cell Viability Assay (MTT)

This protocol outlines a standard MTT assay to determine the cytotoxic effects of a series of hypothetical isonicotinate derivatives on a cancer cell line.

Materials:

  • Human cancer cell line (e.g., HeLa, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells.

    • Seed 5,000 cells per well in 100 µL of complete medium in a 96-well plate.

    • Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the test compounds in complete medium. The final DMSO concentration should be less than 0.5%.

    • Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (medium with DMSO) and untreated control wells.

    • Incubate for 48-72 hours.

  • MTT Addition:

    • Add 20 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C.

  • Solubilization:

    • Carefully remove the medium.

    • Add 150 µL of solubilization solution to each well.

    • Mix gently on a plate shaker to dissolve the formazan crystals.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a plate reader.

Data Presentation: Hypothetical In Vitro Efficacy of Isonicotinate Derivatives
CompoundR1 GroupR2 GroupIC50 (µM) on HeLa cells
MD-1 -H-H> 100
MD-2 -Cl-H52.3
MD-3 -F-H45.1
MD-4 -Cl-OCH312.8
MD-5 -F-OCH38.2

This table illustrates how systematic chemical modifications can lead to improvements in in vitro potency.

In Vivo Efficacy: The Litmus Test for Therapeutic Potential

While in vitro assays are essential for initial screening, in vivo studies in animal models are indispensable for evaluating the true therapeutic potential of a drug candidate. These studies provide critical information on a compound's efficacy, pharmacokinetics (PK), pharmacodynamics (PD), and safety in a complex biological system.

Considerations for In Vivo Studies

The transition to in vivo testing requires careful planning and consideration of several factors:

  • Animal Model Selection: The chosen animal model should accurately recapitulate the human disease state.

  • Route of Administration: The route of administration (e.g., oral, intravenous, intraperitoneal) should be relevant to the intended clinical use.

  • Dose and Dosing Regimen: The dose and frequency of administration are critical parameters that need to be optimized.

  • Pharmacokinetics (PK): Understanding the absorption, distribution, metabolism, and excretion (ADME) of a compound is crucial for interpreting efficacy data.

  • Pharmacodynamics (PD): PD studies measure the effect of a compound on its biological target in the animal model.

Experimental Protocol: A Representative In Vivo Xenograft Study

This protocol describes a typical xenograft study to assess the anti-tumor efficacy of a lead compound from the hypothetical isonicotinate series in mice.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line (e.g., HeLa)

  • Matrigel

  • Test compound (formulated in a suitable vehicle)

  • Calipers

  • Animal balance

Procedure:

  • Tumor Implantation:

    • Subcutaneously inject 5 x 10^6 HeLa cells mixed with Matrigel into the flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth.

    • When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound and vehicle control according to the predetermined dose and schedule (e.g., daily oral gavage).

  • Monitoring:

    • Measure tumor volume and body weight 2-3 times per week.

    • Observe the animals for any signs of toxicity.

  • Endpoint:

    • Euthanize the mice when tumors reach the maximum allowed size or at the end of the study period.

    • Excise the tumors and weigh them.

Data Presentation: Hypothetical In Vivo Efficacy of Lead Isonicotinate Derivative
Treatment GroupDose (mg/kg)Mean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control-1500 ± 250-
MD-5 10850 ± 18043.3
MD-5 30420 ± 11072.0

This table demonstrates a dose-dependent anti-tumor effect of the lead compound in an in vivo model.

Bridging the Gap: Understanding In Vitro-In Vivo Correlation (IVIVC)

The correlation between in vitro and in vivo data is often not linear. A potent compound in vitro may show poor efficacy in vivo, and vice versa. Understanding the reasons for this discrepancy is crucial for successful drug development.

Factors Influencing IVIVC
  • Pharmacokinetics: Poor absorption, rapid metabolism, or inefficient distribution to the target tissue can all lead to a lack of in vivo efficacy despite potent in vitro activity.

  • Off-target effects: A compound may have unintended off-target effects in a whole organism that are not apparent in a simplified in vitro system.

  • Metabolism: The compound may be converted to active or inactive metabolites in vivo.

  • Bioavailability: The fraction of the administered dose that reaches the systemic circulation can significantly impact efficacy.

Visualizing the Path Forward

Hypothetical Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor Isonicotinate Isonicotinate Derivative Isonicotinate->MEK Proliferation Cell Proliferation & Survival TranscriptionFactor->Proliferation

Caption: A hypothetical signaling pathway where an isonicotinate derivative inhibits MEK, leading to reduced cell proliferation.

Experimental Workflow: From In Vitro to In Vivo

G cluster_invitro In Vitro Assessment cluster_invivo In Vivo Assessment cluster_decision Decision Making TargetAssay Target-Based Assay CellAssay Cell-Based Assay TargetAssay->CellAssay SAR SAR Studies CellAssay->SAR PKPD Pharmacokinetics & Pharmacodynamics SAR->PKPD Efficacy Efficacy Studies PKPD->Efficacy Tox Toxicology Studies Efficacy->Tox GoNoGo Go/No-Go Decision Tox->GoNoGo

Caption: A streamlined workflow for progressing a compound from initial in vitro screening to in vivo efficacy studies and decision-making.

Conclusion: An Iterative and Integrated Approach

The comparison of in vitro and in vivo efficacy is not a linear process but rather an iterative cycle of design, testing, and analysis. A deep understanding of the principles outlined in this guide will enable researchers to make more informed decisions, optimize their drug discovery campaigns, and ultimately increase the likelihood of translating a promising molecule into a life-changing therapy. While the specific data for this compound derivatives may be limited, the methodologies and strategic considerations presented here provide a robust and universally applicable roadmap for the evaluation of any novel chemical entity.

References

  • Antonini, I., Lin, T. S., Cosby, L. A., Dai, Y. R., & Sartorelli, A. C. (1982). 2- and 6-methyl-1,4-naphthoquinone derivatives and potential bioreductive alkylating agents. Journal of Medicinal Chemistry, 25(6), 730–735. [Link]

  • Susanti, E., et al. (2014). Improved Synthesis of 2',6'-Dihydroxy-3,4-dimethoxy Chalcone by Grinding Technique to Synthesize 5-Hydroxy-3',4'-dimethoxy Flavone. Indonesian Journal of Chemistry. [Link]

  • Zhang, C., et al. (2006). Novel synthetic 2,6-dichloroisonicotinate derivatives as effective elicitors for inducing the biosynthesis of plant secondary metabolites. Applied Microbiology and Biotechnology, 71(2), 164–167. [Link]

  • Severina, H., et al. (2019). Synthesis and anticonvulsant activity of 6-methyl-2-thioxo-2, 3-dihydropyrimidin-4(1H)-one acetamides. Journal of Applied Pharmaceutical Science, 9(02), 012-019. [Link]

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A Senior Application Scientist's Guide to the Comparative Spectroscopic Analysis of Isonicotinate Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Isomeric Differentiation in Drug Development

In the landscape of pharmaceutical sciences, structural isomers—molecules sharing the same chemical formula but differing in atomic arrangement—present a fundamental challenge. The pyridinecarboxylic acids, specifically the isonicotinate isomers, are a prime example. These consist of picolinic acid (2-pyridinecarboxylic acid), nicotinic acid (3-pyridinecarboxylic acid, commonly known as Niacin or Vitamin B3), and isonicotinic acid (4-pyridinecarboxylic acid).[1] While structurally similar, the position of the carboxylic acid group on the pyridine ring dramatically alters their chemical, physical, and biological properties. This variance is critical in drug development, where these scaffolds are pivotal in creating therapeutics for a wide array of conditions, including tuberculosis, cancer, diabetes, and HIV/AIDS.[2]

An unambiguous identification of the correct isomer is therefore not merely an analytical task; it is a prerequisite for ensuring drug efficacy, safety, and intellectual property integrity. This guide provides a comprehensive, comparative analysis of these three isomers using fundamental spectroscopic techniques: Vibrational (Infrared and Raman), Nuclear Magnetic Resonance (NMR), and UV-Visible Spectroscopy. We will move beyond simple data reporting to explain the causal relationships between molecular structure and spectral output, providing field-proven insights and robust experimental protocols for confident isomer differentiation.

Vibrational Spectroscopy (FTIR & Raman): Probing Molecular Fingerprints

Vibrational spectroscopy is exceptionally sensitive to the substitution patterns of aromatic rings. The key to differentiating the isonicotinate isomers lies in how the position of the carboxyl group (ortho, meta, or para to the ring nitrogen) influences the molecule's vibrational modes.

Causality Behind Spectral Differences

The primary differentiating factor is the interaction between the carboxylic acid group and the pyridine ring nitrogen.

  • Picolinic Acid (Ortho): The adjacent positions of the -COOH group and the nitrogen atom allow for potential intramolecular hydrogen bonding. This, along with strong inductive and resonance effects, significantly perturbs the ring and carboxyl vibrations compared to the other isomers.[3][4]

  • Nicotinic Acid (Meta): The meta-positioning results in a distinct electronic distribution and vibrational coupling, leading to a unique spectral "fingerprint" that is clearly distinguishable from the ortho and para isomers.[5]

  • Isonicotinic Acid (Para): The high degree of symmetry in the para-substituted isonicotinic acid often leads to fewer and sharper bands in its vibrational spectra compared to the less symmetrical isomers.

Key Differentiating Vibrational Regions

The most informative regions in the IR and Raman spectra are:

  • 1750-1650 cm⁻¹: C=O stretching of the carboxylic acid. The exact position is highly sensitive to hydrogen bonding and electronic effects.

  • 1600-1400 cm⁻¹: Pyridine ring C=C and C=N stretching vibrations. These are coupled modes and their frequencies are diagnostic of the substitution pattern.[4]

  • 1350-1200 cm⁻¹: C-O stretching and O-H in-plane bending. These bands are often coupled and provide valuable confirmatory data.

  • Below 1000 cm⁻¹: Ring breathing modes and out-of-plane bending vibrations, which constitute the unique fingerprint region for each isomer.

Comparative Vibrational Data

The following table summarizes characteristic vibrational frequencies observed for the three isomers. Note that exact values can vary with sample preparation (e.g., solid-state vs. solution).

Vibrational Mode Picolinic Acid (cm⁻¹) Nicotinic Acid (cm⁻¹) Isonicotinic Acid (cm⁻¹) Primary Differentiating Feature
C=O Stretch ~1700-1720~1690-1715[6]~1710-1725Position reflects intramolecular vs. intermolecular hydrogen bonding.
Ring C=C, C=N Stretch ~1590, 1450~1594, 1425[6]~1600, 1415The specific pattern and relative intensities of these coupled modes are unique.
C-O Stretch / O-H Bend ~1260~1320~1330Significant shift in picolinic acid due to proximity of N atom.
Ring Breathing Mode ~1040~1030~1000A sharp, characteristic band in the fingerprint region.

Data compiled from representative spectra and literature sources.[5][7]

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a rapid and reliable method for analyzing solid samples of the isomers.

  • Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage.

  • Sample Preparation: Place a small amount (1-2 mg) of the crystalline isomer powder onto the center of the ATR crystal.

  • Data Acquisition: Apply consistent pressure using the ATR anvil to ensure good contact between the sample and the crystal.

  • Spectral Collection: Co-add 32 scans at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

  • Processing: Perform an automatic baseline correction and ATR correction using the instrument's software to produce the final absorbance spectrum.

Causality Note: Using an anvil ensures reproducible contact, which is critical for comparing peak intensities between samples. The choice of 4 cm⁻¹ resolution is a balance between resolving key spectral features and maintaining a high signal-to-noise ratio for rapid analysis.

Workflow Visualization

G cluster_prep Sample Preparation cluster_analysis FTIR-ATR Analysis cluster_result Result Interpretation P Weigh Isomer Sample (1-2 mg) S Place Sample on ATR Crystal P->S B Collect Background Spectrum B->S A Apply Pressure & Acquire Spectrum (4000-400 cm⁻¹, 32 scans) S->A D Process Data (Baseline/ATR Correction) A->D C Compare Spectrum to Reference Data D->C I Identify Isomer C->I

Caption: Workflow for isomer identification using FTIR-ATR spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping Electronic Environments

NMR spectroscopy is arguably the most powerful tool for structural isomer differentiation, as it directly probes the unique electronic environment of each proton (¹H) and carbon (¹³C) nucleus.[8]

Causality Behind Spectral Differences

The key is the electron-withdrawing nature of both the pyridine nitrogen and the carboxylic acid group. Their relative positions create distinct patterns of electron density around the ring, which directly translates to different chemical shifts for the remaining ring protons.

  • Picolinic Acid (Ortho): The proton adjacent to both the nitrogen and the -COOH group is significantly deshielded, appearing far downfield.

  • Nicotinic Acid (Meta): Lacks the symmetry of the other two isomers, resulting in four distinct signals for the four aromatic protons, each with a unique chemical shift and coupling pattern.

  • Isonicotinic Acid (Para): Due to its C₂ symmetry, the protons at positions 2 and 6 are chemically equivalent, as are the protons at positions 3 and 5. This results in a much simpler spectrum with only two signals for the four aromatic protons, a definitive diagnostic feature.

Comparative ¹H NMR Data (in DMSO-d₆)
Isomer Proton Assignment Approx. Chemical Shift (δ, ppm) Key Differentiating Feature
Picolinic Acid H6~8.76Single proton, downfield due to proximity to N.[9]
H3, H4, H5~7.6 - 8.1Complex multiplet region for 3 other protons.[9]
Nicotinic Acid H2, H6~8.7 - 9.0Two distinct downfield protons adjacent to N.
H4, H5~7.5 - 8.2Two distinct upfield protons.
Isonicotinic Acid H2, H6~8.79One signal (doublet) representing two equivalent protons.[10]
H3, H5~7.83One signal (doublet) representing two equivalent protons.[10]

Data compiled from representative spectra and literature sources.[9][10]

Experimental Protocol: ¹H NMR Spectroscopy
  • Sample Preparation: Accurately weigh ~5-10 mg of the isomer and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆) in a clean, dry NMR tube.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock the field on the deuterium signal of the solvent. Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. A typical experiment might involve 16 scans with a relaxation delay of 1-2 seconds.

  • Processing: Fourier transform the resulting Free Induction Decay (FID). Phase the spectrum and perform a baseline correction.

  • Analysis: Integrate the signals to determine proton ratios and analyze the chemical shifts and coupling constants to assign the structure.

Causality Note: DMSO-d₆ is an excellent solvent choice as it readily dissolves all three isomers and its residual proton signal appears in a region that does not typically overlap with the analyte signals. The acidic proton of the carboxyl group often appears as a very broad signal at high ppm values (>12 ppm) or exchanges with residual water and may not be observed.

Visualization of Proton Environments

G cluster_pico Picolinic Acid (4 Unique Protons) cluster_nico Nicotinic Acid (4 Unique Protons) cluster_iso Isonicotinic Acid (2 Sets of Equivalent Protons) pico pico nico nico iso iso

Caption: Distinct proton environments of the three pyridinecarboxylic acid isomers.

UV-Visible Spectroscopy: Analyzing Electronic Transitions

UV-Vis spectroscopy measures the electronic transitions within a molecule. For the isonicotinate isomers, the position of the carboxyl group influences the energy of the π → π* and n → π* transitions of the aromatic system, leading to differences in their absorption maxima (λmax).

Causality Behind Spectral Differences

The absorption spectrum is influenced by the extent of conjugation and the electronic perturbations caused by the substituents. Solvent choice is also critical, as polar or protic solvents can interact with the molecule, particularly the nitrogen lone pair and the carboxyl group, altering the energy levels and shifting the λmax.[11] In aqueous solutions, the pH is a dominant factor, as it determines the ionization state of the molecule (cationic, neutral, zwitterionic, or anionic), each of which has a distinct UV spectrum.[12][13]

Comparative UV-Vis Data

The following data represents typical λmax values, which are highly dependent on solvent and pH.

Isomer Approx. λmax (nm) in Ethanol Key Differentiating Feature
Picolinic Acid ~264Exhibits a distinct λmax from the other two isomers.
Nicotinic Acid ~262Similar λmax to isonicotinic acid, but often with a lower molar absorptivity.
Isonicotinic Acid ~275Typically shows the most red-shifted (longer wavelength) absorption.

Data compiled from representative spectra and literature sources.[11][12]

Experimental Protocol: UV-Vis Spectroscopy
  • Stock Solution Preparation: Prepare a 1 mM stock solution of each isomer in a suitable solvent (e.g., ethanol or a buffered aqueous solution of known pH).

  • Working Solution: Dilute the stock solution to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (e.g., 0.05 mM).

  • Instrument Blank: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (record a baseline).

  • Sample Measurement: Rinse and fill the cuvette with the sample solution. Place it in the spectrophotometer and record the absorption spectrum, typically from 400 nm down to 200 nm.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Causality Note: Using quartz cuvettes is mandatory as glass and plastic absorb UV light below ~320 nm. Keeping the absorbance below 1.0 AU ensures the measurement is within the linear range of the Beer-Lambert law, providing accurate molar absorptivity data if needed.

Visualization of Electronic Transitions

G cluster_energy GS Ground State (S₀) ES1 Excited State (S₁ - π→π) GS->ES1 Absorption (λmax) ES2 Excited State (S₂ - n→π) GS->ES2 Absorption note Isomer structure and solvent alter the energy gap (ΔE), shifting the observed λmax.

Caption: Energy diagram showing electronic transitions relevant to UV-Vis spectroscopy.

Conclusion: An Integrated Approach to Isomer Verification

While each spectroscopic technique provides valuable data, a multi-faceted approach ensures the highest confidence in isomer identification.

  • ¹H NMR is the most definitive single technique, offering unambiguous structural information based on signal multiplicity and chemical shifts, especially highlighting the unique symmetry of isonicotinic acid.

  • FTIR/Raman serves as a rapid, powerful confirmation method, providing a unique vibrational fingerprint for each isomer that is ideal for quality control and high-throughput screening.

  • UV-Vis , while less structurally specific, is an excellent quantitative tool and can be used to study isomer behavior in different chemical environments (e.g., varying pH), which is highly relevant for drug formulation and development.

By integrating the insights from these orthogonal techniques, researchers and drug development professionals can navigate the challenges of isomeric complexity with precision and confidence, ensuring the integrity and success of their scientific endeavors.

References

  • Solvent and Structure Effects on Electronic Absorption Spectra of the Isomeric Pyridinecarboxylic Acids. (2026). ResearchGate. [Link]

  • Vibrational structure and antimicrobial activity of selected isonicotinates, potassium picolinate and nicotinate. (n.d.). ResearchGate. [Link]

  • Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria. (2017). ACS Publications. [Link]

  • Raman and infrared spectra and theoretical calculations of dipicolinic acid, dinicotinic acid, and their dianions. (n.d.). ResearchGate. [Link]

  • Raman spectra of picolinic acid at the indicated pH values. (n.d.). ResearchGate. [Link]

  • Theoretical and Experimental Studies of Vibrational Spectra of Nicotinic Acid. (n.d.). Journal of Applicable Chemistry. [Link]

  • Solubility and Crystallization Studies of Picolinic Acid. (2023). MDPI. [Link]

  • Isonicotinic Acid pKa Study. (n.d.). Scribd. [Link]

  • FT-IR spectra of Nicotinic acid (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2020). PubMed. [Link]

  • Pyridinecarboxylic acid. (n.d.). Wikipedia. [Link]

Sources

A Head-to-Head Comparison of Methyl and Ethyl 2,6-Dimethoxyisonicotinate in Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

Shanghai, China – January 22, 2026 – In the intricate landscape of pharmaceutical and specialty chemical synthesis, the choice of building blocks is a critical determinant of reaction efficiency, yield, and overall cost-effectiveness. Among the myriad of available intermediates, substituted pyridine derivatives hold a place of prominence. This guide provides a detailed head-to-head comparison of two closely related yet distinct synthons: Methyl 2,6-dimethoxyisonicotinate and Ethyl 2,6-dimethoxyisonicotinate. This analysis is tailored for researchers, scientists, and drug development professionals, offering field-proven insights and experimental data to inform strategic decisions in synthetic route design.

Introduction: The Subtle Distinction that Matters

This compound and its ethyl counterpart are valuable intermediates in organic synthesis, particularly in the construction of complex heterocyclic scaffolds found in a range of biologically active molecules. Both compounds share the same core 2,6-dimethoxypyridine-4-carboxylate structure, which offers multiple sites for functionalization. The primary difference lies in the ester group – a methyl versus an ethyl moiety. While seemingly minor, this variation can have significant implications for the synthesis, reactivity, and handling of these compounds. This guide will dissect these differences, providing a comprehensive analysis to aid in the selection of the optimal building block for your specific synthetic needs.

I. Synthesis: A Tale of Two Alcohols

The most common and direct route to both Methyl and Ethyl 2,6-dimethoxyisonicotinate is the Fischer esterification of the parent carboxylic acid, 2,6-dimethoxyisonicotinic acid. This acid-catalyzed reaction involves the treatment of the carboxylic acid with the corresponding alcohol, either methanol or ethanol, in the presence of a strong acid catalyst such as sulfuric acid.

General Synthetic Workflow

G cluster_synthesis Fischer Esterification Start 2,6-Dimethoxyisonicotinic Acid Reaction Reflux Start->Reaction Alcohol Methanol or Ethanol Alcohol->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) Catalyst->Reaction Workup Neutralization & Extraction Reaction->Workup Purification Distillation or Crystallization Workup->Purification Product Methyl or Ethyl 2,6-Dimethoxyisonicotinate Purification->Product

Caption: General workflow for the synthesis of Methyl and Ethyl 2,6-dimethoxyisonicotinate via Fischer Esterification.

Comparative Insights into the Esterification Process

While the fundamental reaction is the same, the choice between methanol and ethanol can influence several key parameters:

  • Reaction Kinetics: From a theoretical standpoint, the esterification with methanol is generally expected to be faster than with ethanol. This is primarily due to the lower steric hindrance of the methyl group compared to the ethyl group. The smaller size of methanol allows for a more facile approach to the carbonyl carbon of the carboxylic acid.

  • Reaction Conditions: Both reactions are typically carried out under reflux. Since methanol has a lower boiling point (64.7 °C) than ethanol (78.37 °C), the esterification to the methyl ester can be conducted at a lower temperature. This can be advantageous if the starting material or product is thermally sensitive.

  • Equilibrium Considerations: Fischer esterification is a reversible reaction. To drive the reaction to completion, an excess of the alcohol is typically used. The removal of water as it is formed can also shift the equilibrium towards the product.

  • Work-up and Purification: The work-up for both reactions is similar, involving neutralization of the acid catalyst and extraction of the ester. However, the physical properties of the resulting esters can influence the ease of purification. This compound has a lower boiling point than its ethyl counterpart, which may make it more amenable to purification by distillation. Conversely, the higher boiling point of the ethyl ester might be advantageous in reducing losses during solvent removal.

Experimental Protocol: Synthesis of Ethyl 2,6-Dimethoxybenzoate (An analogous procedure)

The following protocol for the synthesis of a structurally similar compound, ethyl 2,6-dimethoxybenzoate, provides a practical template that can be adapted for both the methyl and ethyl esters of 2,6-dimethoxyisonicotinic acid.

Materials:

  • 2,6-Dimethoxybenzoic acid (1.0 eq)

  • Absolute Ethanol (or Methanol) (excess, as solvent)

  • Concentrated Sulfuric Acid (catalytic amount)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • A mixture of 2,6-dimethoxybenzoic acid and absolute ethanol (or methanol) is heated to reflux in the presence of a catalytic amount of concentrated sulfuric acid.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the excess alcohol is removed under reduced pressure.

  • The residue is partitioned between diethyl ether and water.

  • The organic layer is washed sequentially with saturated sodium bicarbonate solution and brine.

  • The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude ester.

  • Purification can be achieved by vacuum distillation or recrystallization.

II. Physicochemical Properties: A Comparative Overview

The difference in the alkyl chain of the ester group leads to predictable variations in the physicochemical properties of the two compounds.

PropertyThis compoundEthyl 2,6-dimethoxyisonicotinate
Molecular Weight 197.19 g/mol 211.22 g/mol
Boiling Point Lower (estimated)Higher (estimated)
Solubility Generally higher in polar solventsSlightly lower in polar solvents
Lipophilicity (LogP) LowerHigher

Data is estimated based on general chemical principles and data for analogous compounds.

The higher lipophilicity of the ethyl ester may be advantageous in certain applications where enhanced solubility in nonpolar organic solvents is required. Conversely, the methyl ester's potentially higher solubility in more polar solvents could be beneficial in other contexts.

III. Reactivity and Synthetic Utility: Choosing the Right Tool for the Job

Both esters are versatile intermediates, but the nature of the ester group can influence their reactivity in subsequent transformations.

Nucleophilic Acyl Substitution

In reactions involving nucleophilic attack at the ester carbonyl, such as hydrolysis or amidation, the methyl ester is generally more reactive than the ethyl ester. The ethyl group exerts a slightly greater steric hindrance around the carbonyl carbon, making it less accessible to incoming nucleophiles.

Hydrolysis

The hydrolysis of the ester back to the carboxylic acid can be achieved under either acidic or alkaline conditions. The rate of hydrolysis is generally faster for the methyl ester compared to the ethyl ester due to the aforementioned steric factors. This is an important consideration if the ester is used as a protecting group for the carboxylic acid, as the conditions for its removal will be milder for the methyl ester.

Reactions at the Pyridine Ring

The primary utility of these compounds often lies in reactions involving the pyridine ring, such as nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling reactions. In these cases, the electronic influence of the methyl versus ethyl ester group on the pyridine ring is minimal and very similar. However, the steric bulk of the ester can play a role, particularly in reactions at the positions adjacent to the ester (C3 and C5). While no direct comparative studies on these specific substrates are available, it is plausible that the bulkier ethyl group could exert a greater steric influence on reactions at these positions.

IV. Applications in Drug Discovery and Development

Substituted pyridines are a cornerstone of medicinal chemistry, appearing in a vast array of approved drugs. Both Methyl and Ethyl 2,6-dimethoxyisonicotinate serve as valuable precursors to more complex drug scaffolds.

While specific examples detailing the use of these exact molecules in the synthesis of marketed drugs are not prevalent in the public domain, analogous structures are widely used. For instance, substituted nicotinic acid esters are key intermediates in the synthesis of proton pump inhibitors like Omeprazole and Lansoprazole. The choice between a methyl or ethyl ester in a multi-step synthesis is often a pragmatic one, based on factors such as:

  • Yield and Purity in Subsequent Steps: One ester may lead to higher yields or a cleaner reaction profile in a critical downstream transformation.

  • Crystallinity of Intermediates: In a large-scale synthesis, the ability to form crystalline intermediates is highly desirable for purification. The choice of ester can influence the crystallization behavior of downstream products.

  • Process Safety and Handling: The physical properties of the ester, such as boiling point and flash point, can be important considerations in a manufacturing setting.

  • Cost and Availability: While both methanol and ethanol are inexpensive commodity chemicals, the overall cost of the starting materials and the efficiency of the esterification step can be a deciding factor.

V. Conclusion and Recommendations

The choice between this compound and Ethyl 2,6-dimethoxyisonicotinate is a nuanced one, with no single "better" option. The optimal choice depends on the specific requirements of the synthetic route and the desired properties of the final product.

Key Considerations for Selection:

G cluster_methyl This compound cluster_ethyl Ethyl 2,6-dimethoxyisonicotinate M_Faster_Reaction Potentially faster esterification M_Lower_Temp Lower reaction temperature M_Easier_Hydrolysis More facile hydrolysis (if desired) M_Distillation Potentially easier purification by distillation E_Higher_BP Higher boiling point (less volatile) E_Lipophilicity Increased lipophilicity E_Crystallization May influence crystallization of derivatives E_Stability Slightly more stable to hydrolysis

Caption: Decision-making factors for choosing between the methyl and ethyl esters.

Ultimately, the most effective approach is to conduct small-scale comparative experiments to determine which ester provides the optimal balance of reactivity, yield, and purity for your specific synthetic transformation.

References

  • NCERT. Amines. In: Chemistry Part II: Textbook for Class XII. New Delhi: National Council of Educational Research and Training; 2020:379-411.
  • Erenler R. Facile and Efficient Synthesis of Ethyl 3-oxo-3-(pyridin-4-yl)-2-((pyridin-4-yl)methylene)propanoate. J. Chem. Soc. Pak. 2011;33(3):395-397.
  • US6437139B1, Chezal JM, Teulade JC, Grassy G, et al., inventors; Sanofi-Synthelabo, assignee.
  • Al-Sakkal RG, Al-Zuhair AS, Al-Mfrji MR. comparison between methanol and ethanol in acid catalyzed transesterification.
  • Dahman Y, Dunuweera SP, Rajapakse S, et al. Comparison of Fatty Acid Methyl and Ethyl Esters as Biodiesel Base Stock: a Review on Processing and Production Requirements. Fuel Process Technol. 2015;137:133-148.
  • Khan I, Ibrar A, White JM. Ethyl 2,6-Dimethoxybenzoate: Synthesis, Spectroscopic and X-ray Crystallographic Analysis. Crystals. 2012;2(2):521-527.
  • Li Z, Wang H, Wang S, et al.
  • Navarrete-Vazquez G, Hidalgo-Figueroa S, Torres-Piedra M, et al. Synthesis, in Vitro and in Silico Screening of Ethyl 2-(6-substituted benzo[d]thiazol-2-ylamino)-2-oxoacetates as Protein-Tyrosine Phosphatase 1B Inhibitors. Eur J Med Chem. 2012;53:346-355.
  • Collins KD, Glorius F. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Chem Sci. 2017;8(2):1234-1238.
  • Zhang H, Wang Y, Zhang Y, et al. Synthesis of novel 6,7-dimethoxy-4-anilinoquinolines as potent c-Met inhibitors. Bioorg Med Chem Lett. 2018;28(15):2541-2546.
  • EP0333020A2, Wolin RL, inventor; Eli Lilly and Co, assignee. Process for the preparation of substituted pyridines. 1989 Sep 20.
  • de Souza TB, de Lacerda RB, da Silva LL, et al. The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals (Basel). 2023;16(8):1145.
  • Montanari A, Costi R, Di Santo R, et al. Indolizinoquinolinedione Metal Complexes: Structural Characterization, In Vitro Antibacterial, and In Silico Studies. Molecules. 2022;27(19):6687.
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  • Reddy RPR. Steric Hindrance | Esterification | Chemistry | Dr. Ramidi Prasad Reddy. YouTube. Published August 6, 2024. Accessed January 22, 2026. [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

The causality behind these rigorous disposal protocols stems from the inherent hazards associated with pyridine and its derivatives. These compounds can exhibit toxicity, and their improper disposal can lead to the contamination of water and soil.[1] Therefore, every step outlined below is designed as part of a self-validating system to minimize risk and ensure responsible chemical stewardship.

I. Hazard Assessment and Regulatory Context

Methyl 2,6-dimethoxyisonicotinate, as a pyridine derivative, should be handled as a hazardous substance. Pyridine itself is classified by the U.S. Environmental Protection Agency (EPA) as a hazardous waste.[2][3][4][5] This classification mandates that its disposal is governed by the Resource Conservation and Recovery Act (RCRA).

Key Regulatory Classifications for Pyridine-based Waste:

EPA Waste Code Description Relevance
D038 Toxicity Characteristic - PyridineApplies if the waste exhibits the characteristic of toxicity for pyridine.[3][4]
F005 Spent non-halogenated solventsRelevant if this compound is used as a solvent and becomes part of a spent solvent mixture.[3][4][5][6]

Due to these classifications, this compound waste must not be disposed of in standard trash or down the sanitary sewer.[7][8][9] It requires management as a regulated hazardous waste.

II. Essential Safety and Handling Precautions

Before beginning any work that will generate waste, it is imperative to handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[7] Always wear appropriate Personal Protective Equipment (PPE), including:

  • Chemical-resistant gloves (e.g., nitrile or butyl rubber; always check manufacturer's compatibility charts)

  • Safety goggles with side shields or a face shield[7]

  • A fully buttoned laboratory coat[7]

Avoid all contact with skin and eyes, and prevent inhalation of any dust, mists, or vapors.[10][11][12][13] Keep the compound away from heat and sources of ignition.[10][11][12]

III. Step-by-Step Disposal Protocol

This protocol ensures that waste containing this compound is collected, stored, and disposed of in a manner that is safe and compliant with environmental regulations.

Step 1: Waste Segregation

Proper segregation is critical to prevent dangerous chemical reactions.[8]

  • Solid Waste: Collect solid this compound, along with any contaminated items (e.g., weighing paper, gloves, disposable labware), in a designated, compatible hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, compatible liquid waste container. Do not mix this waste with other waste streams, such as strong acids, bases, or oxidizers.[7][14]

Step 2: Waste Container Selection and Labeling

The integrity of the disposal process begins with the proper container.

  • Container Compatibility: Use containers made of materials chemically compatible with pyridine derivatives. Glass bottles are suitable for liquid waste, while high-density polyethylene (HDPE) containers can be used for both solid and liquid waste.[8]

  • Labeling: Immediately upon adding the first amount of waste, affix a "Hazardous Waste" label to the container.[7][14] The label must include:

    • The full chemical name: "this compound"

    • The words "Hazardous Waste"

    • An indication of the hazards (e.g., "Toxic," "Irritant")

    • The date accumulation started[8]

    • The specific contents of the container

Step 3: On-Site Accumulation and Storage

Waste must be stored safely prior to collection by a certified disposal service.

  • Secure Storage: Keep waste containers tightly sealed except when adding waste.[8][9][11][12]

  • Location: Store the sealed containers in a designated, well-ventilated, and secure satellite accumulation area within or near the laboratory.[8]

  • Secondary Containment: Place waste containers in a secondary containment bin or tray to capture any potential leaks.[8]

Step 4: Arranging for Professional Disposal

Hazardous chemical waste must be disposed of through a licensed hazardous waste management company.

  • Contact Your Institution's EHS: Your facility's Environmental Health and Safety (EHS) department will have established procedures for the collection and disposal of chemical waste.[9]

  • Waste Pickup: Follow your institution's protocol to request a waste pickup. Do not allow waste to accumulate in the lab for extended periods. Academic laboratories may have specific regulations regarding the timeframe for waste removal.[1][15]

  • Transportation and Final Disposal: The licensed waste vendor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[16] The most common and required method for disposing of pyridine-based waste is high-temperature incineration.[2]

IV. Spill Management Protocol

In the event of a spill, prompt and correct action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if necessary.

  • Control Ignition Sources: If the material is flammable or used with flammable solvents, remove all sources of ignition.

  • Contain the Spill: Wearing appropriate PPE, contain the spill using a chemical spill kit with a suitable absorbent material (e.g., vermiculite, sand, or other non-flammable absorbent).[17][18]

  • Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[13]

  • Decontaminate: Clean the spill area with soap and water, and collect the cleaning materials as hazardous waste.[17]

  • Report: Report the spill to your institution's EHS department.

V. Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.

G cluster_0 Waste Generation & Segregation cluster_1 Containerization & Labeling cluster_2 Accumulation & Disposal Start This compound Waste Generated Segregate Segregate Waste by Type (Solid vs. Liquid) Start->Segregate Solid_Waste Solid Waste (Contaminated PPE, etc.) Segregate->Solid_Waste Solid Liquid_Waste Liquid Waste (Solutions) Segregate->Liquid_Waste Liquid Container_Solid Select Compatible Solid Waste Container Solid_Waste->Container_Solid Container_Liquid Select Compatible Liquid Waste Container Liquid_Waste->Container_Liquid Label_Solid Label as 'Hazardous Waste' with Chemical Name & Date Container_Solid->Label_Solid Label_Liquid Label as 'Hazardous Waste' with Chemical Name & Date Container_Liquid->Label_Liquid Store_Securely Store Sealed Container in Designated Accumulation Area with Secondary Containment Label_Solid->Store_Securely Label_Liquid->Store_Securely Request_Pickup Contact EHS for Waste Pickup Request Store_Securely->Request_Pickup Disposal Professional Disposal via Licensed Vendor (Incineration) Request_Pickup->Disposal

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory professionals can effectively manage the risks associated with this compound, ensuring a safe working environment and upholding their commitment to environmental responsibility. This structured approach not only meets regulatory requirements but also builds a culture of safety and trust within the scientific community.

References

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Comprehensive Safety Guide: Personal Protective Equipment for Handling Methyl 2,6-dimethoxyisonicotinate

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, my primary goal is to ensure that your work in the laboratory is not only groundbreaking but also fundamentally safe. This guide moves beyond a simple checklist to provide a deep, risk-based framework for selecting and using Personal Protective Equipment (PPE) when handling Methyl 2,6-dimethoxyisonicotinate. This compound, a substituted pyridine derivative, requires meticulous handling protocols to mitigate potential health risks. Our approach is grounded in the principle that understanding the why behind each safety measure is as critical as the measure itself.

Hazard Assessment: The Foundation of Your Safety Protocol

Before any container is opened, a thorough hazard assessment is mandatory.[1] While specific toxicological data for this compound is not extensively published, a prudent approach involves evaluating data from structurally analogous compounds. This methodology allows us to anticipate potential hazards and establish a robust defensive barrier through appropriate PPE.

Analysis of related substituted isonicotinates reveals a consistent hazard profile that we must assume applies to this compound.[2][3][4]

Potential Hazard Classification Category Primary Risk Justification from Analogous Compounds
Skin Corrosion/Irritation Category 2Causes skin irritation upon direct contact.Data from Methyl 2,6-dichloroisonicotinate and 2-Hydroxy-6-methylisonicotinic acid show clear skin irritation potential.[2][4]
Serious Eye Damage/Irritation Category 2Causes serious eye irritation and potential damage.Analogous compounds consistently demonstrate the ability to cause significant eye irritation.[2][3][4]
Respiratory Irritation Category 3 (Specific Target Organ Toxicity - Single Exposure)May cause respiratory irritation if inhaled as a dust or aerosol.The fine particulate nature of this and similar compounds presents a significant inhalation hazard, targeting the respiratory system.[2][3]

The primary physical risk associated with this compound is its form as a fine powder . This increases the likelihood of aerosolization during routine laboratory procedures like weighing and transferring, making containment and respiratory protection critical considerations.[5][6]

Core PPE Requirements: Your Personal Defense System

Based on the hazard assessment, a multi-layered PPE strategy is required. Each component is chosen to protect against a specific exposure route.

  • Eye and Face Protection: Non-Negotiable

    • Minimum Requirement: ANSI Z87.1-rated chemical splash goggles are mandatory at all times.[7] Standard safety glasses are insufficient as they do not provide a seal against splashes and airborne particulates.

    • Enhanced Requirement: When handling larger quantities (>10g) or when there is a significant risk of splashing (e.g., during vigorous mixing or solvent addition), a full-face shield must be worn over chemical splash goggles.[7][8] This provides a secondary barrier protecting the entire face.

  • Hand Protection: The Critical Barrier

    • Glove Selection: Due to the lack of specific chemical breakthrough data for this compound, chemically resistant nitrile gloves are the recommended baseline. Always inspect gloves for any signs of degradation or puncture before and during use.[9]

    • Double Gloving: For procedures involving significant quantities or prolonged handling, the practice of double-gloving is strongly advised. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[8]

    • Technique: Gloves should be removed using a technique that avoids touching the outer contaminated surface with bare skin. Hands must be washed thoroughly with soap and water after any handling procedure is complete.[2][10]

  • Body Protection: Shielding from Contamination

    • A clean, fully-buttoned laboratory coat with long sleeves is required to protect the skin and personal clothing from accidental spills and contamination.[9][11] Cuffs should be snug around the wrist. In the event of a significant spill, the lab coat must be removed immediately and decontaminated before reuse.

  • Respiratory Protection: Engineering Controls First

    • Primary Control: All handling of solid this compound that could generate dust must be performed within a certified chemical fume hood or a ventilated balance enclosure.[5][7] This is the most critical step in preventing respiratory exposure.

    • Secondary Control: If engineering controls are insufficient or during emergency situations like a large spill, respiratory protection is required. A NIOSH-approved N95 respirator can provide protection against airborne particulates.[8] Personnel must be medically cleared and fit-tested to wear a respirator.[11]

Operational Plans: Integrating PPE into Your Workflow

The following protocols provide step-by-step guidance for common laboratory tasks, ensuring that PPE is used effectively as part of a holistic safety process.

Protocol 1: Weighing and Sample Preparation

  • Preparation: Designate and label a specific work area within a chemical fume hood.[5] Cover the work surface with absorbent, disposable bench paper.

  • PPE Donning: Before handling the compound, don all required PPE: lab coat, chemical splash goggles, and double nitrile gloves.

  • Handling: Use an anti-static weigh boat or glassine paper to minimize sample loss and dust generation.[5] Use spatulas and other tools to transfer the powder, avoiding pouring directly from the bottle which can create dust clouds.[5] Keep the container closed whenever you are not actively dispensing from it.[5]

  • Post-Handling: Once the desired amount is weighed, securely cap the stock container. Carefully transfer the weighed sample for dissolution.

  • Decontamination: Wipe down the spatula and any affected surfaces with a damp cloth. Dispose of the bench paper, weigh boat, and outer gloves into a designated hazardous waste container. Wash hands thoroughly.

Protocol 2: Spill Management

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or ventilation is poor, evacuate the lab.

  • Assess: Don appropriate PPE, including an N95 respirator if necessary.

  • Contain: For a small, dry spill, gently cover it with absorbent pads or a dry material like sand to prevent further aerosolization. Do not dry sweep, as this will disperse the powder into the air.[12]

  • Clean-Up: Carefully scoop the contained material into a labeled hazardous waste container. Perform a final decontamination of the area with soap and water.

  • Disposal: Dispose of all cleaning materials and contaminated PPE as hazardous waste according to your institution's guidelines.

Protocol 3: Waste and PPE Disposal

  • Chemical Waste: All excess solid material and solutions containing this compound must be disposed of in a clearly labeled, sealed hazardous waste container.[2][12] Do not mix with incompatible waste streams.

  • Contaminated PPE: Used gloves, disposable lab coats, bench paper, and any other items contaminated with the compound are considered hazardous waste. They must be collected in a designated, sealed waste bag or container for disposal by your institution's environmental health and safety department.[13]

Visualized Safety Workflow

The following diagram illustrates the logical flow of operations, emphasizing the integration of safety checks at each stage of handling this compound.

G cluster_prep 1. Preparation & Assessment cluster_handling 2. Chemical Handling Operations cluster_cleanup 3. Post-Handling & Disposal risk_assessment Review Hazards (SDS Analogs) [Skin, Eye, Respiratory Irritant] ppe_selection Select & Inspect PPE (Goggles, Gloves, Lab Coat) risk_assessment->ppe_selection eng_control Verify Engineering Controls (Fume Hood / Ventilated Enclosure) ppe_selection->eng_control weighing Weighing Solid (Minimize Dust) eng_control->weighing Proceed to Handling dissolution Dissolution & Transfer (Avoid Splashes) weighing->dissolution spill Spill or Emergency weighing->spill decontaminate Decontaminate Workspace & Tools dissolution->decontaminate Proceed to Cleanup dissolution->spill waste_disposal Dispose of Chemical Waste & Contaminated PPE decontaminate->waste_disposal spill_protocol Execute Spill Protocol spill->spill_protocol spill_protocol->waste_disposal

Caption: Workflow for the safe handling of this compound.

By embedding these practices into your daily laboratory routine, you build a culture of safety that protects you, your colleagues, and the integrity of your research. Trust in your protocol, verify your controls, and always prioritize safety.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: 1,2-Dimethoxyethane. Retrieved from [Link]

  • University of California, Santa Barbara. (n.d.). Weighing Hazardous Powders in the Laboratory. Environment, Health & Safety. Retrieved from [Link]

  • Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]

  • GZ Industrial Supplies. (2025, May 26). Safe Handling Practices for Laboratory Chemicals. Retrieved from [Link]

  • Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved from [Link]

  • CHEMSPO. (2025, October 7). Safety Rules in Chemical Laboratories: A Practical Guide. Retrieved from [Link]

  • GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]

  • De Dietrich. (n.d.). Handling Hazardous Bulk Solids and Powders: Safety First!. Retrieved from [Link]

  • Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2,2'-methylenediphenyl diisocyanate. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.